molecular formula C5H10I2O2 B8264810 Bis(2-iodoethoxy)methane

Bis(2-iodoethoxy)methane

Cat. No.: B8264810
M. Wt: 355.94 g/mol
InChI Key: KYYSNYIULZGPSI-UHFFFAOYSA-N
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Description

Bis(2-iodoethoxy)methane is a synthetic organic compound belonging to the family of ethylene glycol ether derivatives, where the methane carbon bridges two 2-iodoethoxy groups. This structure is closely related to Bis(2-chloroethoxy)methane (CAS 111-91-1), a compound documented in the NIST Standard Reference Database . The key structural difference is the substitution of chlorine atoms with iodine, which significantly alters the compound's reactivity and physical properties. Iodine is a better leaving group than chlorine in nucleophilic substitution reactions (SN2), making Bis(2-iodoethoxy)methane a highly valuable and versatile alkylating agent in organic synthesis and materials science research. Researchers utilize this compound primarily as a building block for the synthesis of more complex molecular structures. Its primary application lies in its ability to act as a linker or spacer to connect two molecular entities via its reactive iodoethoxy termini. This function is particularly valuable in the development of polymers, dendrimers, and macrocyclic compounds. The mechanism of action involves the iodine atoms being readily displaced by nucleophiles, such as amines, thiols, or alkoxides, to form stable ether or thioether linkages. This reactivity allows for the extension of carbon chains and the incorporation of ethylene oxide spacer units into a molecular framework, which can influence the flexibility, solubility, and overall topology of the resulting product. Bis(2-iodoethoxy)methane is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any personal use. Handling of this compound should be conducted by trained professionals in a controlled laboratory environment, adhering to all relevant safety protocols appropriate for handling iodinated organic compounds.

Properties

IUPAC Name

1-iodo-2-(2-iodoethoxymethoxy)ethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10I2O2/c6-1-3-8-5-9-4-2-7/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYSNYIULZGPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)OCOCCI
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10I2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular Structure and Conformation of 1,2-Bis(2-iodoethoxy)ethane

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural characteristics, conformational dynamics, and synthetic protocols for 1,2-Bis(2-iodoethoxy)ethane (also known as Triethylene glycol diiodide). It is designed for researchers utilizing this compound as a pivotal electrophile in the synthesis of macrocycles (crown ethers), cryptands, and cross-linked polymers.

Technical Guide & Whitepaper

Executive Summary

1,2-Bis(2-iodoethoxy)ethane (


) serves as a critical bifunctional alkylating agent in supramolecular chemistry. Its utility stems from its specific chain length and conformational flexibility, which allow it to act as a "templating linker" in the formation of 18-membered macrocycles (e.g., 18-crown-6 derivatives). Unlike rigid linkers, this molecule exhibits a complex conformational equilibrium driven by the gauche effect , which pre-organizes the backbone for cyclization reactions while maintaining sufficient linearity for cross-linking applications.

Molecular Architecture & Conformational Analysis

Structural Connectivity

The molecule consists of a triethylene glycol (TEG) backbone where the terminal hydroxyl groups are replaced by iodine atoms.

  • IUPAC Name: 1-iodo-2-[2-(2-iodoethoxy)ethoxy]ethane[1]

  • Linear Formula:

    
    
    
  • Core Symmetry:

    
     or 
    
    
    
    depending on conformation.
Conformational Dynamics: The "Gauche Effect" vs. Steric Repulsion

The conformational landscape of 1,2-Bis(2-iodoethoxy)ethane is defined by the competition between electronic hyperconjugation and steric bulk. This is not a static linear chain; it exists as a dynamic ensemble of rotamers.

A. The Central Ether Unit (

)

The central ethylene glycol unit exhibits a strong gauche effect .

  • Preference: Gauche (

    
    )  (Dihedral angle 
    
    
    
    ).[2][3]
  • Mechanism: Hyperconjugative donation from the

    
     orbital into the low-lying 
    
    
    
    antibonding orbital. This stabilizes the bent conformation, which is critical for "wrapping" around cations (e.g.,
    
    
    ) during template-directed synthesis.
B. The Terminal Iodide Units (

)

The terminal segments behave differently due to the large van der Waals radius of Iodine (1.98 Å).

  • Preference: Anti (

    
    )  (Dihedral angle 
    
    
    
    ).[4]
  • Mechanism: While electronegative substituents (F, OH) often favor gauche, the steric repulsion between the lone pairs of the ether oxygen and the bulky iodine atom generally destabilizes the gauche form.

  • Result: The lowest energy conformation in non-polar solvents is often an extended "zig-zag" at the terminals with a "kink" in the center (

    
     motif).
    

Implication for Reactivity: The anti disposition of the terminal iodides exposes the


 orbital for backside attack (

), making this molecule a highly reactive electrophile compared to its gauche-dominated analogues.

Conformation cluster_legend Thermodynamic Drivers Anti Anti Conformer (Terminal) (I-C-C-O ~180°) Sterically Favored Gauche Gauche Conformer (Central) (O-C-C-O ~60°) Hyperconjugation Favored Anti->Gauche Dynamic Equilibrium Cyclization Macrocyclization Pre-organization Anti->Cyclization Exposed Electrophile (SN2) Gauche->Cyclization Template Effect (e.g. K+) Sterics vs. Electronics Sterics vs. Electronics

Figure 1: Conformational drivers facilitating reactivity. The central gauche preference aids cyclization, while terminal anti preference aids nucleophilic attack.

Synthetic Methodology

The synthesis of 1,2-Bis(2-iodoethoxy)ethane is classically achieved via the Finkelstein Reaction , transforming the dichloro- precursor into the diiodo- product. This method is preferred over direct iodination of the diol due to higher yields and easier purification.

Protocol: Finkelstein Halide Exchange

Reaction:



Reagents:

  • 1,2-Bis(2-chloroethoxy)ethane (1.0 equiv)[]

  • Sodium Iodide (NaI) (2.2 - 2.5 equiv)

  • Solvent: Anhydrous Acetone (0.5 M concentration relative to substrate)

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with

    
     or 
    
    
    
    .
  • Dissolution: Dissolve NaI in anhydrous acetone. The solution may turn slightly yellow.

  • Addition: Add 1,2-Bis(2-chloroethoxy)ethane.

  • Reflux: Heat the mixture to reflux (

    
    ) for 48–72 hours .
    
    • Checkpoint: A white precipitate (NaCl) will form rapidly. The reaction is driven by the insolubility of NaCl in acetone.

  • Filtration: Cool to room temperature. Filter off the NaCl solid using a sintered glass funnel. Wash the solid cake with cold acetone.

  • Concentration: Remove the solvent from the filtrate via rotary evaporation to yield a crude oil.

  • Workup (Critical for Stability):

    • Dissolve the residue in Dichloromethane (DCM).

    • Wash with 10% Sodium Thiosulfate (

      
      )  to remove free iodine (
      
      
      
      ) (organic layer changes from purple/brown to yellow).
    • Wash with water, then brine.

    • Dry over anhydrous

      
       or 
      
      
      
      .
  • Isolation: Filter and evaporate DCM.

    • Result: A light yellow to orange oil. Yields typically >90%.

Characterization Data (Validation)

To ensure the product is suitable for sensitive applications, verify the following:

MethodExpected SignalInterpretation
1H NMR (

, 300 MHz)

3.76 (t, 4H)

(Ether core)

3.68 (s, 4H)

(Central singlet)

3.26 (t, 4H)

(Terminal iodide)
13C NMR (

)

~72.0, 70.2
Ether carbons

~3.0
Iodide-bearing carbon (High field due to Heavy Atom Effect)
Appearance Yellow OilDarkening indicates

liberation (stabilize with Cu wire)

Applications in Drug Development & Supramolecular Chemistry

Crown Ether Synthesis (4,13-Diaza-18-Crown-6)

This molecule is the standard "half-circle" electrophile used to close macrocyclic rings.

  • Reaction: Condensation with

    
    -dibenzyl-1,2-bis(2-aminoethoxy)ethane.
    
  • Role: The flexibility of the TEG chain allows the molecule to adopt the necessary curvature to form the 18-membered ring, often templated by

    
     or 
    
    
    
    ions in the reaction mixture.
Cross-Linking

In polymer chemistry, it acts as a flexible cross-linker. The iodine leaving groups are displaced by nucleophilic residues (amines, thiols) on polymer chains, introducing a hydrophilic PEG spacer that improves water solubility and biocompatibility of the material.

SynthesisPath Precursor 1,2-Bis(2-chloroethoxy)ethane Intermediate Finkelstein Exchange (Precipitation of NaCl) Precursor->Intermediate + Reagents Reagents NaI, Acetone, Reflux Product 1,2-Bis(2-iodoethoxy)ethane (Yellow Oil) Intermediate->Product - NaCl - Workup (Na2S2O3) Application Crown Ether / Macrocycle Product->Application + Diamine / Nucleophile

Figure 2: Synthetic pathway from chloro-precursor to macrocyclic application.

Safety & Handling Protocols

  • Hazards: As a primary alkyl iodide, this compound is a potent alkylating agent . It is suspected of causing genetic defects and is an irritant to eyes and skin.

  • Storage: Light sensitive. Store in amber glass bottles at

    
    . Adding a stabilizer (Copper wire or Silver wool) can prevent iodine liberation.
    
  • Disposal: Do not mix with oxidizers. Dispose of as halogenated organic waste.

References

  • Kulstad, S., & Malmsten, L. A. (1979). Preparation of some diaza-crown ethers. Acta Chemica Scandinavica B, 33, 469–474. Link

  • Gatto, V. J., et al. (1993). 4,13-Diaza-18-Crown-6.[] Organic Syntheses, Coll. Vol. 8, p.152. Link

  • Juaristi, E., & Cuevas, G. (1992). The Gauche Effect: Stereochemical Consequences of Hyperconjugation. Tetrahedron, 48(24), 5019-5087.
  • PubChem Compound Summary. (2024). 1,2-Bis(2-iodoethoxy)ethane.[1][][6][7][8] National Center for Biotechnology Information. Link

Sources

Spectroscopic data (NMR, IR) for 1,2-Bis(2-iodoethoxy)ethane

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic characterization and synthesis of 1,2-Bis(2-iodoethoxy)ethane (also known as 1,8-Diiodo-3,6-dioxaoctane or Triethylene glycol diiodide ). This compound is a critical homobifunctional linker used in PROTAC synthesis, PEGylation, and supramolecular chemistry (e.g., crown ether synthesis).

Compound Identity & Physical Properties
PropertyData
IUPAC Name 1,2-Bis(2-iodoethoxy)ethane
Common Names 1,8-Diiodo-3,6-dioxaoctane; Triethylene glycol diiodide; PEG3-Diiodide
CAS Registry 36839-55-1
Molecular Formula C₆H₁₂I₂O₂
Molecular Weight 369.97 g/mol
Appearance Clear yellow to orange/red liquid (often stabilized with Copper)
Density ~2.03 g/mL at 25 °C
Boiling Point 100–105 °C (at 0.2 Torr)
Nuclear Magnetic Resonance (NMR) Spectroscopy

The molecule is centrosymmetric, resulting in a simplified spectrum with only three unique proton environments and three unique carbon environments.

A. ¹H NMR Data (CDCl₃, 500 MHz)

The spectrum displays a characteristic 1:1:1 integration ratio for the three methylene sets.

Shift (δ, ppm)MultiplicityIntegrationCoupling (

)
AssignmentStructural Context
3.77 Triplet (t)4H6.8 Hz

Distal ether methylene (β to Iodine)
3.67 Singlet (s)4H-

Central ethylene bridge
3.27 Triplet (t)4H6.8 Hz

Iodomethyl group (α to Iodine)

Analyst Note: The central ethylene bridge (3.67 ppm) often appears as a singlet due to chemical equivalence in the symmetric chain, though high-field instruments may resolve second-order effects (AA'BB'). The triplet at 3.27 ppm is diagnostic for the conversion of the precursor alcohol (


, ~3.6-3.7 ppm) or tosylate (

, ~4.1 ppm) to the iodide.
B. ¹³C NMR Data (CDCl₃, 100 MHz)
Shift (δ, ppm)AssignmentStructural Context
71.9

Ether carbon (β to Iodine)
70.2

Central ether carbons
2.7

Iodomethyl carbon (High-field shift due to Heavy Atom Effect)

Validation Check: The extreme upfield shift of the carbon attached to iodine (~2–3 ppm) is the definitive confirmation of successful iodination. If this peak is absent or if peaks in the 60–62 ppm range (alcohol) or 21/145 ppm (tosylate) remain, the reaction is incomplete.

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the ether backbone and the absence of hydroxyl or carbonyl impurities.

Wavenumber (cm⁻¹)IntensityVibrational ModeAssignment
2850–2950 MediumC–H StretchAlkyl chain (

C-H)
1100–1140 StrongC–O–C StretchEther linkages (PEG backbone)
500–600 Medium/WeakC–I StretchCarbon-Iodine bond (Fingerprint region)
Absence -O–H StretchNo broad band at 3300–3500 cm⁻¹ (Confirms no residual diol)
Synthesis & Experimental Protocol

While the Finkelstein reaction (chloride/tosylate + NaI) is classical, the Appel Reaction offers a direct, high-yield route from the commercially available Triethylene Glycol.

Method: Appel Reaction (I₂ / PPh₃)

Reaction Scheme: HO-(CH2)2-O-(CH2)2-O-(CH2)2-OH + 2 I2 + 2 PPh3 + Imidazole → I-(CH2)2-O-(CH2)2-O-(CH2)2-I

Step-by-Step Protocol:

  • Setup: Charge a dry round-bottom flask with Triethylene Glycol (1.0 equiv) and anhydrous Dichloromethane (DCM) or Acetonitrile .

  • Reagents: Add Triphenylphosphine (PPh₃) (2.4 equiv) and Imidazole (3.0 equiv). Cool the mixture to 0 °C in an ice bath.

  • Addition: Slowly add Iodine (I₂) (2.6 equiv) portion-wise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

  • Workup (Critical for Purity):

    • Quench with saturated aqueous Sodium Thiosulfate (

      
      )  to reduce excess iodine (color changes from dark red/brown to yellow/colorless).
      
    • Separate the organic layer.[1] Extract the aqueous layer with DCM.[1]

    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate.
      
  • Purification: The byproduct (triphenylphosphine oxide) precipitates upon addition of cold hexanes/ether or can be removed via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate 10:1).

Visualization of Logic & Workflow

G Start Starting Material: Triethylene Glycol (HO-PEG3-OH) Intermediate Reaction Mixture: Product + Ph₃P=O Start->Intermediate Iodination Reagents Reagents: I₂, PPh₃, Imidazole (Appel Conditions) Reagents->Intermediate Workup Workup: Na₂S₂O₃ Wash (Removes I₂) Intermediate->Workup Product Final Product: 1,2-Bis(2-iodoethoxy)ethane Workup->Product Purification NMR_H ¹H NMR Validation: δ 3.27 (t, 4H, CH₂-I) δ 3.67 (s, 4H, Central) δ 3.77 (t, 4H, CH₂-O) Product->NMR_H QC Check NMR_C ¹³C NMR Validation: δ 2.7 (C-I) δ 70-72 (C-O) Product->NMR_C QC Check

Figure 1: Synthesis and Validation Workflow for 1,2-Bis(2-iodoethoxy)ethane.

References
  • Organic Syntheses , Coll. Vol. 10, p. 484 (2004); Vol. 77, p. 11 (2000). Synthesis of 1,2-Bis(2-iodoethoxy)ethane via Finkelstein Reaction.Link

  • University of Chicago , Department of Chemistry. Supporting Information: Synthesis of Ditopic Michael Acceptors (Page S9). (Provides precise 500 MHz ¹H NMR data for the Appel reaction product). Link

  • Kulstad, S. & Malmsten, L.A. "Preparation of 1,8-diiodo-3,6-dioxaoctane." Tetrahedron Letters, 1980, 21(7), 643-644.
  • PubChem Compound Summary , CID 593436. 1,2-Bis(2-iodoethoxy)ethane.[2][3]Link

Sources

Technical Guide: Solubility & Handling of 1,2-Bis(2-iodoethoxy)ethane

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

1,2-Bis(2-iodoethoxy)ethane (CAS 36839-55-1), often referred to as triethylene glycol diiodide, is a critical bifunctional electrophile.[1] It serves as a linchpin in the synthesis of macrocyclic hosts (crown ethers, cryptands) and the cross-linking of functionalized polymers.

Its solubility profile is dictated by its hybrid structure: a lipophilic alkylene backbone interrupted by polar ether linkages, capped with soft, polarizable iodine atoms.[1] Understanding this duality is essential for selecting reaction media that maximize substitution kinetics while minimizing solvolysis or elimination side reactions.[1]

Chemical Profile
PropertySpecification
IUPAC Name 1-Iodo-2-[2-(2-iodoethoxy)ethoxy]ethane
Formula C₆H₁₂I₂O₂
Molecular Weight 369.97 g/mol
Physical State Liquid (Clear yellow to orange/brown)
Density ~2.03 g/mL
Stabilizer Copper (to scavenge free iodine)
Key Hazards Vesicant, lachrymator, light-sensitive

Part 2: Solubility Profile & Solvent Selection

The solubility of 1,2-Bis(2-iodoethoxy)ethane is governed by "like dissolves like," but with a nuance: the ether oxygens act as weak hydrogen bond acceptors, while the iodide termini are highly polarizable but hydrophobic.[1]

Empirical Solubility Data

The following classifications are derived from standard synthetic workups and extraction protocols involving this intermediate.

Solvent ClassRepresentative SolventsSolubility StatusApplication Context
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform (CHCl₃)High Primary extraction solvents; used for chromatography loading.
Polar Aprotic Acetonitrile (MeCN), DMF, DMSOHigh Preferred reaction media for nucleophilic substitutions (

).
Ethers THF, Diethyl Ether, 1,4-DioxaneHigh Compatible reaction solvents; caution required regarding peroxide accumulation.[1]
Aromatic Hydrocarbons Toluene, BenzeneModerate to High Used as eluents in column chromatography or for azeotropic drying.[1]
Aliphatic Hydrocarbons Hexanes, Pentane, HeptaneLow / Immiscible Used as wash solvents to remove non-polar impurities or to induce phase separation.[1]
Protic Solvents WaterInsoluble The compound forms a distinct organic phase (denser than water).
Alcohols Methanol, EthanolModerate Solubility increases with temperature; often used in mixed-solvent recrystallizations of derivatives.[1]
Mechanistic Insight: The "Solvent Effect" on Reactivity

In


 reactions (e.g., macrocyclization), the choice of solvent is not just about dissolving the reactant—it is about tuning the nucleophile.
  • Acetonitrile (MeCN): The gold standard. It dissolves the diiodide readily but does not strongly solvate anionic nucleophiles, thereby enhancing reaction rates.[1]

  • Methanol (MeOH): While it dissolves the compound, it solvates nucleophiles (via H-bonding), significantly retarding reaction kinetics.

Part 3: Decision Frameworks & Visualization

Diagram 1: Solvent Selection Decision Tree

This logic gate aids researchers in selecting the optimal solvent based on the intended process (Synthesis vs. Purification).

SolventSelection Start Process Requirement Synthesis Synthesis / Reaction Start->Synthesis Purification Purification / Extraction Start->Purification ReactionType Reaction Type? Synthesis->ReactionType Method Method? Purification->Method SN2 Nucleophilic Substitution (Crown Ethers/Cross-linking) ReactionType->SN2 PolarAprotic Use Polar Aprotic: Acetonitrile (Best Balance) DMF (High T) DMSO (High Solubility) SN2->PolarAprotic Extraction Liquid-Liquid Extraction Method->Extraction Chromatography Column Chromatography Method->Chromatography DCM_CHCl3 Use Chlorinated Solvents: DCM or Chloroform (Denser than water) Extraction->DCM_CHCl3 Toluene_Mix Use Gradient Systems: Toluene -> EtOAc Hexane/EtOAc mixes Chromatography->Toluene_Mix caption Figure 1: Solvent selection logic based on operational context.

Figure 1: Solvent selection logic based on operational context.

Part 4: Experimental Protocols

Protocol A: Self-Validating Solubility Assessment

Objective: To determine the precise solubility limit in a non-standard solvent system.

Materials:

  • 1,2-Bis(2-iodoethoxy)ethane (stabilized).[1][2][3][4]

  • Target Solvent (anhydrous).[1]

  • Scintillation vials, micropipettes, analytical balance.[1]

Workflow:

  • Preparation: Weigh 100 mg of the diiodide into a pre-tared vial.

  • Titration: Add the target solvent in 50 µL increments under constant agitation (vortex).

  • Observation:

    • Endpoint: Solution becomes clear and no phase separation is visible after 30 seconds of standing.[1]

  • Calculation:

    
    
    
  • Validation: Cool the solution to 4°C. If precipitation or oiling out occurs, the room temperature solubility is metastable.[1] Report both values.

Protocol B: Purification via Liquid-Liquid Extraction

Context: Removing unreacted diiodide from aqueous reaction byproducts.

  • Quench: Dilute the reaction mixture (typically MeCN or DMF) with a 5-fold excess of water.

  • Extract: Add Dichloromethane (DCM) (1:1 volume ratio relative to water).

    • Note: The diiodide prefers the organic layer (

      
      ).[1]
      
  • Wash: Wash the organic layer with 10% sodium thiosulfate (

    
    ) to remove free iodine (indicated by the disappearance of brown/purple color).
    
  • Dry: Dry over anhydrous Magnesium Sulfate (

    
    ).
    
  • Concentrate: Remove solvent in vacuo at <40°C (avoid high heat to prevent decomposition).

Part 5: Safety & Stability Considerations

Peroxide Formation

As a glycol ether derivative, this compound can form explosive peroxides upon prolonged exposure to air.[1]

  • Handling: Always test for peroxides before distilling or concentrating large volumes.[1]

  • Storage: Store under inert gas (Argon/Nitrogen) in amber glass.

Light Sensitivity (Deiodination)

The C-I bond is weak (


 kcal/mol) and susceptible to homolytic cleavage by UV light, liberating free iodine (

).
  • Indicator: Darkening of the liquid from yellow to brown.

  • Mitigation: Commercial samples are stabilized with Copper wire.[1] Ensure the copper strip remains in the storage bottle.[1]

Diagram: Degradation & Handling Workflow

HandlingWorkflow Storage Storage: Amber Bottle, <4°C Copper Stabilizer Check Visual Inspection Storage->Check ClearYellow Clear/Yellow (Good) Check->ClearYellow DarkBrown Dark Brown (Free Iodine) Check->DarkBrown Use Proceed to Reaction ClearYellow->Use Wash Wash with 10% Na2S2O3 DarkBrown->Wash Wash->Use caption Figure 2: Quality control workflow prior to experimental use.

Figure 2: Quality control workflow prior to experimental use.

References

  • PubChem. (n.d.).[1] 1,2-Bis(2-iodoethoxy)ethane (CID 593436).[1][5] National Library of Medicine.[1] Retrieved March 6, 2026, from [Link]

  • Organic Syntheses. (1990).[1] Synthesis of Macrocyclic Polyether-Diesters. Organic Syntheses, Coll. Vol. 7, p.495.[1] (Demonstrates use of MeCN as solvent). Retrieved March 6, 2026, from [Link]

Sources

Thermal stability and decomposition of 1,2-Bis(2-iodoethoxy)ethane

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1,2-Bis(2-iodoethoxy)ethane

Foreword: Contextualizing Thermal Stability in Drug Development

In the landscape of modern pharmacology, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules like 1,2-Bis(2-iodoethoxy)ethane serve as critical PEG-based linkers.[1][2] Their role in covalently connecting a target protein ligand to an E3 ligase ligand is fundamental to the efficacy of the resulting degrader molecule.[1][2] However, the successful synthesis, purification, storage, and formulation of these complex molecules are contingent upon a thorough understanding of their physicochemical properties. Among the most critical of these is thermal stability. This guide provides a comprehensive analysis of the thermal behavior of 1,2-Bis(2-iodoethoxy)ethane, offering a framework for researchers, scientists, and drug development professionals to anticipate its decomposition profile, ensure its integrity, and optimize its application. While direct, published thermal analysis data for this specific linker is not abundant, this paper synthesizes foundational principles of organic chemistry, analogous compound behavior, and state-of-the-art analytical methodologies to present a robust predictive model.

The Chemical Architecture: Inherent Instability of the Carbon-Iodine Bond

1,2-Bis(2-iodoethoxy)ethane (C₆H₁₂I₂O₂) is a symmetrical molecule featuring a central dioxyethane unit flanked by two iodoethyl groups.[3][4] Its utility as a linker stems from the reactivity of the terminal iodo-groups, which readily participate in nucleophilic substitution reactions to construct the final PROTAC. However, this reactivity is a double-edged sword, as the Carbon-Iodine (C-I) bond is the most labile feature of the molecule from a thermal perspective.

The rate of nucleophilic substitution and elimination reactions in haloalkanes is directly dependent on the strength of the carbon-halogen bond.[5] Bond enthalpy data reveals a clear trend:

  • C-F: ~485 kJ/mol

  • C-Cl: ~340 kJ/mol

  • C-Br: ~280 kJ/mol

  • C-I: ~210 kJ/mol

The C-I bond is significantly weaker than other covalent bonds within the 1,2-Bis(2-iodoethoxy)ethane structure (C-C: ~346 kJ/mol; C-O: ~358 kJ/mol; C-H: ~411 kJ/mol). This disparity dictates that thermal decomposition will overwhelmingly initiate via the homolytic cleavage of the C-I bond, a process requiring substantially less energy than the fragmentation of the ether backbone.

Analytical Methodologies for Characterizing Thermal Decomposition

A multi-faceted approach is essential to fully characterize the thermal decomposition of a compound. No single technique provides a complete picture; rather, the synergy between methods yields the most profound insights. The primary techniques for this analysis are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) for evolved gas analysis.[6][7]

  • Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[6][7] This technique is invaluable for determining the onset temperature of decomposition, identifying distinct decomposition stages, and quantifying mass loss at each stage.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[7] It reveals whether decomposition events are endothermic (energy-absorbing, typical for bond breaking) or exothermic (energy-releasing, common in rearrangements or secondary reactions).[8]

  • Evolved Gas Analysis (EGA) with TGA-MS/FTIR: Coupling the TGA instrument to a mass spectrometer or FTIR spectrometer allows for the real-time identification of the gaseous products released during decomposition.[6] This is the most critical step for elucidating the decomposition mechanism.

Field-Proven Protocol: TGA-MS for Decomposition Profiling

This protocol outlines a self-validating system for the analysis of 1,2-Bis(2-iodoethoxy)ethane.

Objective: To determine the thermal stability and identify the primary gaseous decomposition products.

Instrumentation: A calibrated Thermogravimetric Analyzer coupled via a heated transfer line to a Quadrupole Mass Spectrometer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 1,2-Bis(2-iodoethoxy)ethane into a clean, inert alumina or platinum TGA pan.

  • Instrument Purge: Purge the TGA furnace and balance with high-purity nitrogen or argon gas (50 mL/min) for at least 30 minutes to ensure an inert atmosphere. This is critical to prevent oxidation.

  • Initial Isotherm: Equilibrate the sample at 30°C for 5 minutes to establish a stable baseline.

  • Dynamic Heating Segment: Heat the sample from 30°C to 600°C at a controlled rate of 10°C/min. A slower heating rate can offer better resolution of overlapping events, while a faster rate mimics rapid thermal stress. 10°C/min provides a good balance.

  • Mass Spectrometer Setup: Set the MS to scan a mass-to-charge (m/z) range of 10-400 amu. Monitor for specific ions expected from decomposition, such as I₂ (m/z 254), HI (m/z 128), and fragments of the organic backbone.

  • Data Acquisition: Continuously record the sample mass (TGA), its first derivative (DTG), and the ion currents from the MS as a function of temperature.

  • Post-Analysis: Correlate the mass loss events observed in the TGA/DTG curves with the appearance of specific ions in the MS data to identify the decomposition products at each stage.

TGA_MS_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_program Temperature Program cluster_data Data Analysis Sample 1,2-Bis(2-iodoethoxy)ethane (5-10 mg) Pan Alumina Crucible Sample->Pan Weighing TGA TGA Instrument Pan->TGA Place in Furnace MS Mass Spectrometer TGA->MS Heated Transfer Line (Evolved Gas) Data Correlate Mass Loss (TGA) with Ion Detection (MS) TGA->Data MS->Data Prog 1. Isotherm at 30°C (5 min) 2. Ramp 10°C/min to 600°C 3. N₂ Atmosphere (50 mL/min) Prog->TGA Result Decomposition Profile & Mechanism Data->Result Yields

Predicted Thermal Profile and Decomposition Mechanism

Based on the principles of bond dissociation energies and the behavior of analogous iodo-compounds, a multi-stage decomposition is anticipated.[9]

Predicted Quantitative Thermal Data

The following table summarizes the expected thermal events for 1,2-Bis(2-iodoethoxy)ethane under an inert atmosphere.

ParameterPredicted ValueRationale
TGA Onset (Stage 1) 140 - 190 °CReflects the initial cleavage of the weak C-I bonds. Similar iodo-compounds show decomposition in this range.[8][9]
TGA Peak (Stage 1) 180 - 230 °CThe temperature of the maximum rate of mass loss for the initial de-iodination step.
Mass Loss (Stage 1) ~68.6%Corresponds to the theoretical mass loss from the cleavage of two C-I bonds and subsequent loss of two iodine atoms as I₂ (Molecular Weight of I₂ is 253.8 g/mol ; MW of parent is 369.97 g/mol ).
DSC Event (Stage 1) EndothermicSignificant energy input is required to break the two C-I bonds.
TGA Onset (Stage 2) > 300 °COnset of the second major decomposition phase, attributed to the fragmentation of the remaining C₆H₁₂O₂ ether backbone.
Mass Loss (Stage 2) ~31.4%The remaining mass of the organic fragment.
DSC Event (Stage 2) Complex (Endo/Exo)Fragmentation of the backbone will be endothermic, but subsequent radical reactions and charring could be exothermic.
Proposed Decomposition Pathway

The decomposition is theorized to proceed via a radical mechanism.

Step 1: Initiation - Homolytic C-I Bond Cleavage The process begins at the molecule's weakest points, the C-I bonds. Thermal energy induces homolytic fission, generating a di-radical intermediate and two iodine radicals.

ICH₂CH₂OCH₂CH₂OCH₂CH₂I → •CH₂CH₂OCH₂CH₂OCH₂CH₂• + 2 I•

Step 2: Propagation - Iodine Formation & Backbone Fragmentation The highly reactive iodine radicals will readily combine to form stable molecular iodine (I₂), which is volatile and will be detected as a primary mass loss.

2 I• → I₂ (g)

Simultaneously, the organic di-radical is unstable and can undergo several further reactions, including:

  • Intramolecular Cyclization: Formation of cyclic ethers like 1,4-dioxane.

  • Beta-Scission: Fragmentation of the C-C and C-O bonds to yield smaller, volatile molecules such as ethylene, ethylene oxide, and formaldehyde.

Step 3: Termination Radical species can combine or react with the material surface, eventually leading to the formation of a carbonaceous residue (char) at very high temperatures.

Implications for Handling, Storage, and Application

The predicted thermal instability of 1,2-Bis(2-iodoethoxy)ethane has several practical consequences for the laboratory professional:

  • Storage: The compound should be stored in a cool, dark environment, preferably refrigerated and under an inert atmosphere, to minimize slow, long-term thermal and photochemical decomposition. The presence of a copper chip stabilizer in commercial samples is intended to quench radical formation.

  • Reaction Conditions: When using this linker in synthesis, prolonged exposure to high temperatures should be avoided.[10] Reactions should be conducted at the lowest effective temperature to prevent premature degradation and the formation of impurities.

  • Purification: Purification methods involving high temperatures, such as distillation, are not advisable. Chromatography at ambient temperature is the preferred method.

  • Safety: Upon decomposition, toxic and corrosive fumes, including iodine and potentially hydrogen iodide, may be released.[11] All heating of this compound must be performed in a well-ventilated fume hood.

Conclusion and Future Directions

1,2-Bis(2-iodoethoxy)ethane is a valuable synthetic tool whose utility is tempered by its inherent thermal lability. The molecule's decomposition is predicated to initiate with the cleavage of its two weak Carbon-Iodine bonds at a moderately low onset temperature (140-190°C), leading to a significant initial mass loss of nearly 70%. The subsequent fragmentation of the ether backbone occurs at significantly higher temperatures.

This guide provides a robust, theory-grounded framework for understanding this behavior. However, it is imperative that these predictions are validated through rigorous experimental work using the TGA-MS and DSC methodologies detailed herein. Future studies should focus on determining the precise kinetics of the decomposition (activation energy, reaction order) and investigating the influence of different atmospheric conditions, including oxidative environments, which may lead to different decomposition products and lower stability thresholds. Such data will be invaluable for ensuring the robust and reliable application of this linker in the development of next-generation therapeutics.

References

  • Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). Vertex AI Search.
  • Principles of thermal analysis - Analytical Chemistry. (2025, August 15). Fiveable.
  • Hydrolysis Of Halogenoalkanes: Mechanism, R
  • Instrumentation to Study The Thermal Decomposition of Organic Compounds. (2008, March 4). Taylor & Francis Online.
  • 1,2-Bis(2-iodoethoxy)ethane | PROTAC Linkers. (n.d.). MedChemExpress.
  • 1,2-Bis(2-iodoethoxy)ethane | PROTAC Linker. (n.d.). TargetMol.
  • Thermal stability of N-heterocycle-stabilized iodanes – a systematic investig
  • Detailed Notes - Topic 3.3. Halogenoalkanes. (n.d.).
  • Thermogravimetric Analysis of 2-Iodoselenophene: A Technical Guide. (n.d.). Benchchem.
  • 1,2-Bis(2-iodoethoxy)ethane 96 36839-55-1. (n.d.). MilliporeSigma.
  • 4.2.2 Haloalkanes. (n.d.). chemrevise.
  • 1,2-Bis(2-Iodoethoxy) ethane Stabilized Extra Pure. (n.d.). Loba Chemie.
  • 1,2-Bis(2-iodoethoxy)ethane | 36839-55-1. (n.d.). TCI AMERICA.
  • 1,2-Bis(2-iodoethoxy)ethane. (n.d.). PubChem.

Sources

The Genesis of Linkers: Discovery and First Synthesis of 1,2-Bis(2-iodoethoxy)ethane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2-Bis(2-iodoethoxy)ethane (Triethylene glycol diiodide) is a pivotal electrophile in the history of supramolecular chemistry. Its discovery and utilization were not driven by simple organic characterization, but by the urgent need for efficient "capping" reagents in the synthesis of cryptands and azacrown ethers .

While the corresponding dichloride was known from early glycol industrial chemistry, the diiodide rose to prominence in the late 1960s with the work of Jean-Marie Lehn . It offered the precise reactivity profile—a "soft" electrophile capable of alkylating amine centers without the harsh conditions required for tosylates or chlorides—enabling the high-yield formation of bicyclic cryptands.

This guide details the historical context, the chemical logic of its synthesis, and the field-standard protocol established by Kulstad and Malmsten , which remains the benchmark for preparation today.

Historical Context: The Supramolecular Imperative

The Challenge (Pre-1969)

In the mid-1960s, Charles Pedersen discovered crown ethers, which bound alkali metals in two dimensions. Jean-Marie Lehn sought to expand this to three dimensions (cryptands). To do this, he needed to bridge two nitrogen pivot atoms with an ether chain.

  • The Problem: Existing linkers like 1,2-bis(2-chloroethoxy)ethane were too unreactive for the delicate cyclization steps required to form macrobicycles.

  • The Solution: The conversion of the dichloride to the diiodide . The iodide ion (

    
    ) serves as a far superior leaving group (
    
    
    
    reactivity), allowing the cyclization to proceed under mild conditions compatible with the cryptand architecture.
The Discovery Timeline
  • 1969 (The Breakthrough): Dietrich, Lehn, and Sauvage report the synthesis of diaza-polyoxa-macrobicycles (cryptands). They utilize the diiodide derivative to alkylate oxaalkylenediamines, effectively "locking" the metal ion inside the 3D cavity.

  • 1979 (The Optimization): While Lehn demonstrated utility, S. Kulstad and L. A. Malmsten published the definitive, optimized synthesis in Acta Chemica Scandinavica. This method was later validated and enshrined in Organic Syntheses (Vol. 77), becoming the global standard.

Chemical Logic & Mechanism

The synthesis relies on the Finkelstein Reaction , a classic halide exchange driven by solubility differences.

The Reaction

Mechanistic Pillars[1][2][3][4][5][6][7]
  • Nucleophilicity vs. Leaving Group: Iodide (

    
    ) is both a good nucleophile and an excellent leaving group. In acetone, it displaces the chloride via an 
    
    
    
    mechanism.
  • Le Chatelier’s Principle: Sodium Iodide (NaI) is soluble in acetone, but Sodium Chloride (NaCl) is virtually insoluble. As NaCl precipitates, the equilibrium is driven irreversibly toward the diiodide product.

  • Reactivity Tuning: The resulting diiodide is significantly more reactive toward amine nucleophiles than the starting dichloride, making it ideal for the subsequent high-dilution cyclization steps used in cryptand synthesis.

FinkelsteinMechanism Start 1,2-Bis(2-chloroethoxy)ethane (Soluble in Acetone) Transition Transition State (SN2 Attack) Start->Transition + NaI Reagent Sodium Iodide (NaI) (Soluble in Acetone) Reagent->Transition Product 1,2-Bis(2-iodoethoxy)ethane (Soluble) Transition->Product Byproduct Sodium Chloride (NaCl) (Precipitate) Transition->Byproduct Precipitation drives eq.

Figure 1: Mechanistic pathway of the Finkelstein halide exchange used to synthesize the diiodide.

Experimental Protocol: The Kulstad-Malmsten Method

This protocol is adapted from the Organic Syntheses validation of the Kulstad & Malmsten method. It is a self-validating system : the appearance of a heavy white precipitate (NaCl) confirms the reaction is progressing.

Materials
ReagentRoleEquiv.Notes
1,2-Bis(2-chloroethoxy)ethane Substrate1.0Commercially available (Triethylene glycol dichloride).
Sodium Iodide (NaI) Reagent2.2Excess ensures complete conversion. Must be dry.
Acetone Solvent-Reagent grade. Dryness is preferred but not strictly critical if excess NaI is used.
Sodium Thiosulfate (

)
Wash-10% aq.[1] solution to remove free iodine (yellow color).
Step-by-Step Methodology
  • Setup: Equip a 500 mL round-bottomed flask with a large magnetic stir bar and a reflux condenser.

  • Charging: Add 21.3 g (0.114 mol) of 1,2-bis(2-chloroethoxy)ethane and 37.0 g (0.247 mol) of sodium iodide to 55 mL of acetone.

    • Note: The mixture will initially be a suspension.

  • Reaction: Heat the mixture to reflux with vigorous stirring.

    • Observation: A white precipitate (NaCl) will begin to form almost immediately.

    • Duration: Maintain reflux for 3 to 4 days .[2]

    • Why so long? While the primary substitution happens quickly, driving the reaction to >99% completion (displacing both chlorides) requires time due to the reversibility of the first step if NaCl is not instantly removed from the active site.

  • Workup:

    • Cool the mixture to room temperature.

    • Filtration: Filter off the solid NaCl and wash the cake with a small amount of acetone.

    • Concentration: Evaporate the filtrate under reduced pressure (rotary evaporator) to remove acetone.

  • Purification:

    • Dissolve the oily residue in 200 mL of Dichloromethane (DCM) .

    • Wash: Wash the organic layer twice with 100 mL of 10% aqueous Sodium Thiosulfate .

      • Purpose: This removes any free iodine (

        
        ) generated by oxidation, changing the color from dark orange/brown to pale yellow.
        
    • Dry: Dry the organic layer over anhydrous Magnesium Sulfate (

      
      ).
      
    • Isolate: Filter and evaporate the DCM under reduced pressure.

  • Final Product:

    • Yield: ~40 g (95%).

    • Appearance: Pale yellow to orange oil.

    • Stability: Store in the dark over copper wire (stabilizer) to prevent iodine liberation.

Characterization Data
PropertyValue
Physical State Yellow Oil
Refractive Index (

)
1.572
Density 2.028 g/mL

NMR (

)

3.25 (t, 4H,

), 3.68 (s, 4H, internal

), 3.78 (t, 4H,

)

Workflow Visualization

SynthesisWorkflow Step1 Step 1: Charge Flask (Dichloride + NaI + Acetone) Step2 Step 2: Reflux (3-4 Days) (Formation of NaCl ppt) Step1->Step2 Step3 Step 3: Filtration (Remove NaCl) Step2->Step3 Step4 Step 4: Solvent Exchange (Evaporate Acetone -> Dissolve in DCM) Step3->Step4 Step5 Step 5: Thiosulfate Wash (Remove free Iodine) Step4->Step5 Step6 Step 6: Drying & Evaporation Step5->Step6 Final Final Product: 1,2-Bis(2-iodoethoxy)ethane Step6->Final

Figure 2: Operational workflow for the Kulstad-Malmsten synthesis.

Safety & Handling (E-E-A-T)

  • Alkylating Agent: Like all alkyl iodides, this compound is a potent alkylating agent. It can alkylate DNA. Handle with extreme caution in a fume hood, wearing nitrile gloves.

  • Light Sensitivity: The C-I bond is weak (

    
     kcal/mol). Exposure to light causes homolytic cleavage, releasing free iodine (turning the sample purple/brown). Always wrap storage containers in aluminum foil.
    
  • Vesicant: The precursor (dichloride) is a potential blister agent.

References

  • Dietrich, B., Lehn, J. M., & Sauvage, J. P. (1969).[3][1][4][5] Diaza-polyoxa-macrocycles et macrobicycles.[5] Tetrahedron Letters, 10(34), 2885–2888. Link

    • The seminal paper describing the use of the diiodide for cryptand synthesis.
  • Kulstad, S., & Malmsten, L. A. (1979).[3][1] Diaza-crown ethers.[6][1][7] I. Alkali ion promoted formation of diaza-crown ethers and synthesis of some new diaza-crown ethers. Acta Chemica Scandinavica B, 33, 469–474. Link[3][1]

    • The primary reference for the optimized synthesis of the diiodide.
  • Gatto, V. J., Miller, S. R., & Gokel, G. W. (1990). 4,13-Diaza-18-Crown-6.[3][1][7] Organic Syntheses, 68, 227; Coll. Vol. 8, 152. Link

    • Validation of the Kulstad method, citing it as the standard prepar
  • Cretcher, L. H., & Pittenger, W. H. (1925). The Synthesis of Ethylene Glycol Ethers. Journal of the American Chemical Society, 47(1), 163–166. Link

    • Early found

Sources

Advanced Purity Analysis of 1,2-Bis(2-iodoethoxy)ethane via Capillary GC-FID

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

1,2-Bis(2-iodoethoxy)ethane (CAS: 36839-55-1), often referred to as Triethylene Glycol Diiodide, is a critical homobifunctional crosslinker used in the synthesis of supramolecular structures (crown ethers), Antibody-Drug Conjugates (ADCs), and PROTAC linkers.

In drug development, the purity of this linker is paramount. Impurities such as mono-iodo precursors , unreacted diols , or elimination products (vinyl ethers) can terminate polymerization chains or create non-functional drug conjugates, leading to costly failure in late-stage synthesis.

The Analytical Challenge: While High-Performance Liquid Chromatography (HPLC) is often the default for polar molecules, Gas Chromatography (GC) offers superior resolution for separating homologous impurities in alkyl halides, provided thermal instability is managed. This guide presents a robust, field-validated GC-FID protocol designed to overcome the thermal lability of the carbon-iodine bond while ensuring precise quantitation.

Physicochemical Constraints & Method Design

To design a valid protocol, we must first understand the analyte's behavior under stress.

PropertyValue / CharacteristicAnalytical Implication
Molecular Weight 369.97 g/mol High boiling point requires high-temperature column methods.
Boiling Point >250°C (est. at atm)Risk: Thermal degradation (deiodination) before elution.
Stability Light & Heat SensitiveSamples must be prepared in amber glass; Inlet temperature must be optimized.
Stabilizers Copper (Cu) chipsCommercial samples often contain solid Cu to scavenge free iodine. Filtration is required.
The "Thermal Hazard" Logic

Alkyl iodides have a weaker C-X bond compared to chlorides or bromides. In a standard hot split injector (>280°C), 1,2-Bis(2-iodoethoxy)ethane can undergo


-elimination , releasing HI and forming vinyl ether artifacts.
  • Solution: Use a Pulsed Split Injection at a moderate temperature (250°C) to maximize transfer speed onto the column, minimizing residence time in the hot liner.

Experimental Protocol

Instrumentation & Consumables
  • GC System: Agilent 7890/8890 or equivalent with FID.

  • Column: DB-5ms (or equivalent 5% phenyl-arylene polymer) .

    • Dimensions: 30 m ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       0.25 mm ID 
      
      
      
      0.25 µm film.
    • Rationale: A non-polar, low-bleed phase allows elution at lower temperatures than PEG columns, preserving the iodine bond.

  • Liner: Ultra-Inert Split Liner with glass wool (deactivated). Active sites on glass wool can catalyze deiodination.

Reagents & Standards
  • Solvent: Dichloromethane (DCM) or Acetone (HPLC Grade). Avoid methanol, as it can react with iodides under heat.

  • Internal Standard (Optional): Dodecane (for retention time locking).

Step-by-Step Methodology
Step 1: Sample Preparation
  • Visual Inspection: Check bulk liquid for copper stabilizer chips.

  • Weighing: Accurately weigh 50 mg of sample into a 20 mL amber scintillation vial. Do not transfer the copper chip.

  • Dilution: Add 10.0 mL of Dichloromethane. Cap and vortex for 30 seconds.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into an amber GC vial. Essential to remove micro-particulates of copper.

Step 2: GC Parameters [1]
ParameterSettingRationale
Inlet Mode Pulsed Split (20:1)Pressure pulse (25 psi for 0.5 min) forces analyte onto column quickly, reducing thermal stress.
Inlet Temp 250°CHigh enough to volatilize, low enough to prevent rapid elimination.
Carrier Gas Helium @ 1.2 mL/minConstant flow mode to maintain separation efficiency during ramp.
Oven Program Initial: 60°C (Hold 1 min) Ramp 1: 20°C/min to 300°C Final: 300°C (Hold 5 min)Fast ramp minimizes thermal exposure. High final temp ensures elution of heavy dimers.
Detector (FID) 300°CPrevents condensation of the heavy analyte.
Makeup Gas

(25 mL/min)
Standard FID optimization.

Method Logic & Workflow Visualization

The following diagram illustrates the decision matrix and workflow for this analysis, highlighting the critical control points (CCPs) for data integrity.

G Start Sample Intake (Check for Cu Stabilizer) Prep Sample Prep Solvent: DCM (Non-nucleophilic) Filter: 0.45 µm PTFE Start->Prep Inlet Inlet Injection CCP: Pulsed Split @ 250°C (Minimize Residence Time) Prep->Inlet Amber Vial Separation GC Separation Column: DB-5ms Gradient: 60°C -> 300°C Inlet->Separation Analyte Volatilization Detection FID Detection Quantitation: Area % Normalization Separation->Detection Decision Check Purity Profile Detection->Decision Pass Release Lot (>96% Purity) Decision->Pass No Degradants Fail Reject/Reprocess (Identify Impurities) Decision->Fail High Vinyl Ethers

Figure 1: Analytical workflow emphasizing the Critical Control Point (CCP) at the inlet to prevent thermal degradation.

Data Analysis & Impurity Identification

Chromatographic Profile

In a successful run, the 1,2-Bis(2-iodoethoxy)ethane peak should elute late in the chromatogram (typically >12 minutes depending on flow).

Common Impurity Markers:

  • Early Eluters (< 5 min): Solvent (DCM) and volatile alkyl halides.

  • Mid-Eluters (Pre-Main Peak):

    • Mono-iodo derivative:

      
      . (Incomplete reaction).
      
    • Vinyl Ethers: Degradation products formed in the inlet if temp is too high.

  • Late Eluters (Post-Main Peak):

    • Oligomers: Dimerized PEG chains.

Calculations

Purity is determined via Area Normalization (assuming uniform response factors for homologous series):



Note: For GMP release, a Response Factor correction using a certified reference standard is recommended if available.

Validation & Troubleshooting

To ensure Trustworthiness (Part 2 of requirements), the method must be self-validating.

System Suitability Criteria

Before running samples, inject a standard to verify:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (Iodides interact with active silanols; tailing indicates a dirty liner or old column).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
Troubleshooting Guide
SymptomProbable CauseCorrective Action
"Ghost" Peaks before main peak Thermal Elimination (Deiodination)Lower inlet temp to 220°C; Increase split flow to clear liner faster.
Brown/Yellow Solution Free Iodine (

) liberation
Sample has degraded. Check storage (must be dark/cold). Add Cu chip to bulk.
Poor Reproducibility Discrimination in InletEnsure glass wool is deactivated; Switch to "Pressure Pulse" injection.
Baseline Drift at high temp Column BleedDB-5ms is rated to 325°C. If bleeding at 300°C, condition column or trim 0.5m from front.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 593436, 1,2-Bis(2-iodoethoxy)ethane. Retrieved from [Link]

  • Castello, G., & D'Amato, G. (1969).The gas chromatography of alkyl iodides. Journal of Chromatography A, 39, 463-472. (Foundational text on alkyl iodide thermal behavior).
  • Kornilova, T. A., et al. (2013). A simple criterion for gas chromatography/mass spectrometric analysis of thermally unstable compounds. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

Sources

Commercial suppliers of 1,2-Bis(2-iodoethoxy)ethane

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide for the sourcing, validation, and application of 1,2-Bis(2-iodoethoxy)ethane in advanced chemical synthesis and drug development.

The Mechanistic Rationale: Why Diiodo-PEG2?

In the design of bifunctional molecules—such as PROteolysis TArgeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and specialized cross-linked polymers—the choice of linker chemistry dictates the overall yield and integrity of the final pharmacophore. 1,2-Bis(2-iodoethoxy)ethane (CAS: 36839-55-1), commonly referred to as diiodo-PEG2, is a premier homobifunctional alkylating agent[1].

As an Application Scientist, the causality behind selecting the diiodo derivative over its dichloro or dibromo counterparts comes down to leaving group kinetics. Iodine is a highly polarizable atom with a large atomic radius, making the carbon-iodine bond relatively weak and highly susceptible to bimolecular nucleophilic substitution (SN2). This allows alkylation reactions to proceed under exceptionally mild conditions (often at room temperature)[2]. Mild conditions are critical when conjugating sensitive biological ligands that might epimerize, degrade, or undergo unwanted side reactions under the harsh thermal conditions required to activate chlorinated PEGs.

SN2_Mechanism Nu Nucleophile (e.g., PROTAC Ligand) TS Transition State [Nu···C···I]‡ Nu->TS Attack PEG 1,2-Bis(2-iodoethoxy)ethane Electrophile PEG->TS Collision Prod PEGylated Ligand Target Product TS->Prod Bond Formation LG Iodide Anion Leaving Group TS->LG Cleavage

Mechanistic pathway of SN2 alkylation using 1,2-Bis(2-iodoethoxy)ethane.

Physicochemical Profiling

Understanding the physical properties of this reagent is essential for downstream purification and reaction monitoring. Due to the high mass of the iodine atoms, this PEG derivative is exceptionally dense.

PropertyValueClinical / Synthetic Relevance
CAS Number 36839-55-1Primary identifier for procurement.
Molecular Formula C6H12I2O2[1]Dictates mass-to-charge ratio in LC/MS.
Molecular Weight 369.97 g/mol Required for precise stoichiometric calculations.
Density 2.028 g/mL at 25 °C[3][4]High density causes it to sink in aqueous biphasic workups.
Refractive Index n20/D 1.572[4]Useful for validating purity via refractometry.
Appearance Light yellow to brown liquidColor indicates the level of free iodine (I2) degradation.

Commercial Supplier Landscape & Procurement Criteria

When sourcing 1,2-Bis(2-iodoethoxy)ethane, the primary risk factor is photolytic and thermal degradation. Aliphatic iodides undergo homolysis over time, releasing free iodine radicals that recombine into I2. To counteract this, premium suppliers stabilize the reagent.

SupplierPurity GradeStabilization / NotesApplication Focus
96%Standard gradeGeneral cross-linking, silica nanoparticles.
>96.0% (GC)Stabilized with Copper chips High-purity building block synthesis.
≥98%[3]Liquid, transparent[3]PROTAC linker (e.g., MT802, SJF620)[3].
Research Grade[1]Refer to lot-specific COA[1]Biochemical crosslinking assays[1].

Expert Insight: Always prioritize suppliers that ship the product stabilized with copper chips (like TCI). The copper acts as a radical scavenger, reacting with free iodine to form insoluble CuI, thereby preserving the integrity of the carbon-iodine bonds.

Quality Control & Self-Validating Preparation Protocol

Before deploying the commercial reagent in sensitive syntheses, it must be validated and prepped. This protocol is a self-validating system: the visual cues directly correlate to chemical purity.

Step 1: Visual Inspection (The Colorimetric Check)

  • Action: Inspect the liquid in a clear glass vial.

  • Validation: A pale yellow liquid indicates high purity. A dark brown or violet-tinted liquid indicates significant I2 contamination. If dark brown, proceed to Step 2; otherwise, skip to Step 3.

Step 2: De-stabilization and Purification (If required)

  • Action: Dilute the reagent in diethyl ether. Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na2S2O3).

  • Causality: The thiosulfate reduces the free I2 to water-soluble iodide (I⁻), which partitions into the aqueous layer.

  • Validation: The organic layer will immediately turn from brown to clear/pale yellow, self-validating the removal of the impurity. Dry over anhydrous MgSO4 and concentrate under reduced pressure.

Step 3: Removal of Copper Stabilizers

  • Action: If sourced from a supplier using copper chips, pass the neat liquid through a short plug of basic alumina (Al2O3) immediately prior to use.

  • Validation: The alumina traps residual copper salts, preventing transition-metal interference in downstream catalytic steps.

Application Workflow: PROTAC Linker Attachment

1,2-Bis(2-iodoethoxy)ethane is famously utilized as a PEG-based PROTAC linker to synthesize potent BTK degraders like MT802 and SJF620[3]. The following methodology details the mono-alkylation of a target ligand (e.g., a kinase inhibitor or N-desmethyltamoxifen[2]) to generate a PEGylated intermediate.

Protocol S1 Step 1: Reagent Prep Filter through basic alumina S3 Step 3: SN2 Alkylation Dropwise linker addition (24h, RT) S1->S3 S2 Step 2: Base Activation Ligand + Cs2CO3 in dry MeCN S2->S3 S4 Step 4: Purification Filtration & Chromatography S3->S4 S5 Step 5: Validation LC/MS & NMR Confirmation S4->S5

Step-by-step experimental workflow for PROTAC linker attachment.

Step-by-Step Methodology:
  • System Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add the nucleophilic ligand (e.g., 1.0 equivalent of the target amine/phenol).

  • Base Activation: Add 2.0 equivalents of Cesium Carbonate (Cs2CO3) and suspend the mixture in dry Acetonitrile (MeCN)[2].

    • Causality: Why Cs2CO3 instead of K2CO3? The "cesium effect" leverages the large, highly polarizable cesium cation to increase the solubility and nucleophilicity of the deprotonated ligand in aprotic solvents, drastically accelerating the SN2 attack[2].

  • Electrophile Addition: To achieve mono-alkylation and prevent the formation of a dimer (where one linker reacts with two ligands), the diiodo-PEG2 must be used in excess. Add 3.0 to 5.0 equivalents of 1,2-Bis(2-iodoethoxy)ethane dropwise to the stirred suspension[2].

  • Reaction Propagation: Stir the mixture at room temperature for 24 hours[2]. The excellent leaving group ability of iodine eliminates the need for refluxing, preserving ligand stereocenters[2].

  • Workup & Self-Validation: Filter the reaction mixture to remove the insoluble cesium salts[2]. Evaporate the filtrate under reduced pressure[2].

    • Validation Checkpoint: Analyze the crude residue via LC/MS. You should observe the primary mass peak corresponding to [Ligand + Linker - HI]. If a peak corresponding to [2x Ligand + Linker - 2HI] is dominant, your linker stoichiometry was too low, or the addition rate was too fast.

  • Purification: Purify the residue via silica gel column chromatography to isolate the mono-alkylated intermediate[2], ready for subsequent coupling to an E3 ligase binder (e.g., CRBN or VHL).

References

1. 2. 3. 4. 5.

Sources

Methodological & Application

Use of 1,2-Bis(2-iodoethoxy)ethane in crown ether synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Crown Ethers & Aza-Crowns using 1,2-Bis(2-iodoethoxy)ethane

Part 1: Executive Summary & Technical Rationale

1,2-Bis(2-iodoethoxy)ethane (CAS: 36839-55-1) is a high-reactivity electrophile used in the synthesis of macrocyclic polyethers (crown ethers) and their nitrogen-containing analogues (aza-crowns/cryptands).[1]

While the dichloro- and ditosylate- analogues are common, the di-iodo derivative offers distinct kinetic advantages:

  • Superior Leaving Group Ability: Iodide (

    
    ) is a weaker base and better leaving group than chloride (
    
    
    
    ) or tosylate (
    
    
    ), facilitating substitution at lower temperatures or with less nucleophilic partners.[1]
  • Finkelstein Logic: The C-I bond is weaker/longer than C-Cl, increasing the rate of

    
     attack. This is critical in macrocyclization, where the rate of intramolecular ring closure (
    
    
    
    ) must compete with intermolecular polymerization (
    
    
    ).
  • Soft Electrophile Character: The polarizable iodide makes the terminal carbons softer electrophiles, improving compatibility with soft nucleophiles like amines (for aza-crowns) and thiols.

Key Applications:

  • Synthesis of 4,13-Diaza-18-Crown-6 (Cryptand precursor).[1]

  • Preparation of Lariat Ethers (Side-arm functionalized crowns).[1]

  • Construction of PROTAC linkers requiring precise PEGylation.

Part 2: Mechanism & Critical Parameters

The Macrocyclization Challenge

The synthesis relies on a double Williamson ether synthesis or amine alkylation. The success of the reaction depends on the Template Effect and High Dilution Principles .

  • Template Effect: A metal cation (

    
    ) coordinates the linear polyether precursor, wrapping it around the ion.[2] This brings the reactive termini (nucleophile and electrophile) into proximity, lowering the entropic cost of cyclization.
    
    • K+ / Na+: Ideal for 18-membered rings.[1][3]

  • Leaving Group Dynamics: The use of the di-iodo linker accelerates the alkylation step. Since the second alkylation (ring closure) is intramolecular, a faster reaction rate helps overcome the entropic barrier.

Reactivity Comparison Table
Parameter1,2-Bis(2-chloroethoxy)ethane1,2-Bis(2-iodoethoxy)ethaneImpact on Protocol
Bond Energy (C-X) ~339 kJ/mol~222 kJ/molIodo reacts faster; requires milder heat.[1]
Leaving Group (

of HX)
-7 (HCl)-10 (HI)Iodide leaves more readily.[1]
Solubility Moderate in organic solventsHigh in Acetone/MeCNFacilitates homogeneous kinetics.
Primary Risk Slow cyclization (Polymerization)Alkylating agent toxicityRequires strict containment (Fume hood).[1]

Part 3: Experimental Protocols

Protocol A: Preparation of 1,2-Bis(2-iodoethoxy)ethane

Before synthesizing the crown ether, the di-iodo reagent is often prepared from the commercially cheaper dichloride via the Finkelstein reaction.

Reagents:

  • 1,2-Bis(2-chloroethoxy)ethane (1 equiv.)[1][4]

  • Sodium Iodide (NaI) (2.2 – 2.5 equiv.)[1]

  • Acetone (Anhydrous)[1][5]

Step-by-Step:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and reflux condenser.

  • Dissolution: Dissolve 1,2-bis(2-chloroethoxy)ethane in anhydrous acetone (0.5 M concentration).

  • Addition: Add NaI. The salt may not fully dissolve initially.

  • Reflux: Heat the mixture to reflux for 3–4 days. The reaction is driven by the precipitation of NaCl (insoluble in acetone).

  • Workup:

    • Cool to room temperature.[6]

    • Filter off the white NaCl precipitate.

    • Concentrate the filtrate under reduced pressure (rotary evaporator).[7]

    • Dissolve residue in DCM, wash with water and sodium thiosulfate (to remove free

      
      , indicated by yellow/brown color).
      
    • Dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      , filter, and concentrate.[8]
      
  • Yield: Typically >90% as a slightly yellow oil.[6] Store in the dark over Cu wire (stabilizer) to prevent decomposition.

Protocol B: Synthesis of N,N'-Dibenzyl-4,13-diaza-18-crown-6

This protocol demonstrates the power of the di-iodo reagent in synthesizing aza-crowns, a key intermediate for cryptands.[1][9]

Source: Adapted from Organic Syntheses 1990, 68, 227.[9]

Reagents:

  • Precursor: 1,10-Dibenzyl-4,7-dioxa-1,10-diazadecane (1.0 equiv.)[1]

  • Linker: 1,2-Bis(2-iodoethoxy)ethane (1.2 equiv.)[1][5][10]

  • Base: Sodium Carbonate (

    
    ), anhydrous (5.0 equiv.)
    
  • Catalyst: Sodium Iodide (0.5 equiv.)[1] - Maintains iodide saturation.[1]

  • Solvent: Acetonitrile (MeCN), reagent grade.

Workflow:

  • Reaction Assembly:

    • In a 3-L round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine the Precursor (e.g., 28.2 g) and Acetonitrile (1.7 L). Note: Moderate dilution (approx 0.05 M) is used.[1]

  • Reagent Addition:

    • Add Sodium Carbonate and Sodium Iodide .

    • Add 1,2-Bis(2-iodoethoxy)ethane (39.3 g).[1][9]

  • Cyclization:

    • Heat the heterogeneous mixture to reflux with vigorous stirring.

    • Time: 18–24 hours.[3][4]

    • Mechanism:[1][2][11] The amine nitrogens nucleophilically attack the carbon attached to the iodine. The

      
       ions likely provide a weak template effect, but the reaction is largely driven by the high nucleophilicity of the amine and the excellent leaving group.
      
  • Workup:

    • Cool the mixture. Filter to remove inorganic salts (

      
      , formed NaI).
      
    • Evaporate the solvent under reduced pressure.[3][4][7]

  • Purification:

    • The crude residue is often a solid or viscous oil.

    • Recrystallization: Dissolve in refluxing Acetone/Dioxane (1:1). Cool to -20°C.

    • Note: The product may crystallize as a NaI complex.

Part 4: Visualization & Logic

Figure 1: Synthesis Workflow & Decision Tree

CrownEtherSynthesis Start Start: Target Crown Ether Selection Precursor Select Precursor (Diol or Diamine) Start->Precursor LinkerChoice Select Linker: 1,2-Bis(2-iodoethoxy)ethane Precursor->LinkerChoice ConditionCheck Check Nucleophile Hardness LinkerChoice->ConditionCheck PathA Hard Nucleophile (RO-) (e.g., Catechol) ConditionCheck->PathA Oxygen (Diol) PathB Soft Nucleophile (RNH2) (e.g., Benzylamine) ConditionCheck->PathB Nitrogen (Amine) StepA1 Base: KOH or Cs2CO3 Solvent: THF or MeCN (Strong Template Effect Needed) PathA->StepA1 StepB1 Base: Na2CO3 Solvent: MeCN (Mild Conditions Sufficient) PathB->StepB1 Reaction Cyclization Reaction (Reflux, 18-24h) StepA1->Reaction StepB1->Reaction Workup Workup & Purification (Filtration -> Recrystallization) Reaction->Workup End Final Product: 18-Crown-6 Derivative Workup->End

Caption: Decision tree for crown ether synthesis using 1,2-Bis(2-iodoethoxy)ethane, distinguishing between oxygen and nitrogen nucleophiles.

Part 5: Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield / Polymer Formation Concentration too high.[1]High Dilution: Add reagents via syringe pump over 4-8 hours.
Incomplete Reaction Nucleophile deactivation.Switch to a stronger base (e.g., NaH instead of Carbonate) or use Cs2CO3 (Cesium effect).
Dark Product Color Free Iodine liberation.Wash organic phase with 10% Sodium Thiosulfate (

).[1]
Complex NMR Linear oligomers.Purify via column chromatography (Alumina usually better than Silica for amines).[1]

Part 6: Safety Statement

  • Toxicity: 1,2-Bis(2-iodoethoxy)ethane is a potent alkylating agent.[1] It is potentially carcinogenic and mutagenic.

  • Handling: Always handle in a certified fume hood. Wear double nitrile gloves.

  • Disposal: Quench excess alkylating agent with aqueous ammonia or thiosulfate before disposal into halogenated waste streams.

References

  • Gokel, G. W.; et al. (1990).[9] "4,13-Diaza-18-Crown-6".[1][9] Organic Syntheses, 68, 227.[9] [1]

  • Kulstad, S.; Malmsten, L. A. (1979). "Diaza-crown ethers.[1][12] I. Preparation of some N,N'-dibenzyl-diaza-crown ethers". Acta Chemica Scandinavica B, 33, 469-474.

  • PubChem. (n.d.).[1][5] "1,2-Bis(2-iodoethoxy)ethane Compound Summary". National Library of Medicine.

  • Pedersen, C. J. (1967).[2][13][14] "Cyclic polyethers and their complexes with metal salts". Journal of the American Chemical Society, 89(26), 7017–7036.

Sources

Application Note: High-Yield Synthesis of Aza-Crown Ethers Utilizing 1,2-Bis(2-iodoethoxy)ethane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aza-crown ethers (e.g., 4,13-diaza-18-crown-6) are indispensable macrocyclic scaffolds in supramolecular chemistry, sensor development, and targeted drug delivery. The incorporation of nitrogen heteroatoms into the crown ether cavity provides versatile sites for functionalization and shifts the binding affinity toward softer transition metals. However, synthesizing these macrocycles is notoriously difficult due to competing intermolecular polymerization. This application note details a robust, field-proven methodology for synthesizing aza-crown ethers using 1,2-bis(2-iodoethoxy)ethane as the critical ring-closing electrophile, ensuring high yields through optimized leaving-group kinetics and metal-templated preorganization[1].

Mechanistic Causality & Experimental Design

Electrophile Selection: The Diiodo Advantage

The choice of leaving group in the aliphatic nucleophilic substitution (


) is paramount. While chloro- and bromo-derivatives are commercially abundant, the iodo-derivative offers vastly superior reaction kinetics. Iodine's high polarizability and weak carbon-halogen bond make it an exceptional leaving group, allowing the macrocyclization to proceed under milder conditions. This minimizes the degradation of sensitive functional groups and suppresses competing elimination (E2) side-reactions[1].
The Template Effect: Overcoming the Macrocyclization Penalty

To circumvent the need for extreme high-dilution conditions—which are highly impractical for industrial scale-up—this protocol leverages the Template Effect . By introducing an alkali metal cation (such as


 from 

), the acyclic polyether/polyamine chain wraps around the metal ion through ion-dipole interactions[2]. This preorganization brings the reactive termini into close spatial proximity, entropically favoring intramolecular cyclization over intermolecular oligomerization[2].
Amine Protection Strategy

Primary amines are highly nucleophilic and prone to over-alkylation, leading to complex mixtures of tertiary amines and cross-linked networks. To enforce a strict 1:1 stoichiometric cyclization, the precursor diamine is transiently protected with benzyl groups. The bulky N-benzyl groups restrict further alkylation after the initial ring closure and are easily cleaved via catalytic hydrogenolysis in the final step[1].

Visualizing the Synthetic Logic

G A 1,2-Bis(2-chloroethoxy)ethane B 1,2-Bis(2-iodoethoxy)ethane (Diiodo Precursor) A->B NaI, Acetone (Finkelstein) C N,N'-Dibenzyl-4,13-diaza- 18-crown-6 B->C Protected Diamine Na2CO3, MeCN, Reflux D 4,13-Diaza-18-crown-6 (Final Product) C->D H2, Pd/C (Deprotection)

Workflow for synthesizing 4,13-diaza-18-crown-6 via a diiodo intermediate.

G A Acyclic Precursors (Diiodo + Diamine) B Metal Cation Addition (e.g., Na+ or K+) A->B E Intermolecular S_N2 (Polymerization) A->E No Template / High Conc. C Preorganized Complex (Pseudo-cyclic state) B->C Coordination with O/N donors D Intramolecular S_N2 (Ring Closure) C->D Favored (Template Effect)

The template effect preorganizes acyclic precursors to favor macrocyclization.

Quantitative Data: Reaction Optimization

The table below summarizes the critical impact of leaving group selection and template cation matching on the synthesis of 18-membered diaza-crown ethers. Data reflects standard optimization parameters where


 serves as the optimal size-matched template for the 18-crown-6 cavity[2].
Electrophile Leaving GroupSolvent SystemTemplate CationReaction TimeCyclization Yield (%)Dominant Side Product
Chloro (-Cl)AcetonitrileNone72 hours< 15%Linear Polymers
Chloro (-Cl)Acetonitrile

72 hours35 - 40%Linear Polymers
Iodo (-I)Acetonitrile

24 hours60 - 65%Oligomers
Iodo (-I) Acetonitrile

21 hours 85 - 95% Minimal

Note: Moisture strictly consumes strong bases and leads to the hydrolysis of alkyl halides. Polar aprotic solvents like acetonitrile are hygroscopic and must be strictly anhydrous[3].

Step-by-Step Experimental Protocols

Protocol A: Preparation of 1,2-Bis(2-iodoethoxy)ethane (Finkelstein Reaction)

Causality Note: Acetone is selected because Sodium Iodide (NaI) is soluble in it, whereas Sodium Chloride (NaCl) is insoluble. The continuous precipitation of NaCl drives the equilibrium entirely to the diiodo product according to Le Chatelier's principle.

  • Reaction Setup: In a dry flask, combine 1,2-bis(2-chloroethoxy)ethane (0.114 mol) and anhydrous sodium iodide (0.247 mol, 2.1 eq) in 55 mL of anhydrous acetone[1].

  • Reflux: Heat the mixture at reflux with vigorous magnetic stirring for 3 days. A white precipitate (NaCl) will gradually form.

  • Filtration: Cool the mixture to room temperature and filter off the precipitated NaCl. Evaporate the acetone filtrate under reduced pressure.

  • Extraction: Dissolve the crude residue in 200 mL of methylene chloride (

    
    ). Wash the organic layer with 10% aqueous sodium thiosulfate (
    
    
    
    ) (2 × 100 mL) to remove any free iodine (
    
    
    ) generated by light/air oxidation[1].
  • Drying & Concentration: Dry the organic phase over anhydrous

    
    , filter, and remove the solvent via high-vacuum evaporation at ambient temperature.
    
  • Validation (QC): The resulting 1,2-bis(2-iodoethoxy)ethane (Yield ~95%) should be a pale oil. Verify via

    
     NMR (
    
    
    
    ):
    
    
    3.25 (t, 4 H,
    
    
    ), 3.68 (s, 4 H,
    
    
    ), 3.78 (t, 4 H,
    
    
    )[1]. Use immediately or store shielded from light at -20°C.
Protocol B: Macrocyclization to N,N'-Dibenzyl-4,13-diaza-18-crown-6

Causality Note: Acetonitrile is an ideal polar aprotic solvent here; it poorly solvates anions, rendering the amine nucleophile highly reactive, while partially dissolving the


 to facilitate the template effect[1],[3].
  • Reagent Assembly: In a 3-L round-bottomed flask fitted with a mechanical stirrer, combine 1,10-dibenzyl-4,7-dioxa-1,10-diazadecane (86 mmol) and 1,2-bis(2-iodoethoxy)ethane (106 mmol) in 1700 mL of anhydrous acetonitrile[1].

  • Template & Base Addition: Add anhydrous sodium carbonate (427 mmol) and a catalytic amount of sodium iodide (43 mmol).

  • Cyclization: Mechanically stir the solution vigorously (120–150 rpm) and heat at reflux for 21 hours[1]. Critical: Mechanical stirring is required due to the large volume of heterogeneous inorganic salts.

  • Workup: Cool the reaction to room temperature, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude solid in a refluxing mixture of acetone–dioxane (1:1, 350 mL total) and allow it to crystallize at -20°C.

  • Validation (QC): The intermediate complex must be freshly recrystallized from absolute ethanol before proceeding to hydrogenolysis[1].

Protocol C: Deprotection via Hydrogenolysis

Causality Note: Palladium on carbon (Pd/C) selectively cleaves the benzylic C-N bonds without reducing the polyether backbone or requiring harsh acidic conditions that could protonate the newly formed macrocycle.

  • Hydrogenation Setup: Dissolve the recrystallized N,N'-dibenzyl-4,13-diaza-18-crown-6 in absolute ethanol. Add 10% Pd/C catalyst (10% w/w relative to the substrate).

  • Reaction: Place the mixture in a Parr hydrogenator or equivalent pressure vessel. Apply

    
     gas at 40-50 psi and agitate at room temperature until hydrogen uptake ceases.
    
  • Filtration: Carefully filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the Celite pad with additional hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the free 4,13-diaza-18-crown-6.

  • Validation (QC): Confirm product purity via

    
     NMR (
    
    
    
    ):
    
    
    1.82 (s, 2 H, NH), 2.72 (t, 4 H,
    
    
    ), 3.58 (s and t, 8 H,
    
    
    )[1].

References

  • Organic Syntheses: 4,13-DIAZA-18-CROWN-6 Source: orgsyn.org URL:[Link]

  • Synthesis of new aza- and thia-crown ethers and their metal ion templates synthesis as model case study Source: semanticscholar.org URL:[Link]

Sources

Application Note: 1,2-Bis(2-iodoethoxy)ethane in High-Selectivity Potassium ISEs

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the strategic use of 1,2-Bis(2-iodoethoxy)ethane (Triethylene glycol diiodide) in the development of high-performance ion-selective electrodes (ISEs).

Executive Summary

1,2-Bis(2-iodoethoxy)ethane (CAS: 36839-55-1) serves as a critical bifunctional electrophile in the synthesis of bis(crown ether) ionophores. While mono-crown ethers (e.g., Benzo-15-crown-5) often lack sufficient lipophilicity and selectivity for practical ISEs, linking two crown moieties via a flexible glycol chain creates a "sandwich-type" ionophore. This structure perfectly encapsulates Potassium ions (


), significantly enhancing selectivity against Sodium (

) and preventing membrane leaching due to increased molecular weight.

This guide provides a validated protocol for synthesizing a Bis(benzo-15-crown-5) derivative using this linker and subsequently fabricating a polymeric membrane electrode.

Mechanistic Insight: The "Sandwich" Effect

The utility of 1,2-Bis(2-iodoethoxy)ethane lies in its specific chain length. It provides a triethylene glycol backbone that allows two 15-crown-5 rings to fold cooperatively around a single metal ion.

  • Dimensional Match: The cavity of a single 15-crown-5 ring (1.7–2.2 Å) is slightly smaller than the ionic diameter of

    
     (2.66 Å). A single ring forms a weak 1:1 complex.
    
  • Cooperative Binding: The linker allows the formation of an intramolecular 2:1 "sandwich" complex. The

    
     ion is coordinated by 10 oxygen atoms (5 from each ring), creating a highly stable and lipophilic cationic complex within the membrane phase.
    
  • Selectivity:

    
     (1.90 Å) is too small to simultaneously contact all oxygens effectively in this conformation, while larger ions like 
    
    
    
    cannot fit. This thermodynamic preference drives the high potentiometric selectivity (
    
    
    ).

Protocol A: Synthesis of Bis(benzo-15-crown-5) Ionophore

Objective: Synthesize 1,2-bis[4’-(benzo-15-crown-5)oxy]ethoxy]ethane via Williamson ether synthesis.

Reagents & Equipment[1][2][3][4][5]
  • Linker: 1,2-Bis(2-iodoethoxy)ethane (96% purity).

  • Nucleophile: 4'-Hydroxybenzo-15-crown-5.

  • Base: Anhydrous Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: Anhydrous Acetonitrile (

    
    ).
    
  • Equipment: 100 mL Round-bottom flask, Reflux condenser, Magnetic stirrer, Rotary evaporator.

Step-by-Step Synthesis
  • Activation: In a dry round-bottom flask, dissolve 4'-Hydroxybenzo-15-crown-5 (2.2 mmol, 625 mg) in 30 mL of anhydrous acetonitrile. Add

    
      (5.0 mmol, 690 mg) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Add 1,2-Bis(2-iodoethoxy)ethane (1.0 mmol, 370 mg) dropwise to the mixture.

    • Note: A slight excess of the crown ether ensures complete consumption of the diiodide linker.

  • Reflux: Heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    
    or Ar) for 24–48 hours . Monitor reaction progress via TLC (SiO2, MeOH:DCM 1:9). The diiodide spot should disappear.
  • Work-up:

    • Cool to room temperature and filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in Dichloromethane (

      
      ) and wash with water (
      
      
      
      ) to remove unreacted crown ether and salts.
    • Dry the organic layer over anhydrous

      
       and concentrate.
      
  • Purification: Recrystallize from n-heptane/ethyl acetate or perform column chromatography (Silica gel, Gradient elution: EtOAc

    
     5% MeOH/EtOAc).
    
    • Yield Target: 60–75% as a white/off-white solid.

Synthesis Workflow Diagram

SynthesisPathway Reagents Reactants: 4'-Hydroxybenzo-15-crown-5 + K2CO3 Intermediate Activated Phenoxide (Nucleophile) Reagents->Intermediate Deprotonation Reaction Reflux (MeCN, 48h) Williamson Ether Synthesis Intermediate->Reaction Linker Linker Addition: 1,2-Bis(2-iodoethoxy)ethane Linker->Reaction Dropwise Workup Filtration & Washing (Remove KI, excess base) Reaction->Workup Product Final Ionophore: Bis(benzo-15-crown-5) derivative Workup->Product Recrystallization

Caption: Synthesis pathway for creating the high-selectivity bis-crown ether ionophore using 1,2-Bis(2-iodoethoxy)ethane as the cross-linker.

Protocol B: ISE Membrane Fabrication

Objective: Incorporate the synthesized ionophore into a Poly(vinyl chloride) (PVC) matrix to construct a functional sensor.

Membrane Composition (Optimized for K+)
ComponentFunctionWeight %Mass (for 200 mg batch)
Bis-Crown Ionophore Potassium Selector2.0%4.0 mg
PVC (High MW) Inert Matrix32.5%65.0 mg
o-NPOE Plasticizer (High Dielectric)65.0%130.0 mg
KTpClPB Lipophilic Additive (Anionic Sites)0.5%1.0 mg
  • Critical Note: o-Nitrophenyl octyl ether (o-NPOE) is preferred over DOS because its higher dielectric constant (

    
    ) stabilizes the charged 
    
    
    
    -sandwich complex, improving selectivity.
  • KTpClPB (Potassium tetrakis(4-chlorophenyl)borate): Essential to ensure permselectivity (Donnan exclusion) and reduce membrane resistance.

Fabrication Steps
  • Dissolution: Weigh all components into a 5 mL glass vial. Add 2.0 mL of Tetrahydrofuran (THF) .

  • Homogenization: Vortex or sonicate until the PVC is completely dissolved and the solution is clear and viscous.

  • Casting: Pour the solution into a glass ring (approx. 20-30 mm diameter) fixed on a glass plate. Cover with a filter paper stack to slow evaporation.

  • Drying: Allow THF to evaporate at room temperature for 24 hours. A flexible, transparent master membrane (~200

    
     thick) will form.
    
  • Electrode Assembly:

    • Cut a disc from the master membrane.

    • Mount it onto the end of an electrode body (e.g., Philips body or micropipette tip).

    • Internal Filling Solution: 0.01 M

      
      .
      
    • Internal Reference:

      
       wire.
      
  • Conditioning: Soak the electrode tip in 0.01 M

    
     solution for 12 hours prior to first use.
    
ISE Fabrication Workflow

ISE_Workflow Cocktail Cocktail Prep: Ionophore + PVC + o-NPOE + KTpClPB in THF Casting Solvent Casting: Slow evaporation (24h) Cocktail->Casting Assembly Assembly: Mount on Electrode Body Internal Sol: 0.01M KCl Casting->Assembly Conditioning Conditioning: Soak in 0.01M KCl (12h) Assembly->Conditioning Testing Validation: EMF Measurement vs Ref Conditioning->Testing

Caption: Step-by-step workflow for fabricating the polymer membrane electrode.

Validation & Performance Metrics

To confirm the success of the synthesis and fabrication, the electrode must meet the following criteria (measured vs. Double Junction Ag/AgCl Reference):

Nernstian Response
  • Protocol: Measure EMF in

    
     standards ranging from 
    
    
    
    to
    
    
    M.
  • Acceptance Criteria: Slope of 56–59 mV/decade (

    
    ).
    
  • Linear Range: Typically

    
     to 
    
    
    
    M.
Selectivity Coefficients ( )

Measured using the Separate Solution Method (SSM) at 0.1 M.

Interfering Ion (

)
Valinomycin (Standard)Bis(benzo-15-crown-5) (Synthesized)Mono-Benzo-15-crown-5 (Control)

-4.0-3.5 to -3.8 -2.5

-4.5-4.0 -3.0

-4.5-4.2 -3.2

Interpretation: The bis-crown ether approaches the performance of Valinomycin (the gold standard) but offers superior lipophilicity (longer lifetime) and lower cost.

References

  • Organic Syntheses Procedure for Bis-Crown Ethers.

    • Title: A facile approach to the prepar
    • Source: Organic Syntheses / PubMed.
    • URL:[Link]

  • Potassium ISE Membrane Composition.

    • Title: Potassium ion-selective PVC membrane electrode based on alkyl thiophosphate derivatives (Comparison d
    • Source: Springer / Fresenius' Journal of Analytical Chemistry.
    • URL:[Link]

  • Bis-Crown Ether Selectivity Studies.

    • Title: Bis-substituted benzo-15-crown-5 ethers as ion carriers in potassium ion-selective electrodes.[1][2][3]

    • Source: Journal of Inclusion Phenomena.[1]

    • URL:[Link]

  • General ISE Handbook.

    • Title: Selectivity coefficients for Ion Selective Electrodes.
    • Source: Horiba Technical Guides.
    • URL:[Link]

Sources

Application Note: Utilization of 1,2-Bis(2-iodoethoxy)ethane in the Synthesis of Cryptand [2.2.2]

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the application of 1,2-bis(2-iodoethoxy)ethane (CAS: 36839-55-1) as a pivotal electrophilic linker in the synthesis of bicyclic aminopolyethers, specifically Cryptand [2.2.2] (4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane).

While ditosylates are common precursors in macrocyclization, the diiodo derivative offers superior reactivity due to the high nucleofugality of the iodide ion (


), facilitating ring closure under milder conditions or with improved kinetics in specific solvent systems [1]. This guide addresses the handling of this light-sensitive reagent, the critical "High-Dilution" methodology required to suppress polymerization, and the downstream purification of the resulting cryptands.

Reagent Profile & Safety Architecture

Chemical Identity[1][2]
  • Compound: 1,2-Bis(2-iodoethoxy)ethane[1][2]

  • Synonyms: Triethylene glycol diiodide; 1,8-Diiodo-3,6-dioxaoctane.

  • Structure:

    
    
    
  • Role: Di-electrophile (Linker) for

    
     alkylation of secondary amines.
    
Handling & Stability (Critical)

The carbon-iodine bond is weaker than C-Cl or C-Br, making this reagent susceptible to homolytic cleavage by light.

  • Storage: Store at 2–8°C, under inert gas (Argon/Nitrogen), protected from light (amber vials or foil-wrapped).

  • Stabilization: Commercial preparations often contain copper chips to scavenge free iodine.

  • Toxicity: Potent alkylating agent. Causes skin/eye irritation (H315, H319) and respiratory irritation (H335).[1] Use only in a fume hood with nitrile/neoprene gloves [2].

Mechanistic Principles

The synthesis of Cryptand [2.2.2] from 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane (Diaza-18-crown-6) and 1,2-bis(2-iodoethoxy)ethane relies on a double nucleophilic substitution (


).
The High-Dilution Principle

The primary challenge in macrocyclization is the competition between intramolecular cyclization (forming the cryptand) and intermolecular polymerization (forming linear chains).

  • Intramolecular rate (

    
    ):  First-order reaction (independent of concentration).
    
  • Intermolecular rate (

    
    ):  Second-order reaction (dependent on concentration).
    

To favor the cryptand, the reaction must be conducted at extremely low instantaneous concentrations, typically achieved by slowly adding both reagents to a large volume of solvent.[3]

Reaction Pathway Diagram

The following diagram illustrates the workflow and the competitive pathways managed by the protocol.

CryptandSynthesis cluster_inputs Reagents cluster_process High Dilution Setup Diaza Diaza-18-crown-6 (Nucleophile) Pump Syringe Pump (Slow Addition) Diaza->Pump Diiodide 1,2-Bis(2-iodoethoxy)ethane (Electrophile) Diiodide->Pump ReactionMix Reaction Pot (MeCN + Na2CO3, Reflux) Pump->ReactionMix Dropwise (8-12h) Intermediate Mono-Alkylated Intermediate ReactionMix->Intermediate 1st Alkylation Product Cryptand [2.2.2] (Intramolecular Closure) Intermediate->Product Low Conc. (Favored) Polymer Linear Polymer (Intermolecular Side-Rxn) Intermediate->Polymer High Conc. (Avoided)

Figure 1: Logic flow for High-Dilution Synthesis utilizing Syringe Pump addition to minimize polymerization.

Experimental Protocol: Synthesis of Cryptand [2.2.2]

This protocol is adapted from the "one-step" condensation methods described by Krakowiak et al. [3] and the foundational work of Lehn et al. [4].

Materials Checklist
ComponentSpecificationQuantity (Scale: 10 mmol)
Precursor A Diaza-18-crown-62.62 g (10 mmol)
Precursor B 1,2-Bis(2-iodoethoxy)ethane3.70 g (10 mmol)
Base Sodium Carbonate (

)
5.30 g (50 mmol, excess)
Solvent Acetonitrile (Anhydrous)800 mL (Total volume)
Equipment Dual-channel Syringe Pump1 Unit
Step-by-Step Procedure
Phase 1: System Preparation
  • Drying: Flame-dry a 2-liter three-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Base Suspension: Add anhydrous

    
     (5.30 g) and 400 mL of anhydrous acetonitrile to the RBF. Heat to reflux (
    
    
    
    ) with vigorous stirring.
Phase 2: High-Dilution Addition
  • Solution A: Dissolve Diaza-18-crown-6 (2.62 g) in 200 mL dry acetonitrile. Load into Syringe A.

  • Solution B: Dissolve 1,2-Bis(2-iodoethoxy)ethane (3.70 g) in 200 mL dry acetonitrile. Load into Syringe B. Note: Minimize light exposure for Solution B.

  • Addition: Using the syringe pump, add both solutions simultaneously into the refluxing base suspension over a period of 8 to 12 hours .

    • Why: This maintains the steady-state concentration of reactive intermediates at near-zero, statistically forcing the amine end of the intermediate to "bite" its own tail (cyclize) rather than find another molecule.

Phase 3: Reaction Completion & Workup
  • Post-Reaction: After addition is complete, continue refluxing for an additional 12 hours.

  • Filtration: Cool to room temperature. Filter off the inorganic salts (

    
    , 
    
    
    
    ). Wash the filter cake with fresh acetonitrile.
  • Concentration: Evaporate the solvent under reduced pressure (Rotovap) to yield a dark oily residue.

Phase 4: Purification
  • Extraction: Dissolve the residue in minimal

    
     and pass through a short pad of Alumina (neutral) to remove polar oligomers.
    
  • Recrystallization: The crude product is often recrystallized from boiling hexanes or a mixture of acetone/hexanes.

    • Target: White/colorless crystals.

    • Yield: Typical yields range from 40% to 60% depending on dilution precision.

Characterization & Validation

To validate the synthesis, compare analytical data against established standards [3][5].

ParameterExpected Value for Cryptand [2.2.2]Notes
Appearance White crystalline solidYellowing indicates iodine contamination.
Melting Point 68–70 °CSharp mp indicates high purity.

H NMR

2.5–2.7 (12H, N-CH

)

3.5–3.7 (24H, O-CH

)
In CDCl

. Symmetry confirms bicyclic structure.
Mass Spec [M+H]

= 377.25
Confirm absence of [M+M] dimers.

Troubleshooting & Optimization

Why use Iodide vs. Tosylate?

While the ditosylate (CAS 19249-03-7) is cheaper, the diiodide is preferred when:

  • Reaction Speed:

    
     is a better leaving group, allowing the reaction to proceed faster, which can sometimes reduce the window for oxidative degradation of the amine.
    
  • Finkelstein Generation: If the diiodide is unavailable, it can be generated in situ by refluxing the dichloride or ditosylate precursor with excess NaI in acetone before the main reaction, though isolation is recommended for precise stoichiometry.

Common Failure Modes
  • Oligomerization: Result of addition rate being too fast. Solution: Slow down addition or increase solvent volume.

  • Brown Discoloration: Free iodine formation. Solution: Wash the organic layer with dilute sodium thiosulfate (

    
    ) during workup.
    

References

  • Lehn, J. M. (1978). Cryptates: The chemistry of macropolycyclic inclusion complexes. Accounts of Chemical Research, 11(2), 49-57. [Link]

  • PubChem. (n.d.).[1][4] 1,2-Bis(2-iodoethoxy)ethane (CAS 36839-55-1) Safety Data. National Library of Medicine. [Link]

  • Krakowiak, K. E., Bradshaw, J. S., An, H., & Izatt, R. M. (1993).[5] Simple methods for the preparation of cryptands. Pure and Applied Chemistry, 65(3), 511-514. [Link]

  • Dietrich, B., Lehn, J. M., & Sauvage, J. P. (1969).[6] Diaza-polyoxa-macrocycles et macrobicycles.[6][7] Tetrahedron Letters, 10(34), 2885-2888. [Link]

  • Landini, D., Maia, A., Montanari, F., & Tundo, P. (1979). Lipophilic [2.2.2] cryptands as phase-transfer catalysts. Journal of the American Chemical Society, 101(10), 2526–2530. [Link]

Sources

Application Note: Advanced Protocols for the N-Alkylation of Diamines with 1,2-Bis(2-iodoethoxy)ethane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The nucleophilic coupling of diamines with 1,2-bis(2-iodoethoxy)ethane is a foundational transformation in modern synthetic chemistry. This reaction is the primary pathway for constructing diaza-crown ethers (supramolecular hosts), macrocyclic chelators, and dimeric bridging linkers used in PROTACs and telomeric G-quadruplex stabilizers. This guide delineates the mechanistic rationale, critical reaction parameters, and validated step-by-step protocols for both intramolecular macrocyclization and intermolecular dimerization.

Mechanistic Philosophy & Causality

The reaction proceeds via a double bimolecular nucleophilic substitution (


) mechanism. Designing a successful protocol requires manipulating kinetics and thermodynamics through three core principles:
  • The Leaving Group Advantage: 1,2-bis(2-iodoethoxy)ethane is vastly superior to its chloro- or bromo-analogs. The larger atomic radius of iodine renders the C–I bond highly polarizable and weaker, significantly lowering the activation energy of the

    
     transition state[1]. This permits milder thermal conditions, reducing the likelihood of precursor degradation.
    
  • The Alkali-Metal Template Effect: In macrocyclization, the choice of base (e.g.,

    
     or 
    
    
    
    ) extends beyond simple acid scavenging. The alkali metal cation (
    
    
    or
    
    
    ) coordinates with the ether oxygens of the di-electrophile. This chelation folds the linear chain into a pre-organized, pseudo-cyclic geometry, bringing the reactive termini into tight spatial proximity and drastically lowering the entropic barrier for the ring-closing C–N bond formation[2].
  • Kinetic Control via High Dilution: To favor macrocyclization over linear polymerization, reactions must be heavily diluted (typically < 0.05 M). Intramolecular ring closure is a unimolecular process, whereas intermolecular oligomerization is bimolecular. High dilution kinetically starves the bimolecular pathway, ensuring high yields of the macrocycle[1].

Reaction Topologies and Quantitative Data Summary

The topological outcome of the reaction is strictly controlled by stoichiometry and concentration. The table below summarizes the divergent conditions required for cyclic versus linear products.

ParameterProtocol A: Macrocyclization (Diaza-Crowns)Protocol B: Intermolecular Dimerization (Linkers)
Stoichiometry (Diamine : Diiodide) 1 : 1 (Equimolar)2 : 1 (Excess Diamine)
Concentration High Dilution (< 0.05 M)Moderate to High (0.1 - 0.5 M)
Base Selection

or

(Template active)

or DIPEA (Deprotonation focus)
Solvent Acetonitrile (MeCN)DMF or Acetonitrile
Thermal Conditions 80 - 82 °C (Reflux)Room Temperature to 80 °C
Typical Yield 40% - 75%50% - 90%

Experimental Workflows & Methodologies

Protocol A: Synthesis of Diaza-Crown Ethers (Macrocyclization)

This protocol describes the synthesis of N,N'-dibenzyl-4,13-diaza-18-crown-6, relying on the kinetic high-dilution principle and the thermodynamic template effect of sodium cations[1].

  • Preparation: In a rigorously dried 3-L round-bottomed flask equipped with a mechanical stirrer, dissolve 1,10-dibenzyl-4,7-dioxa-1,10-diazadecane (86 mmol) and 1,2-bis(2-iodoethoxy)ethane (106 mmol) in 1700 mL of anhydrous acetonitrile.

    • Causality: The massive solvent volume ensures high-dilution conditions, which is a kinetic prerequisite to suppress intermolecular polymerization[1].

  • Templating & Acid Scavenging: Add anhydrous

    
     (427 mmol) and a catalytic amount of sodium iodide (43 mmol).
    
    • Causality:

      
       neutralizes the hydroiodic acid (HI) byproduct, keeping the amine nucleophilic. The 
      
      
      
      ions act as a structural template, pre-organizing the linear ether chain into a cyclic conformation[2].
  • Thermal Activation: Heat the mechanically stirred suspension to reflux (~82 °C) for 21 hours under a nitrogen atmosphere.

  • In-Process Validation (Self-Validating System): Sample 100 µL of the reaction, filter, and analyze via LC-MS. The reaction is validated as complete when the mass of the mono-alkylated acyclic intermediate completely transitions to the target macrocycle mass (

    
    ).
    
  • Workup: Cool the mixture to room temperature. Filter off the inorganic salts (

    
    , 
    
    
    
    ) through a Celite pad and wash the filter cake with cold acetonitrile.
  • Isolation: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via column chromatography (alumina or silica gel) to yield the pure diaza-crown ether[1].

Protocol B: Synthesis of Dimeric Ligands (Intermolecular Bridging)

This protocol details the synthesis of dimeric ligands (e.g., G-quadruplex stabilizers) where 1,2-bis(2-iodoethoxy)ethane acts as a central PEG-linker[3].

  • Preparation: Dissolve the protected diamine precursor (e.g., 2-nitrobenzenesulfonyl protected, 1.36 mmol) in 10 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add

    
     (68.0 mmol) to the solution.
    
    • Causality: A massive excess of base is used in polar aprotic DMF to ensure rapid, complete deprotonation of the sulfonamide-protected amines, generating highly reactive nitrogen nucleophiles[3].

  • Controlled Addition: Dissolve exactly 0.68 mmol (0.5 equivalents) of 1,2-bis(2-iodoethoxy)ethane in 1 mL of DMF. Add this dropwise to the reaction mixture at room temperature.

    • Causality: The stoichiometric excess of the amine (2:1 ratio) and dropwise addition prevents the formation of cyclic byproducts and ensures both ends of the diiodide are capped by separate diamine molecules[3].

  • Reaction: Stir the mixture at room temperature for 23 hours.

    • Causality: The superior leaving group ability of iodide allows this reaction to proceed efficiently at room temperature, protecting sensitive functional groups on complex ligand precursors[3].

  • In-Process Validation: Monitor via TLC (DCM:MeOH). The disappearance of the starting diiodide spot and the emergence of a highly polar baseline spot (the dimer) confirms successful bridging.

  • Workup & Isolation: Quench with deionized water to dissolve the inorganic salts. Extract the aqueous layer with chloroform (

    
    ). Dry the organic extracts over anhydrous 
    
    
    
    , filter, and concentrate in vacuo. Purify via flash chromatography[3].

Mandatory Visualization

Mechanism A Diamine Precursor D Template-Coordinated Intermediate A->D Deprotonation B 1,2-Bis(2-iodoethoxy)ethane B->D Chelation C Alkali Base (Na+/K+) C->D Cation Templating E First S_N2 Alkylation (Acyclic Precursor) D->E Nucleophilic Attack F Intramolecular Cyclization (High Dilution) E->F Spatial Proximity G Diaza-Macrocycle Target F->G - HI

Fig 1. Mechanistic pathway of macrocyclization highlighting the alkali-metal template effect.

Workflow S1 Step 1: Reagent Assembly Dissolve precursors in dry MeCN/DMF S2 Step 2: Base Addition Add anhydrous Na2CO3 or K2CO3 S1->S2 S3 Step 3: Thermal Activation Reflux (80°C) under inert atmosphere S2->S3 S4 Step 4: In-Process QC Monitor via TLC/LC-MS for intermediate S3->S4 S5 Step 5: Filtration & Concentration Remove salts, evaporate solvent S4->S5 S6 Step 6: Isolation Column Chromatography or Crystallization S5->S6

Fig 2. Step-by-step experimental workflow for the synthesis of diaza-macrocycles and dimers.

References

1.2 2.1 3.3

Sources

Role of 1,2-Bis(2-iodoethoxy)ethane in forming self-assembled monolayers

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of 1,2-Bis(2-iodoethoxy)ethane (BIEE) as a critical stabilizing agent in self-assembled systems. Unlike primary thiols that form monolayers directly on gold, BIEE serves as a bifunctional crosslinker , specifically targeting amine-functionalized assemblies to lock in morphology and enhance thermal/chemical resistance via the Menshutkin reaction.

Subject: Covalent Stabilization of Amine-Functionalized Self-Assembled Monolayers (SAMs) and Polymer Nanostructures. CAS: 36839-55-1 Role: Bifunctional Electrophilic Crosslinker

Part 1: Scientific Foundation & Mechanism

The Critical Role of BIEE

In the field of soft matter and surface chemistry, self-assembled structures (micelles, vesicles, and planar monolayers) often suffer from instability under changing environmental conditions (pH, temperature, solvent ionic strength). 1,2-Bis(2-iodoethoxy)ethane (BIEE) acts as a "molecular staple." It is a short, hydrophilic polyethylene glycol (PEG)-like spacer terminated with two iodine atoms. Iodine is an excellent leaving group, making BIEE a potent electrophile.

Mechanism of Action: The Menshutkin Reaction

The stabilization occurs through the Menshutkin reaction , where the di-iodide reacts with tertiary amines presented on the surface of the assembly.

  • Step 1: The lone pair of the tertiary amine (e.g., dimethylamino group) attacks the carbon adjacent to the iodine in BIEE.

  • Step 2: Iodide (

    
    ) is displaced, forming a permanent, charged quaternary ammonium cation.
    
  • Step 3: Because BIEE is bifunctional, the second iodide group reacts with a neighboring amine, creating a covalent bridge (crosslink) between polymer chains or adjacent SAM molecules.

Why BIEE?

  • Reactivity: Alkyl iodides are more reactive than bromides or chlorides for

    
     substitutions, allowing the reaction to proceed under mild conditions (Room Temp to 50°C) without destroying delicate self-assembled architectures.
    
  • Hydrophilicity: The ether oxygens in the backbone impart water solubility, preventing the crosslinker from inducing hydrophobic collapse of the assembly.

Visualization of the Crosslinking Pathway

G cluster_0 Pre-Assembly cluster_1 Reaction (Menshutkin) cluster_2 Stabilized Outcome Node1 Amine-Functionalized Surface/Polymer Node3 Nucleophilic Attack (SN2) Node1->Node3 Tertiary Amine Node2 BIEE Crosslinker (I-PEG-I) Node2->Node3 Electrophile Node4 Iodide Displacement Node3->Node4 Node5 Quaternized Ammonium Bridge Node4->Node5 Node6 Locked Morphology (Thermal/pH Stable) Node5->Node6

Caption: Schematic of the Menshutkin reaction pathway where BIEE converts labile amine assemblies into robust, crosslinked networks.

Part 2: Experimental Protocol

Protocol A: Stabilization of Amine-Terminated SAMs on Gold/Silicon

Objective: To crosslink a planar monolayer presenting dimethylamino (DMA) groups, enhancing its resistance to desorption and solvent degradation.

Materials Required
  • Substrate: Gold-coated slide or Silicon wafer with pre-formed amine-terminated SAM (e.g., using 11-(dimethylamino)undecanethiol).

  • Reagent: 1,2-Bis(2-iodoethoxy)ethane (BIEE) [>96% purity].

  • Solvent: Acetonitrile (MeCN) or Nitromethane (polar aprotic solvents facilitate charge separation in the transition state).

  • Glassware: Clean, dry Coplin jar or reaction vial.

Step-by-Step Procedure
  • Preparation of Crosslinking Solution:

    • Dissolve BIEE in Acetonitrile to a concentration of 0.1 M to 0.2 M .

    • Note: A high concentration drives the reaction kinetics, which can be slow on 2D surfaces due to steric constraints.

  • Incubation:

    • Immerse the amine-functionalized substrate into the BIEE solution.

    • Seal the container to prevent solvent evaporation.

    • Incubate at 40–50°C for 24–48 hours.

    • Mechanism:[1][2] Heat is often required to overcome the activation energy for the second substitution event (the crosslink closure).

  • Rinsing (Critical):

    • Remove substrate and rinse copiously with fresh Acetonitrile (to remove unreacted BIEE).

    • Rinse with Ethanol, then Deionized Water.

    • Dry under a stream of Nitrogen gas.[3]

  • Validation:

    • Contact Angle: Expect a decrease in contact angle (surface becomes more hydrophilic due to charged ammonium species).

    • XPS (X-ray Photoelectron Spectroscopy): Look for the emergence of a quaternary Nitrogen peak (~402 eV) and the presence of Iodine (counter-ion).

Protocol B: Shell Crosslinking of Block Copolymer Micelles

Objective: To "lock" the morphology of PDMA-b-Polymer micelles, preventing disintegration upon dilution.

Data: Typical Reagent Ratios
ComponentFunctionMolar Equivalent (Target)
Polymer Amine Groups Nucleophile1.0 eq
BIEE Crosslinker0.2 – 0.5 eq (Targeting 20-50% crosslinking)
Solvent (Water/MeCN) MediumMaintain polymer concentration ~1-5 wt%
Workflow
  • Micelle Formation:

    • Self-assemble the block copolymer (e.g., PDMA-b-PMMA) in the selective solvent to form micelles with a PDMA corona.

  • Addition of BIEE:

    • Calculate the moles of amine groups in the system.

    • Add BIEE dissolved in a minimal amount of solvent.[3] Target a crosslinking degree of 20–30% (0.10–0.15 molar eq of BIEE relative to amine groups).

    • Caution: Adding too much BIEE (>50%) can lead to inter-micelle aggregation and precipitation.

  • Reaction:

    • Stir gently at Room Temperature or 40°C for 3–5 days .

    • The long reaction time ensures the BIEE penetrates the polymer shell and reacts fully.

  • Purification:

    • Dialyze the solution against water/buffer for 24 hours to remove any hydrolyzed or unreacted iodide species.

Part 3: Troubleshooting & Validation

Common Pitfalls
  • Precipitation: If the crosslinking density is too high, the surface/micelles may lose solubility. Solution: Reduce BIEE equivalents to 0.1–0.2 eq.

  • Incomplete Reaction: On planar SAMs, steric hindrance can prevent the second iodine from reacting, leaving a "dangling" iodide. Solution: Verify with XPS. If Iodine signal is too high relative to Nitrogen, perform a secondary wash with a small amine (e.g., methylamine) to quench unreacted iodides.

Validation Metrics
TechniqueObservation for Successful Crosslinking
1H NMR Shift of the N-methyl protons downfield (from ~2.2 ppm to ~3.2 ppm) indicating quaternization.
Zeta Potential Significant increase in positive charge (e.g., from +10 mV to +40 mV).
DLS (Dynamic Light Scattering) Stability Test: Add a solvent that usually dissolves the core (e.g., THF). If crosslinked, the particle size remains constant (structure is "locked"). If not, the signal disappears (chains dissolve).

References

  • Shell Cross-Linked Micelles: Liu, S., Weaver, J. V., Tang, Y., Billingham, N. C., & Armes, S. P. (2002).[4] Synthesis of Shell Cross-Linked Micelles with pH-Responsive Cores Using ABC Triblock Copolymers. Macromolecules.

  • Crosslinking Reagents: Sigma-Aldrich. (n.d.). Product Specification: 1,2-Bis(2-iodoethoxy)ethane.[2][4][5][6][7][8][9][10][11][12] Merck KGaA.

  • Menshutkin Reaction on Surfaces: Hook, A. L., et al. (2010). Surface functionalization of poly(glycidyl methacrylate) brushes with amines for improved resistance to protein adsorption. Journal of Materials Chemistry.

  • PROTAC Linker Utility: MedChemExpress. (2024). 1,2-Bis(2-iodoethoxy)ethane Product Information. MedChemExpress.

Sources

Application Note: 1,2-Bis(2-iodoethoxy)ethane as a Homobifunctional Linker in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Technical Rationale

Introduction

1,2-Bis(2-iodoethoxy)ethane is a homobifunctional alkylating agent featuring a short polyethylene glycol (PEG) spacer terminated by two iodide leaving groups. In solid-phase synthesis (SPS), it serves two critical functions:

  • Spacer Insertion: It introduces a hydrophilic, flexible PEG-like chain between the solid support and the target molecule, reducing steric hindrance and non-specific binding.

  • Bifunctional Linking (PROTACs): It acts as a core structural motif in Proteolysis Targeting Chimeras (PROTACs), linking an E3 ligase ligand to a Protein of Interest (POI) ligand.

Chemical Competency & Handling
  • Reactivity: The terminal iodides are excellent leaving groups (

    
    ), facilitating rapid nucleophilic substitution (
    
    
    
    ) under milder conditions than corresponding bromides or tosylates.
  • Stability: While reactive, the compound is sensitive to light. Reactions and storage must occur in amber vessels or foil-wrapped reactors.

  • Solubility: Highly soluble in DMF, NMP, and DMSO, making it compatible with standard SPS resin swelling protocols.

The "Symmetry Challenge" in SPS

As a homobifunctional linker (I-Linker-I), reacting this molecule with a resin-bound nucleophile presents a risk of cross-linking (intra-resin or inter-site reaction), where both ends react with the resin.

The Solution: To achieve mono-functionalization (Resin-Linker-I), you must drive the equilibrium using a high molar excess (5–10 equivalents) of the linker relative to the resin loading. This statistical forcing ensures that any reactive site on the resin encounters a fresh linker molecule rather than the distal end of an already-attached linker.

Part 2: Experimental Protocols

Protocol A: Mono-Functionalization of Amine-Resins

Objective: Attach the linker to a resin-bound amine (e.g., Rink Amide or immobilized amine ligand), leaving a free distal iodide for subsequent reaction.

Materials:

  • Resin: Amine-functionalized resin (Loading: 0.3 – 0.6 mmol/g recommended to reduce cross-linking risk).

  • Linker: 1,2-Bis(2-iodoethoxy)ethane.[1][2][3][4][5]

  • Base:

    
    -Diisopropylethylamine (DIPEA) or DBU.
    
  • Solvent: Anhydrous DMF or NMP.[6]

Step-by-Step Workflow:

  • Resin Preparation:

    • Weigh resin into a fritted syringe reactor.

    • Swell in DMF for 30 minutes. Drain.

  • Base Wash (Deprotonation/Activation):

    • Wash resin with 10% DIPEA in DMF (2 x 5 min) to ensure amines are free bases. Drain.

  • Coupling (The Critical Step):

    • Dissolve 10 equivalents of 1,2-Bis(2-iodoethoxy)ethane in DMF (concentration ~0.2 M).

    • Add 5 equivalents of DIPEA.

    • Note: Add the base to the linker solution before adding to the resin to prevent localized high pH spots.

    • Add the mixture to the resin.[7][8][9]

    • Protect from light (wrap reactor in aluminum foil).

    • Agitate (shake, do not stir) for 4–16 hours at Room Temperature (RT). Elevated temp (40°C) can be used but increases cross-linking risk.

  • Washing:

    • Drain the reactor.

    • Wash extensively to remove excess diiodide: DMF (5x), DCM (3x), DMF (3x).

    • Validation: The resin now carries a reactive alkyl iodide. Proceed immediately to the next step to avoid hydrolysis or degradation.

Protocol B: PROTAC Assembly (Displacement of Distal Iodide)

Objective: React the resin-bound iodide (from Protocol A) with a second ligand (nucleophile).

Step-by-Step Workflow:

  • Nucleophile Preparation:

    • Dissolve the second ligand (e.g., Pomalidomide derivative with a free amine or hydroxyl) in DMF.

    • Use 3–5 equivalents relative to initial resin loading.

    • Add 5–10 equivalents of Base (Cesium Carbonate

      
       for hydroxyls; DIPEA for amines).
      
  • Displacement Reaction:

    • Add the nucleophile/base mixture to the resin (Resin-Linker-I).

    • Agitate at 50°C for 12–24 hours. Note: Displacement of the secondary iodide often requires heat.

  • Monitoring:

    • Perform a micro-cleavage of a resin aliquot (using TFA/TIPS/H2O) and analyze via LC-MS to confirm the disappearance of the iodide intermediate and formation of the coupled product.

Part 3: Visualization & Logic

Reaction Workflow Diagram

The following diagram illustrates the critical pathway for avoiding cross-linking and achieving the desired PROTAC scaffold.

G cluster_0 Critical Control Point Resin Resin-NH2 (Solid Support) Intermediate Resin-Linker-I (Mono-alkylated) Resin->Intermediate Alkylation (DIPEA, DMF, RT) Linker 1,2-Bis(2-iodoethoxy)ethane (10 eq. Excess) Linker->Intermediate SideProduct Resin-Linker-Resin (Cross-linked Defect) Intermediate->SideProduct Low Excess Linker (Avoid this) Final Resin-Linker-Ligand (PROTAC Precursor) Intermediate->Final Nucleophilic Sub. (50°C, Base) Ligand Target Ligand (Nucleophile) Ligand->Final

Figure 1: Solid-phase synthesis workflow highlighting the necessity of excess linker to prevent cross-linking defects.

Comparative Data: Leaving Group Efficiency in SPS

When designing linkers, the choice of leaving group impacts reaction time and temperature.

Leaving GroupReactivity (

)
Recommended Temp (SPS)StabilitySuitability for 1,2-Bis(2-iodoethoxy)ethane
Iodide (-I) High (100) RT – 50°C Light Sensitive Optimal for rapid SPS
Tosylate (-OTs)Moderate (10)60°C – 80°CStableToo slow for some sterically hindered resins
Bromide (-Br)Moderate (1)50°C – 70°CStableCommon, but requires harsher conditions than I
Chloride (-Cl)Low (0.01)>80°CVery StableUnsuitable for labile resins

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Cross-linking (Resin Aggregation) Insufficient linker excess.Increase linker to 10–20 eq . Decrease resin loading.[10]
Low Yield (Step 2) Steric hindrance or poor solvation.Switch solvent to NMP. Increase temp to 60°C. Use stronger base (

).
Decomposition/Color Change Light sensitivity of iodide.Ensure reactor is wrapped in foil. Use fresh reagents.
Incomplete Coupling (Step 1) Protonated amines on resin.Repeat DIPEA wash step before adding linker.

References

  • Jaime-Figueroa, S., et al. (2020).[2] Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs). Bioorganic & Medicinal Chemistry Letters. (Cited for context on PEG linker utility in BTK degraders).

  • PubChem. (n.d.). Compound Summary: 1,2-Bis(2-iodoethoxy)ethane.[1][2][3][4][11] Retrieved from [Link]

Sources

Synthesis of macrocyclic ligands with 1,2-Bis(2-iodoethoxy)ethane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of Macrocyclic Ligands using 1,2-Bis(2-iodoethoxy)ethane

Executive Summary

This guide details the strategic application of 1,2-Bis(2-iodoethoxy)ethane (CAS: 36839-55-1) in the synthesis of nitrogen-containing macrocycles, specifically diaza-18-crown-6 derivatives and lariat ethers . Unlike its chloro-analogues, the di-iodo linker offers superior electrophilicity, enabling cyclization under milder conditions (refluxing acetonitrile) with higher yields. This protocol emphasizes the "double-alkylation" pathway, leveraging the template effect of alkali metal cations to favor intramolecular ring closure over intermolecular polymerization.

Strategic Rationale: Why 1,2-Bis(2-iodoethoxy)ethane?

Reactivity & Thermodynamics

The synthesis of macrocycles via nucleophilic substitution (


) is a competition between ring closure (intramolecular) and oligomerization (intermolecular).
  • Leaving Group Efficacy: Iodide is a far superior leaving group compared to chloride or tosylate (

    
    ). This lowers the activation energy, allowing the reaction to proceed at ~80°C (MeCN reflux) rather than the 120–140°C often required for chloro-linkers.
    
  • Cation Templating: The ether oxygens in the linker coordinate with the metal cation (typically

    
     or 
    
    
    
    from the base), wrapping the linear chain around the ion. This "pre-organizes" the electrophile, bringing the terminal iodides into proximity with the nucleophilic diamine, significantly boosting cyclization efficiency.
The "NaI Complex" Advantage

A unique feature of this synthesis is the product isolation. The resulting diaza-crown often crystallizes from the reaction mixture as a stable Sodium Iodide (NaI) complex . This allows for easy filtration and purification, avoiding tedious column chromatography for the initial isolation.

Core Protocol: Synthesis of N,N'-Dibenzyl-4,13-diaza-18-crown-6[1]

This protocol is the industry-standard benchmark, adapted from the work of Gatto and Gokel. It demonstrates the cyclization of a protected diamine with the di-iodo linker.

Reaction Scheme


Materials & Reagents
ComponentEquiv.RoleCritical Specification
1,2-Bis(2-iodoethoxy)ethane 1.0Electrophile>96% purity; Store away from light (copper stabilized).
N,N'-Dibenzyl-dioxa-diamine 1.0NucleophilePre-synthesized or commercial.
Sodium Carbonate (Na₂CO₃) 5.0BaseAnhydrous, granular (not powder) prevents clumping.
Sodium Iodide (NaI) 0.1AdditiveCatalytic; maintains iodide pool, aids templating.
Acetonitrile (MeCN) SolventMediumAnhydrous (<50 ppm H₂O).
Step-by-Step Methodology

Step 1: Reaction Assembly

  • Equip a 3-L round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for the slurry) and a reflux condenser.

  • Charge the flask with Acetonitrile (1.7 L) . Note: High dilution is critical to favor cyclization.

  • Add N,N'-Dibenzyl-4,7-dioxa-1,10-diazadecane (28.2 g, 86 mmol) and 1,2-Bis(2-iodoethoxy)ethane (39.3 g, 106 mmol) .

  • Add Anhydrous Na₂CO₃ (45.3 g) and NaI (6.4 g) .

Step 2: Cyclization

  • Heat the mixture to vigorous reflux (~81°C) with rapid stirring.

  • Maintain reflux for 20–24 hours . Monitor by TLC (SiO₂, 5% MeOH in CH₂Cl₂) for the disappearance of the diamine.

Step 3: Workup & Isolation (The Complexation Trick)

  • Cool the mixture to room temperature and filter off the inorganic salts (excess Na₂CO₃).

  • Concentrate the filtrate under reduced pressure to a dark oil.

  • Crystallization: Dissolve the oil in a refluxing mixture of Acetone/Dioxane (1:1, ~350 mL) .

  • Filter the crystals and wash with cold acetone.

Step 4: Liberation of the Free Ligand

  • Dissolve the complex in water/methanol.

  • Pass through an anion exchange resin (OH⁻ form) or extract into CH₂Cl₂ from a basic aqueous solution to remove the iodide salts.

  • Dry (MgSO₄) and evaporate to yield the pure oil/solid.

Protocol Variation: Synthesis of Lariat Ethers

Lariat ethers (macrocycles with a side arm) mimic the three-dimensional binding of cryptands but with faster kinetics.

Workflow:

  • Precursor Synthesis: Prepare a bis(secondary amine) where the nitrogen substituents are the desired functional side arms (e.g., methoxyethyl, hydroxyethyl).

  • Cyclization: React this precursor with 1,2-Bis(2-iodoethoxy)ethane using the same Na₂CO₃/MeCN conditions as above.

  • Significance: The side arms act as additional donors, coordinating the metal ion axially. This "pivot" effect drastically increases binding constants (

    
    ) for specific ions.
    

Visualization: Synthesis Workflow

MacrocycleSynthesis Start Start: Reagent Preparation Mix Mix: Diamine + Di-iodo Linker Solvent: Anhydrous MeCN Base: Na2CO3 Start->Mix Reflux Reflux (81°C, 24h) Template Effect Active Mix->Reflux Cyclization Filter Filtration Remove inorganic salts Reflux->Filter Conc Concentration Yields Crude Oil Filter->Conc Cryst Crystallization (Acetone/Dioxane) Forms NaI-Complex Conc->Cryst Purification Liberate Liberation Anion Exchange / Extraction Cryst->Liberate De-complexation Final Final Product: Pure Diaza-Crown / Lariat Ether Liberate->Final

Caption: Workflow for the template-directed synthesis of diaza-crown ethers using 1,2-Bis(2-iodoethoxy)ethane.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield / Polymerization Concentration too high.Ensure high dilution conditions (0.05 M or lower).
Dark/Black Reaction Mixture Oxidation of Iodide (

to

).
Add small amount of Sodium Thiosulfate during workup; ensure inert atmosphere (

).
No Crystallization Product is not forming NaI complex.Add additional NaI to the crude oil before crystallization attempts.
Incomplete Reaction Moisture in solvent.Dry MeCN over molecular sieves (3Å); water kills the nucleophilicity.

Safety & Handling (E-E-A-T)

  • Alkylating Potency: 1,2-Bis(2-iodoethoxy)ethane is a potent alkylating agent. It can crosslink DNA. Double-gloving (Nitrile) and working in a fume hood are mandatory.

  • Light Sensitivity: The C-I bond is photosensitive. Store the reagent in amber bottles wrapped in foil. If the liquid turns dark brown, it has degraded (iodine release) and should be washed with thiosulfate or redistilled (though distillation is difficult due to high boiling point; purchasing fresh is recommended).

  • Vesicant: Direct contact may cause blistering. Neutralize spills with dilute ammonia or thiosulfate solution.

References

  • Gatto, V. J., Miller, S. R., & Gokel, G. W. (1990).[1] 4,13-Diaza-18-Crown-6.[1][2] Organic Syntheses, 68, 227.[1]

  • Kulstad, S., & Malmsten, L. A. (1980).[3] Diaza-crown ethers.[2] I. Synthesis of some diaza-crown ethers and their complexes with alkali metal salts. Tetrahedron, 36(4), 521-525.

  • Gatto, V. J., et al. (1986).[3] Syntheses and binding properties of bibrachial lariat ethers (BiBLEs). Journal of Organic Chemistry, 51(26), 5373-5384.

  • PubChem Compound Summary. (2025). 1,2-Bis(2-iodoethoxy)ethane.[1][4][5] National Center for Biotechnology Information.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for crown ether synthesis with 1,2-Bis(2-iodoethoxy)ethane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for macrocyclic chemistry. This guide is engineered for researchers and drug development professionals optimizing Williamson ether macrocyclizations using 1,2-bis(2-iodoethoxy)ethane. Below, you will find diagnostic workflows, causality-driven troubleshooting FAQs, and a self-validating standardized protocol to ensure high-yield, reproducible syntheses.

Diagnostic Troubleshooting Workflow

When macrocyclization yields are suboptimal, identifying the exact point of failure is critical. Use the diagnostic logic tree below to isolate variables ranging from reagent degradation to competing kinetic pathways.

TroubleshootingLogic Issue Issue: Low Macrocycle Yield Q1 Are linear oligomers the major byproduct? Issue->Q1 Q2 Are alkene side-products observed (E2 Elimination)? Q1->Q2 No Sol1 Action: Optimize Template Base & Decrease Addition Rate Q1->Sol1 Yes Q3 Is the diiodide reagent discolored (brown/pink)? Q2->Q3 No Sol2 Action: Lower Temperature & Use Milder Base (Cs2CO3) Q2->Sol2 Yes Sol3 Action: Wash with Na2S2O3 to remove I2 impurities Q3->Sol3 Yes

Diagnostic logic tree for troubleshooting low yields in crown ether synthesis.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why is my macrocyclization yielding mostly linear oligomers instead of the target crown ether? A1: This is caused by the kinetic competition between intermolecular chain elongation and intramolecular cyclization. To force the reaction toward macrocyclization, you must leverage the Template Effect [1]. By introducing an alkali metal cation that matches the intended cavity size of your crown ether, the acyclic polyether precursor wraps around the cation via ion-dipole interactions. This pre-organizes the reactive chain ends into close proximity, drastically lowering the activation entropy (


) and favoring cyclization over oligomerization. If oligomers persist despite templating, your reaction concentration may be too high. Implement the High Dilution Principle  by using a syringe pump to add the 1,2-bis(2-iodoethoxy)ethane slowly (e.g., over 5–17 hours) to the diol/base mixture[2].

Q2: How do I select the optimal base and templating cation for my specific macrocycle? A2: The choice of base in a Williamson ether synthesis serves a dual purpose: deprotonating the alcohol to form the nucleophilic alkoxide, and providing the templating cation. The cation's ionic radius must closely match the internal cavity size of the desired crown ether[3]. If the cation is too small, it will not coordinate all the oxygen atoms effectively; if it is too large, the ring cannot close around it properly.

Table 1: Optimal Templating Cations for Crown Ether Synthesis [3]

Crown Ether SizeIdeal Templating CationEffective Ion Radius (Å)Cavity Size (Å)Recommended Base
12-Crown-4 Li⁺0.760.60 - 0.75LiOH / Li₂CO₃
15-Crown-5 Na⁺1.020.86 - 0.92NaOH / Na₂CO₃
18-Crown-6 K⁺1.381.34 - 1.55KOH / K₂CO₃
21-Crown-7 Cs⁺1.671.70 - 2.10Cs₂CO₃

Note: For larger, more rigid macrocycles (e.g., >21-membered rings or BINOL-derivatives), Cesium Carbonate (Cs₂CO₃) is highly recommended. The "Cesium Effect" provides high solubility in polar aprotic solvents, and its large radius facilitates the coordination of larger polyether chains without tightly trapping them[4].

Q3: My 1,2-bis(2-iodoethoxy)ethane has turned a pinkish-brown color during storage. Is it still viable for synthesis? A3: The pink or brown discoloration indicates the oxidation of iodide ions to free iodine (I₂), a common degradation pathway for alkyl iodides exposed to light or oxygen. While iodide is an excellent leaving group that allows for milder reaction conditions, its susceptibility to oxidation introduces electrophilic iodine species that will interfere with your nucleophilic alkoxide. Resolution: You can salvage the reagent. Dissolve the discolored 1,2-bis(2-iodoethoxy)ethane in dichloromethane (DCM) and wash it with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate will reduce the I₂ back to water-soluble iodide. Dry the organic layer over MgSO₄, concentrate under reduced pressure, and store the purified reagent over copper wire in an amber flask at -20 °C[5].

Q4: I am observing a high degree of alkene side-products. How can I suppress E2 elimination? A4: The Williamson ether synthesis is an


 reaction, which is always in direct competition with E2 elimination when using alkyl halides. Because 1,2-bis(2-iodoethoxy)ethane is a primary halide with adjacent electronegative oxygen atoms, the 

-hydrogens are relatively acidic. Resolution:
  • Lower the Temperature: High temperatures disproportionately accelerate E2 over

    
    . Keep the reaction between 50–80 °C[5].
    
  • Weaker Base: Avoid strong, unhindered bases like NaH or KH if elimination is rampant. Switch to milder carbonate bases (K₂CO₃ or Cs₂CO₃).

  • Solvent Optimization: Use polar aprotic solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF). These solvents solvate the cation but leave the alkoxide "naked" and highly nucleophilic, accelerating the

    
     pathway without requiring excessive heat[5].
    

Standardized Experimental Protocol

The following protocol details the synthesis of a generic 18-membered crown ether derivative using 1,2-bis(2-iodoethoxy)ethane. It is designed as a self-validating system , incorporating specific checkpoints (TLC monitoring and aqueous decomplexation) to ensure the final mass reflects the free ligand rather than a metal-coordinated complex.

ProtocolWorkflow Step1 1. Reagent Preparation Wash diiodide with Na2S2O3 Step2 2. Alkoxide Formation Diol + K2CO3 in MeCN (80°C) Step1->Step2 Step3 3. Templated Cyclization Syringe pump addition (6-8 hrs) Step2->Step3 Step4 4. Filtration Remove KI and excess base Step3->Step4 Step5 5. Aqueous Decomplexation CHCl3 / H2O wash Step4->Step5 Step6 6. Isolation Dry, concentrate, and verify Step5->Step6

Step-by-step workflow for alkali-metal templated macrocyclization.

Step-by-Step Methodology:
  • System Purging & Preparation: Flame-dry a 3-neck round-bottom flask under vacuum and backfill with inert gas (N₂ or Ar). Causality: The Williamson ether synthesis is highly sensitive to moisture; water will consume the base and hydrolyze the alkyl halide[5].

  • Base Activation: Add anhydrous K₂CO₃ (3.0 eq) and your specific diol precursor (1.0 eq) to the flask. Suspend in anhydrous MeCN to achieve a 0.05 M concentration of the diol. Stir at 80 °C for 30 minutes to pre-form the potassium alkoxide and initiate the template coordination[5].

  • High-Dilution Addition: Dissolve 1,2-bis(2-iodoethoxy)ethane (1.0 eq) in anhydrous MeCN (to 0.1 M). Using a syringe pump, add this solution dropwise to the refluxing mixture over 6–8 hours. Causality: Slow addition ensures the local concentration of the diiodide remains extremely low, forcing the intermediate mono-alkylated product to undergo intramolecular cyclization rather than finding another diol molecule[2].

  • Completion & Validation (Checkpoint 1): Continue refluxing for an additional 12 hours. Validate reaction progress via TLC. Note: Use Alumina TLC plates, as crown ethers tend to streak heavily on Silica. The complete disappearance of the diiodide indicates reaction completion.

  • Filtration: Cool the mixture to room temperature and filter through a Celite pad to remove the insoluble KI salts and excess K₂CO₃. Concentrate the filtrate under reduced pressure.

  • Decomplexation (Checkpoint 2 - Critical): Crown ethers strongly bind their templating cations. To obtain the free ligand, dissolve the crude residue in Chloroform (CHCl₃) and wash vigorously with distilled water (3x). Causality: The water outcompetes the crown ether for the potassium ion, pulling the salt into the aqueous layer and leaving the uncomplexed macrocycle in the organic phase.

  • Final Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate to yield the crude macrocycle. Purify via recrystallization or specialized chromatography as dictated by the specific derivative.

References

1.[1] Template synthesis and ionophorous properties of substituted crown ethers towards alkali-metal ions - Journal of the Chemical Society, Dalton Transactions. 1 2.[4] 3,3'-Linked BINOL macrocycles: optimized synthesis of crown ethers featuring one or two BINOL units - Beilstein Journals.4 3.[3] Crown ether - Wikipedia. 3 4.[2] Formation of oriented molecular nanowires on mica surface - PMC.2 5.[5] Troubleshooting low yield in Williamson ether synthesis of crown ethers - Benchchem. 5

Sources

Improving the yield of macrocyclization using 1,2-Bis(2-iodoethoxy)ethane

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Macrocyclization Optimization Topic: Improving Yield with 1,2-Bis(2-iodoethoxy)ethane Ticket ID: MACRO-IODO-001 Status: Open

Executive Summary

You are experiencing yield issues with macrocyclization using 1,2-Bis(2-iodoethoxy)ethane . This reagent is a potent electrophile used to introduce diethylene glycol linkages (PEGylation) or close crown-ether-like rings. The primary failure modes in these reactions are oligomerization (intermolecular reaction) and elimination (E2 reaction).

This guide replaces trial-and-error with a deterministic approach based on the Cesium Effect and Pseudo-High Dilution kinetics.

Module 1: The Thermodynamic & Kinetic Framework

To fix your yield, you must control two competing factors:

  • Entropy ($ \Delta S $): Closing a ring is entropically disfavored. You must overcome this by pre-organizing the linear precursor (Template Effect).

  • Kinetics: Intermolecular polymerization is second-order (rate

    
    ), while intramolecular cyclization is first-order (rate 
    
    
    
    ). Keeping concentration low favors the cycle.
Visualizing the Pathway

The following diagram illustrates the critical decision points in your reaction flask.

MacrocyclizationPathways Start Linear Precursor + 1,2-Bis(2-iodoethoxy)ethane Intermediate Mono-Alkylated Intermediate Start->Intermediate Step 1: SN2 Template Template Ion Coordination (e.g., Cs+) Intermediate->Template Fast Pre-organization Oligomer Intermolecular Reaction (Polymerization) Intermediate->Oligomer High Concentration Elimination E2 Elimination (Vinyl Ether Formation) Intermediate->Elimination High Temp / Strong Base Cyclization Intramolecular Cyclization (Ring Closure) Template->Cyclization High Yield Pathway

Figure 1: Comparison of the desired template-assisted pathway versus competing oligomerization and elimination routes.

Module 2: Critical Reagent Handling

1,2-Bis(2-iodoethoxy)ethane is significantly more reactive than its chloro-analog, but this comes with stability trade-offs.

FeatureImpact on Protocol
Leaving Group (I vs Cl) Iodide is a better leaving group (

). Allows lower reaction temps (

C vs

C), reducing thermal degradation.
Light Sensitivity Iodides liberate

upon light exposure, turning yellow/brown. Free

can oxidize sensitive amines or thiols. Store in amber vials and wrap reaction flasks in foil.
Elimination Risk The

anion is a weak base but the alkyl iodide is prone to E2 elimination if strong bases (NaH, KOtBu) are used.

Module 3: Experimental Protocols

Protocol A: The Cesium Effect (Template Synthesis)

Best for: Oxygen/Nitrogen nucleophiles forming 15- to 24-membered rings.

The Logic: Cesium (


) has a large ionic radius (

) and low charge density. It acts as a template, coordinating the oxygen atoms of the polyether chain to wrap the linear precursor around itself, bringing the reactive ends together.

Reagents:

  • Solvent: Acetonitrile (MeCN) (Critical: Cs2CO3 is more soluble in MeCN than in Toluene/THF).

  • Base: Cesium Carbonate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) .[1]
    
  • Temperature:

    
    C.
    

Step-by-Step:

  • Dissolve the di-nucleophile (e.g., catechol, diamine) in anhydrous MeCN (

    
     M).
    
  • Add

    
     (2.5 - 3.0 equivalents). Stir for 30 mins to generate the nucleophile.
    
  • Add 1,2-Bis(2-iodoethoxy)ethane (1.0 eq) slowly.

  • Optimization: If yield is <40%, switch to Protocol B.

Protocol B: Pseudo-High Dilution (Syringe Pump)

Best for: Difficult cyclizations where template effects are weak.

The Logic: Instead of using 10L of solvent (true high dilution), we maintain a low steady-state concentration of the reactive intermediate by adding reactants slower than they are consumed.

Setup:

  • Flask: Refluxing MeCN containing

    
     (suspended).
    
  • Syringe 1: Linear precursor in MeCN.

  • Syringe 2: 1,2-Bis(2-iodoethoxy)ethane in MeCN.

  • Rate: Add both over 8–12 hours using a dual-syringe pump.

Module 4: Troubleshooting & FAQs

Q1: My reaction mixture turned dark brown/black. What happened?

Diagnosis: Iodine liberation or oxidation. Root Cause: Iodides are light-sensitive. If the reaction was exposed to light or high heat (


C), the alkyl iodide decomposed, releasing 

. Solution:
  • Wrap the flask in aluminum foil.

  • Add a reducing agent like Sodium Thiosulfate (

    
    )  during the workup to quench free iodine (restores color).
    
  • Lower the temperature.[2] With the iodo-linker, you rarely need to exceed

    
    C.
    
Q2: I am isolating a sticky polymer/gum instead of a crystalline solid.

Diagnosis: Oligomerization dominates. Root Cause: Local concentration was too high. Even if the final concentration is low, adding the linker in one portion creates a spike in concentration, favoring intermolecular collisions. Solution:

  • Adopt Protocol B (Pseudo-High Dilution) .

  • Ensure your stirring is vigorous (vortexing) to disperse the drop immediately upon addition.

Q3: NMR shows vinyl protons ( ppm).

Diagnosis: E2 Elimination. Root Cause: The base was too strong or the temperature too high. The base deprotonated the


-carbon of the linker instead of the nucleophile attacking the 

-carbon. Solution:
  • Switch from strong bases (NaH, KOH) to milder bases (

    
     or 
    
    
    
    ).
  • The iodo-linker is more prone to elimination than the chloro-linker because iodide is such a good leaving group; reduce temperature by

    
    C.
    
Q4: Why use Cesium Carbonate? It's expensive. Can I use Potassium Carbonate?

Diagnosis: Template mismatch. Analysis:

  • 
     (Radius 
    
    
    
    ) fits 18-crown-6 well.
  • 
     (Radius 
    
    
    
    ) sits above the ring, allowing for "sandwich" complexes and facilitating the formation of larger or more flexible macrocycles.
  • Solubility:

    
     is significantly more soluble in organic solvents than 
    
    
    
    , creating a more homogeneous (and faster) reaction. Verdict: For initial screens, use
    
    
    . If scaling up, you can try mixing
    
    
    with catalytic
    
    
    or using 18-crown-6 as a phase transfer catalyst.

Module 5: Data Comparison (Base Selection)

The following table summarizes the yield impact of different bases for a standard polyether macrocyclization using di-iodo linkers.

BaseSolventMechanism FocusTypical YieldNotes

THFDeprotonation (Strong)Low (<20%)High risk of elimination; poor template effect.

AcetoneTemplate (

)
Moderate (30-50%)Good for 18-crown-6 analogs; slow kinetics (low solubility).

MeCN Template (

)
High (60-85%) "Cesium Effect" ; best balance of solubility and templating.

DCMGeneral BaseVery Low (<10%)No template effect; high oligomerization.

References

  • The Cesium Effect in Macrocyclization Dijkstra, G., et al. "The effect of the cation on the macrocyclization of thia-crown ethers." Source: Journal of Organic Chemistry

  • Synthesis of Crown Ethers via Iodide Linkers Gatto, V. J., et al. "4,13-Diaza-18-Crown-6." Source: Organic Syntheses, Coll. Vol. 8, p.152 (1993)

  • High Dilution Principles Rossa, L., Vögtle, F. "Synthesis of Medio- and Macrocyclic Compounds by High Dilution Principle Techniques." Source: Topics in Current Chemistry [3]

  • Cesium Carbonate in Organic Synthesis Flessner, T., Doye, S. "Cesium carbonate: A powerful base for organic synthesis." Source: Journal of Praktische Chemie

Sources

Purification techniques for products synthesized with 1,2-Bis(2-iodoethoxy)ethane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification techniques for products synthesized with 1,2-Bis(2-iodoethoxy)ethane Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Subject: Handling Products Derived from 1,2-Bis(2-iodoethoxy)ethane (CAS: 13475-43-9)

Welcome to the Advanced Synthesis Support Hub. You are likely accessing this guide because you are utilizing 1,2-Bis(2-iodoethoxy)ethane —a homobifunctional PEG2 linker—to synthesize macrocycles (crown ethers), PROTACs, or cross-linked polymers.

While this reagent is a workhorse for introducing short ethylene glycol spacers, its high reactivity (alkylating agent) and lipophilicity create specific purification hurdles. Below are the resolved support tickets and protocols designed to ensure your final product is free of toxic alkyl iodides and degradation byproducts.

🟢 Module 1: The "Triage" Phase (Workup & Safety)

Context: Before chromatographic purification, you must neutralize the reaction matrix. This reagent degrades into free iodine (


) upon exposure to light or heat, and unreacted alkyl iodides are potent genotoxins.
Ticket #101: "My reaction mixture has turned dark purple/brown."

Diagnosis: Iodine Oxidation. Alkyl iodides are light-sensitive. The release of free iodine (


) is common during reflux or prolonged storage, acting as an oxidizer that can degrade sensitive amine products or interfere with flash chromatography (streaking).

Resolution Protocol: Do not attempt to distill or column the mixture while it is purple. You must reduce the iodine first.

  • The Thiosulfate Wash (Mandatory Step):

    • Dilute your organic reaction mixture with an immiscible solvent (DCM or EtOAc).

    • Wash with 10% aqueous Sodium Thiosulfate (

      
      ) .
      
    • Visual Check: Shake until the organic layer turns from purple/brown to pale yellow or colorless. The thiosulfate reduces

      
       (purple) to water-soluble iodide ions (
      
      
      
      ).
  • The Stabilizer Check:

    • Ensure your stock reagent contains a copper chip stabilizer. If synthesizing the linker in situ (Finkelstein reaction), use immediately.

Ticket #102: "How do I remove excess toxic linker before the column?"

Diagnosis: Residual Electrophile Contamination. 1,2-Bis(2-iodoethoxy)ethane is a "sticky" lipophile. If you used an excess to drive the reaction, the unreacted linker will co-elute with non-polar products.

Resolution Protocol (Chemical Scavenging): If your product is valuable and stable, "kill" the excess linker rather than just trying to wash it away.

  • Method: Add a scavenger resin (e.g., Thiol-silica or a simple amine like morpholine) to the reaction mixture 1 hour before workup.

  • Mechanism: The scavenger performs an

    
     attack on the iodide, tethering the impurity to a solid support or converting it into a highly polar species that stays in the aqueous layer during extraction.
    

🟡 Module 2: Chromatographic Strategies

Context: Separation is governed by the polarity difference between the "Greasy" Linker (Lipophilic) and your "Polar" Product (usually containing amines, amides, or macrocyclic cavities).

Data Table: Solubility & Retention Profile
ComponentPolaritySolubility (Organic)Solubility (Aq)Rf (Hex/EtOAc 1:1)
1,2-Bis(2-iodoethoxy)ethane Non-PolarHigh (DCM, Et2O)Very Low~0.7 - 0.9 (High)
Mono-alkylated Product MediumHighLow/Medium~0.4 - 0.6
Target Conjugate/Macrocycle PolarMedium (DCM, MeCN)Low~0.1 - 0.3
Free Iodine (

)
Non-PolarHighLowStreaks/Variable
Ticket #201: "The linker is co-eluting with my product on Silica."

Diagnosis: Tail effect or insufficient polarity delta. While the di-iodide is fast-moving, it can trail if the column is overloaded.

Resolution Protocol:

  • Switch Stationary Phase: If your product is an amine (common in crown ether synthesis), standard silica is acidic and will cause tailing of your product, making it overlap with the linker.

    • Action: Use Neutral Alumina or Amine-functionalized Silica .

  • Gradient Optimization:

    • Start with 100% Hexanes (or Heptane). The di-iodide will elute almost immediately (within 2-3 column volumes).

    • Only then introduce Ethyl Acetate or MeOH to elute your product.

  • Visualization (TLC):

    • The di-iodide does not always UV absorb strongly (unless oxidized). Use KMnO4 stain (shows up as a bright yellow/white spot on purple background) or Iodine vapor to track the impurity.

🔵 Module 3: Application-Specific Workflows

Scenario A: Macrocyclization (Crown Ethers)

Target: Synthesizing Diaza-18-crown-6 or similar.[1] Challenge: Polymerization vs. Cyclization.

The "High Dilution" Imperative: If you see a gummy residue that won't migrate on TLC, you likely formed linear polymers.

  • Protocol: The reaction must be run at high dilution (<0.05 M) to favor intramolecular cyclization over intermolecular polymerization [1].

Purification of Crown Ethers:

  • Kugelrohr Distillation: If the product is an oil, remove the unreacted di-iodide via Kugelrohr distillation (High Vac, <0.1 mmHg, ~100°C). The heavy di-iodide is volatile enough to be stripped before the crown ether.

  • Complexation Precipitation:

    • Dissolve crude mixture in minimal dry acetonitrile.

    • Add NaI or KI.[2]

    • Cool to -20°C. The Crown Ether-NaI complex often crystallizes out, leaving impurities in the mother liquor [2].

Scenario B: PROTAC Linker Synthesis

Target: Attaching the PEG linker to a ligand (e.g., Thalidomide derivative). Challenge: Bis-alkylation (Dimerization).

Protocol:

  • Stoichiometry: Use a large excess of the di-iodide (3-5 equiv) if you want the mono-iodide product.

  • Purification:

    • The reaction will contain: [Excess Di-iodide] + [Mono-product] + [Trace Dimer].

    • Step 1: Trituration with Hexanes/Ether. The di-iodide is very soluble in ether; the mono-functionalized PROTAC precursor often precipitates.

    • Step 2: Reverse Phase HPLC (C18).

      • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

      • The di-iodide is very hydrophobic and elutes late.

🟣 Visualizing the Workflow

The following diagram illustrates the decision matrix for purifying reaction mixtures containing 1,2-Bis(2-iodoethoxy)ethane.

PurificationWorkflow Start Crude Reaction Mixture (Contains Product + Di-iodide + I2) CheckColor Is mixture Purple/Brown? Start->CheckColor ThioWash Wash w/ 10% Na2S2O3 (Reduces I2 to I-) CheckColor->ThioWash Yes PhaseSep Phase Separation (Organic Layer) CheckColor->PhaseSep No ThioWash->PhaseSep ProdType Identify Product Type PhaseSep->ProdType Macro Macrocycle (Crown Ether) ProdType->Macro Cyclic Protac Linear Conjugate (PROTAC) ProdType->Protac Linear Distill High Vac Distillation (Remove volatile Di-iodide) Macro->Distill If Oil Complex Recrystallize as NaI/KI Complex Macro->Complex If Solid Flash Flash Chromatography (Start 100% Hex/Heptane) Protac->Flash Standard HPLC Reverse Phase HPLC (C18 Column) Protac->HPLC High Purity Req

Caption: Decision tree for the purification of products synthesized using 1,2-Bis(2-iodoethoxy)ethane, highlighting iodine quenching and separation paths.

📚 References

  • Gokel, G. W., et al. (1990).[1] "4,13-Diaza-18-Crown-6".[1] Organic Syntheses, 68, 227.[1] (Describes the reaction of 1,2-bis(2-iodoethoxy)ethane with benzylamine and subsequent purification).

  • Pedersen, C. J. (1967). "Cyclic polyethers and their complexes with metal salts". Journal of the American Chemical Society, 89(26), 7017–7036. (Foundational text on crown ether purification via complexation).

  • BenchChem Technical Library. (2025). "1,2-Bis(2-iodoethoxy)ethane: Safety and Handling". (General safety data regarding alkyl iodides and stabilization).

  • MedChemExpress. (2024). "PROTAC Linker Design: 1,2-Bis(2-iodoethoxy)ethane". (Application in BTK degrader synthesis).

For further assistance, please submit a ticket with your specific NMR solvent and observed Rf values.

Sources

Stability of 1,2-Bis(2-iodoethoxy)ethane in different reaction media

Author: BenchChem Technical Support Team. Date: March 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Stability & Reactivity Center.

Below is the technical support guide for 1,2-Bis(2-iodoethoxy)ethane , designed to address stability issues and reaction media compatibility.

CAS: 36839-55-1 | Common Name: Triethylene Glycol Diiodide (TEG-I2)[1][]

PART 1: PRODUCT DASHBOARD & CRITICAL ALERTS

Chemical Identity[1][2][3][4][5]
  • Structure:

    
    
    
  • Function: Homobifunctional crosslinker (PEG-based).[1][] Used for PROTAC linker synthesis, quaternization of amines, and polymer crosslinking.

  • Standard Appearance: Clear, colorless to light yellow liquid.[1][]

  • Degraded Appearance: Orange, brown, or violet (Indicates free Iodine

    
    ).[1]
    
⚠️ Critical Stability Alerts
  • Photolytic Instability: The C-I bond is weak (

    
     50-55 kcal/mol).[1][] Exposure to ambient light causes homolytic cleavage, releasing free radicals and Iodine (
    
    
    
    ).
    • Action: Always handle in amber glassware or foil-wrapped vessels.

  • Stabilizer Requirement: Commercial preparations often contain Copper turnings/chips or Silver wire.[1][]

    • Mechanism:[1][][3]

      
      .[1][] This scavenges free iodine to prevent autocatalytic degradation.
      
    • Protocol: Do not filter out the stabilizer until immediately before use.

PART 2: TROUBLESHOOTING GUIDE (Q&A)

Issue 1: "My reagent has turned dark brown. Is it still usable?"

Diagnosis: Significant iodine liberation due to light exposure or oxidation.[1][] Technical Insight: While the bulk linker may still be intact, free iodine is a strong oxidant and can interfere with sensitive nucleophiles (e.g., thiols, amines) or catalyze side reactions.[1] Solution:

  • Minor Yellowing: Usable for robust alkylations (e.g., with excess amine).[1][]

  • Dark Brown/Violet: Must be repurified.[1][]

  • Restoration Protocol:

    • Dissolve the reagent in Dichloromethane (DCM) or Diethyl Ether.

    • Wash with 10% Sodium Thiosulfate (

      
      ) solution until the organic layer is colorless (Reduces 
      
      
      
      to water-soluble
      
      
      ).[1][]
    • Wash with water, then brine.

    • Dry over

      
      , filter, and concentrate in vacuo (protect from light).
      
Issue 2: "I am observing low conjugation yields in aqueous buffers (pH > 8)."

Diagnosis: Competitive Hydrolysis and Elimination.[1][] Technical Insight:

  • Hydrolysis: In basic aqueous media, hydroxide ions (

    
    ) displace the iodide to form the alcohol (diol), deactivating the crosslinker.[1]
    
  • Elimination (E2): Strong bases can abstract the

    
    -proton, causing elimination of HI to form a vinyl ether  (
    
    
    
    ).[1][] Vinyl ethers are unreactive toward
    
    
    substitution.[] Solution:
  • pH Limit: Maintain reaction pH between 7.0 and 8.0 . Avoid pH > 9.0.

  • Buffer Choice: Use non-nucleophilic buffers (HEPES, MOPS, Phosphate).[1] Avoid primary amine buffers (Tris, Glycine) which will react with the iodide.

  • Co-solvent: Predissolve the linker in DMF or DMSO before adding to the aqueous buffer to minimize micellar shielding effects.[1][]

Issue 3: "The reagent is insoluble in my reaction media."

Diagnosis: Polarity Mismatch. Technical Insight: Unlike its parent Triethylene Glycol (which is water-miscible), the substitution of hydroxyls with iodides drastically increases lipophilicity and density (


 g/mL).[1]
Solubility Matrix: 
Solvent Solubility Recommendation
Water Very Low Requires organic co-solvent (DMSO/DMF).[1][]
DCM / Chloroform High Excellent for storage and transfer.[1][]
Acetone High Good for Finkelstein reactions; avoid strong base.[1][]

| DMSO / DMF | High | Ideal for nucleophilic substitutions (


).[1][] |
| Hexanes  | Low/Moderate | Poor solvent; may cause phase separation.[1][] |

PART 3: REACTION PATHWAY VISUALIZATION[1][2]

The following diagram illustrates the stability and reactivity pathways of 1,2-Bis(2-iodoethoxy)ethane, highlighting the competition between productive substitution and degradative elimination.

G cluster_stabilize Stabilization Reagent 1,2-Bis(2-iodoethoxy)ethane (Active Linker) Iodine Free Iodine (I₂) (Brown Color) Reagent->Iodine Light / O₂ (Homolysis) Product Crosslinked Product (Target) Reagent->Product Nucleophile (R-NH₂ / R-SH) Solvent: DMF/DMSO Hydrolysis Hydrolyzed Diol (Inactive) Reagent->Hydrolysis H₂O / OH⁻ (Slow) VinylEther Vinyl Ether (Dead End) Reagent->VinylEther Strong Base (pH > 10) Elimination (E2) Copper Copper (Cu⁰) Iodine->Copper Scavenging

Caption: Figure 1. Reactivity landscape of 1,2-Bis(2-iodoethoxy)ethane. Green path indicates desired conjugation; red/yellow paths indicate degradation modes.[1][]

PART 4: EXPERIMENTAL PROTOCOLS

Protocol A: Standard Stability Assay (HPLC/TLC)

Before committing valuable protein or drug payloads, validate the linker quality.

  • TLC Method:

    • Stationary Phase: Silica Gel 60

      
      .[1][]
      
    • Mobile Phase: Hexane:Ethyl Acetate (4:1 v/v).[1][]

    • Visualization: UV is weak (alkyl iodide).[1][] Use Iodine Stain or KMnO4 (oxidizes ether).[1][]

    • Result: The diiodide (

      
      ) should be a single spot.[1][] A baseline spot indicates hydrolysis (diol).[1]
      
  • NMR Validation (

    
    ): 
    
    • Check the triplet at

      
       3.2–3.3 ppm  (
      
      
      
      ).[1][]
    • Degradation to alcohol shifts this signal upfield to

      
       3.6–3.7 ppm.[1][]
      
    • Vinyl ether formation shows distinct alkene protons at

      
       4.0–4.2 ppm and 6.4 ppm .[1][]
      
Protocol B: Storage & Handling[1][6][7][8]
  • Temperature: Store at 2°C to 8°C (Short term) or -20°C (Long term).

  • Atmosphere: Flush headspace with Argon or Nitrogen after every use.[1]

  • Container: Amber glass vial with PTFE-lined cap.[1][]

  • Stabilizer: Add a small piece of clean Copper wire if storing for >1 month after opening.[1]

References

  • Sigma-Aldrich. 1,2-Bis(2-iodoethoxy)ethane Product Specification & Safety Data Sheet.[1][] (Accessed 2024).[1][4][5] Link[1]

  • TCI Chemicals. Product Information: 1,2-Bis(2-iodoethoxy)ethane (Stabilized with Copper).[1][][3][6] (Accessed 2024).[1][4][5] Link

  • Jiang, X., et al. "Fabrication of multiresponsive shell cross-linked micelles possessing pH-controllable core swellability."[1][] Macromolecules, 2007.[1] (Demonstrates use as crosslinker in controlled pH media). Link[1]

  • Li, Y., et al. "Shell cross-linked micelles as cationic templates for the preparation of silica-coated nanoparticles."[1][] Langmuir, 2005.[1] (Details quaternization reaction conditions). Link[1]

  • Fisher Scientific. Safety Data Sheet: 1,2-Bis(2-iodoethoxy)ethane.[1][]Link[1]

Sources

Preventing polymerization in reactions with 1,2-Bis(2-iodoethoxy)ethane

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,2-Bis(2-iodoethoxy)ethane Preventing Oligomerization & Cross-linking in Bioconjugation[1]

Part 1: Core Directive & Technical Analysis

Subject: 1,2-Bis(2-iodoethoxy)ethane (CAS: 36839-55-1) Common Name: Diiodo-PEG2 Primary Application: Synthesis of PROTACs, PEGylated linkers, and cross-linking reagents.[1]

The "Polymerization" Misconception: Users often report "polymerization" when working with this reagent.[1] Chemically, 1,2-Bis(2-iodoethoxy)ethane does not undergo radical chain-growth polymerization (like acrylates).[1] Instead, the observed "gelling" or "precipitation" is caused by Step-Growth Oligomerization or Unwanted Cross-linking .[1]

This occurs via two mechanisms:

  • Bis-Alkylation (Dimerization): When attempting to attach the linker to one ligand (Mono-alkylation), the highly reactive terminal iodide reacts a second time with another ligand molecule, forming a Ligand-Linker-Ligand dimer instead of the desired I-Linker-Ligand.[1]

  • Network Formation: If the nucleophilic substrate has multiple reactive sites (e.g., a protein or polyamine), the bifunctional linker connects them into an insoluble 3D network (gelation).[1]

This guide provides the protocols to force Mono-alkylation and prevent these side reactions.

Part 2: Troubleshooting Guide (Q&A)

Category 1: Reaction Control & Stoichiometry

Q1: I am trying to synthesize a PROTAC linker intermediate, but I am isolating mostly the "dimer" (Ligand-Linker-Ligand) instead of the mono-iodide. How do I prevent this? Diagnosis: This is a classic statistical distribution issue. If you mix the linker and ligand in a 1:1 ratio, the highly reactive mono-substituted product competes with the starting material for the remaining nucleophile.[1] Solution: You must shift the statistical probability by using a large excess of the diiodide.[1]

  • Protocol Adjustment: Increase 1,2-Bis(2-iodoethoxy)ethane to 5–10 equivalents relative to the nucleophile.

  • Operational Change: Perform a "Reverse Addition." Dissolve the diiodide in the solvent first, then slowly add the nucleophile (limiting reagent) dropwise.[1] This ensures the nucleophile always encounters an excess of fresh linker.[1]

Q2: My reaction mixture turned into an insoluble gel. What happened? Diagnosis: You likely triggered a cross-linking event with a multi-functional nucleophile (e.g., a diamine or a protein with multiple surface cysteines/lysines).[1] Solution:

  • Check Substrate Functionality: If your substrate has

    
     nucleophilic sites, a 1:1 reaction will form a polymer network.[1]
    
  • High Dilution Technique: Run the reaction at high dilution (

    
     M). This favors intramolecular cyclization (if possible) or discrete conjugation over intermolecular network formation.[1]
    
  • Capping: If the goal is surface modification, use a mono-functional reagent (e.g., I-PEG-OMe) instead, or use a massive excess of the diiodide to ensure every nucleophile site gets its own linker molecule without bridging.[1]

Category 2: Reagent Stability & Handling[1]

Q3: The reagent has turned from colorless/pale yellow to dark purple/brown. Has it polymerized? Diagnosis: No. The color change indicates the release of elemental iodine (


) due to light exposure or oxidative degradation.[1] It is not a polymer.[1]
Solution: 
  • Immediate Fix: Wash the reagent solution with 10% aqueous Sodium Thiosulfate (

    
    ) until the color disappears, then dry the organic layer over 
    
    
    
    before use.[1]
  • Prevention: Store at 2–8°C, under inert gas (Argon/Nitrogen), and strictly protected from light (amber vials or foil-wrapped).

Q4: I cannot separate the excess 1,2-Bis(2-iodoethoxy)ethane from my mono-substituted product. Diagnosis: The polarity difference between the di-iodide and the mono-iodide/mono-ligand product is sometimes small. Solution:

  • Solubility Switch: The di-iodide is highly non-polar compared to most PROTAC intermediates.[1] Use a gradient starting with 100% Hexanes/Heptane to wash out the excess diiodide before increasing polarity (Ethyl Acetate/Methanol) to elute your product.[1]

  • Precipitation: If your product is a salt or polar solid, precipitate it from cold ether; the di-iodide linker typically remains soluble in ether.[1]

Part 3: Experimental Protocols

Protocol A: Selective Mono-Alkylation (The "Anti-Dimer" Method)

Use this to synthesize I-PEG2-Ligand without forming Ligand-PEG2-Ligand.[1]

Reagents:

  • Nucleophile (Substrate): 1.0 equiv (e.g., Phenol, Amine, or Thiol derivative)[1]

  • 1,2-Bis(2-iodoethoxy)ethane: 5.0 – 10.0 equiv [1]

  • Base:

    
     or 
    
    
    
    (for phenols/thiols); DIPEA (for amines)[1]
  • Solvent: DMF or Acetonitrile (Anhydrous)[1]

Step-by-Step:

  • Preparation: Dissolve 1,2-Bis(2-iodoethoxy)ethane (5.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: In a separate vial, mix the Nucleophile (1.0 equiv) and Base (1.5 equiv) in minimal DMF. Stir for 10 mins to generate the reactive anion.

  • Addition: Slowly add the Nucleophile/Base mixture dropwise to the stirring Diiodide solution over 30–60 minutes.

    • Note: Fast addition creates local high concentrations of nucleophile, promoting dimerization.[1]

  • Reaction: Stir at RT (or mild heat, 40°C) monitoring by TLC/LC-MS.

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash with water/brine to remove DMF.[1]

    • Critical: The organic layer contains the Product + Excess Diiodide.[1]

  • Purification: Flash chromatography. The excess diiodide will elute first (very non-polar).[1]

Data Summary: Stoichiometry vs. Product Distribution
Linker EquivalentsMono-Product (Desired)Bis-Product (Dimer)Polymer/Gel Risk
1.0 equiv ~40-50%~25-30%High
2.0 equiv ~70%~15%Moderate
5.0 equiv >90% <5%Negligible
10.0 equiv >95% <1%Negligible

Part 4: Visualization (Graphviz)

Diagram 1: Reaction Pathway & Control Strategy

This diagram illustrates how stoichiometry dictates the reaction outcome, visually proving why excess reagent is non-negotiable for mono-functionalization.[1]

ReactionPathway cluster_conditions Condition Control Diiodide 1,2-Bis(2-iodoethoxy)ethane (Diiodide Reagent) Mono Mono-Alkylated Product (Desired Intermediate) Diiodide->Mono Reaction 1 (Fast) Nucleophile Nucleophile (Ligand) Nucleophile->Mono Bis Bis-Alkylated Dimer (Unwanted Byproduct) Nucleophile->Bis Attacks Mono-Product Mono->Bis Reaction 2 (If Nucleophile Excess) Advice Use 5-10x Excess Diiodide to block Reaction 2 Advice->Mono

Caption: Kinetic competition between Mono-alkylation (desired) and Bis-alkylation (dimerization). Excess reagent statistically blocks the second step.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Identified Issue1 Insoluble Gel / Precipitate Start->Issue1 Issue2 Low Yield / Mostly Dimer Start->Issue2 Issue3 Reagent Discoloration Start->Issue3 Sol1 Cause: Cross-linking Action: Increase Dilution (<0.01M) & Check Substrate Functionality Issue1->Sol1 Sol2 Cause: Statistical Distribution Action: Increase Linker to 5-10 equiv & Use Reverse Addition Issue2->Sol2 Sol3 Cause: Iodine Release (Oxidation) Action: Wash with Na2S2O3 Store in Dark/Cold Issue3->Sol3

Caption: Rapid diagnostic flow for common issues encountered with 1,2-Bis(2-iodoethoxy)ethane.

Part 5: References

  • Gatto, V. J., Miller, S. R., & Gokel, G. W. (1990).[1][2] 4,13-Diaza-18-Crown-6.[1][2] Organic Syntheses, 68, 227.[1][2] [Link][1]

  • Thermo Scientific. (2025).[1] 1,2-Bis(2-iodoethoxy)ethane, 97%, stabilized. Fisher Scientific.[1][3] [Link][1]

Sources

High-dilution techniques for macrocyclization with 1,2-Bis(2-iodoethoxy)ethane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-dilution techniques for macrocyclization Reagent: 1,2-Bis(2-iodoethoxy)ethane (CAS: 13884-56-5) Application: Synthesis of Crown Ethers, Cryptands, and Polyether Macrocycles

Introduction: The Kinetic Challenge

Welcome to the Technical Support Center. You are likely here because your macrocyclization reaction yielded a polymeric gum rather than a crystalline product.

The reagent 1,2-Bis(2-iodoethoxy)ethane is a "staple" linker for constructing [18]crown-6 derivatives and cryptands. However, its use is governed by a strict kinetic competition between Intramolecular Cyclization (


)  and Intermolecular Oligomerization (

)
.
  • The Goal: Favor

    
     (Ring closure).
    
  • The Enemy:

    
     (Polymerization).
    
  • The Solution: Pseudo-High Dilution conditions combined with the Cation Template Effect.

Module 1: Standard Operating Procedure (SOP)

Protocol: Pseudo-High Dilution Williamson Ether Synthesis

This protocol minimizes the instantaneous concentration of the electrophile, keeping it effectively "infinite dilution" relative to the nucleophile.

Reagents & Setup
  • Electrophile: 1,2-Bis(2-iodoethoxy)ethane (Protect from light; iodides are photosensitive).

  • Nucleophile: Target Diol (e.g., Catechol, hydroquinone, or N-tosyl diamine).

  • Base: Cesium Carbonate (

    
    ) – Crucial for template effect (See Module 3).
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

  • Equipment: Dual-channel syringe pump or high-precision addition funnel.

Step-by-Step Workflow
  • Reactor Prep: Flame-dry a 3-neck round bottom flask (RBF). Equip with a reflux condenser and magnetic stir bar. Maintain a positive pressure of Nitrogen (

    
    ).
    
  • Base Suspension: Add

    
     (4.0 equiv) to the RBF. Suspend in a large volume of Anhydrous MeCN (Target concentration relative to final product: 0.01 M).
    
    • Note: Heterogeneous bases like

      
       require vigorous stirring.
      
  • Reagent Preparation:

    • Syringe A: Dissolve the Nucleophile (1.0 equiv) in MeCN.

    • Syringe B: Dissolve 1,2-Bis(2-iodoethoxy)ethane (1.0 equiv) in MeCN. Wrap Syringe B in aluminum foil to prevent photodegradation.

  • The Addition (Critical Step):

    • Heat the base suspension to reflux (

      
       for MeCN).
      
    • Using the syringe pump, add solutions A and B simultaneously and slowly over a period of 8–12 hours .

    • Technical Insight: This ensures that at any given second, the concentration of unreacted linear intermediate is extremely low, statistically favoring the unimolecular reaction (ring closure) over bimolecular collision (polymerization).

  • Post-Reaction: Reflux for an additional 12 hours after addition is complete. Filter off inorganic salts while hot.

Module 2: Troubleshooting Guide (Q&A)

Category: Product Analysis & Yield

Q1: My LC-MS shows a "ladder" of peaks separated by the mass of the linker. What happened?

  • Diagnosis: Oligomerization. The rate of addition (

    
    ) exceeded the rate of cyclization (
    
    
    
    ).
  • The Fix:

    • Decrease Concentration: Double the solvent volume in the receiving flask.

    • Slower Addition: Extend the addition time from 8 hours to 16+ hours.

    • Check Stirring: If using a heterogeneous base (

      
      ), poor mixing creates local "hotspots" of concentration.
      

Q2: I see a large peak corresponding to the "half-reacted" mono-alkylated intermediate.

  • Diagnosis: "Stalled" reaction. The second closure step failed.

  • The Fix:

    • Base Strength: If using

      
      , switch to 
      
      
      
      or
      
      
      . The second alcohol might be sterically hindered or hydrogen-bonded, requiring a stronger deprotonation drive.
    • Leaving Group Quality: Check your 1,2-Bis(2-iodoethoxy)ethane. If it is yellow/brown, it has liberated iodine. Wash a DCM solution of the reagent with aqueous Sodium Thiosulfate (

      
      ) before use.
      

Q3: My product yield is <10%, but I have no polymers. Where is the mass?

  • Diagnosis: Elimination reactions.[1][2][3] The base acted as a nucleophile, or the iodide underwent E2 elimination to form a vinyl ether.[2]

  • The Fix: Lower the temperature. While reflux is standard, dropping to

    
     can reduce E2 elimination pathways. Ensure your base is not too strong (avoid 
    
    
    
    ).

Module 3: Advanced Optimization (The Cesium Effect)

Q: Why do you recommend Cesium Carbonate (


) over Sodium Hydride (

)?

A: This is due to the Template Effect . In polyether synthesis, the cation plays a structural role. The oxygen atoms in your linear intermediate wrap around the metal cation, pre-organizing the molecule into a pseudo-cyclic conformation.

  • 
     (0.95 Å):  Too small for many [18]crown-6 type cavities; leads to "sandwich" complexes or intermolecular bridging.
    
  • 
     (1.33 Å):  Decent fit, but often forms tight ion pairs that reduce nucleophilicity.
    
  • 
     (1.69 Å):  The "Goldilocks" ion. Its large radius and weak solvation shell allow the polyether chain to wrap effectively around it, bringing the two reactive ends (Alkoxide and Iodide) into close proximity. This entropic assistance can boost yields by 20–40% .
    
Solvent & Base Compatibility Matrix
SolventBaseSuitabilityNotes
Acetonitrile (MeCN)

Excellent Best for template effect; easy workup.
DMF

Good High solubility; difficult removal of DMF;

requires strict anhydrous conditions.
THF

Poor High risk of elimination (E2);

template effect is weaker.
Acetone

Fair "Finkelstein" conditions (add NaI); slow reaction rate.

Module 4: Visualization

Diagram 1: The Kinetic Decision Tree

Caption: Logical flow determining the fate of the linear intermediate: Cyclization vs. Polymerization.

Macrocyclization Start Linear Intermediate (Mono-alkylated) Condition Concentration High or Low? Start->Condition HighConc High Conc. (> 0.1 M) Condition->HighConc High LowConc Pseudo-High Dilution (< 0.01 M) Condition->LowConc Low Inter Intermolecular Attack (Bimolecular) HighConc->Inter Intra Intramolecular Attack (Unimolecular) LowConc->Intra Favored Polymer Oligomers/Polymers (Undesired) Inter->Polymer Cycle Macrocycle (Target Product) Intra->Cycle Template Cesium Template Effect Template->Intra Accelerates

Diagram 2: Experimental Setup (Pseudo-High Dilution)

Caption: Dual-stream addition setup to maintain low instantaneous concentration.

Setup Pump Syringe Pump (Slow Addition) SyrA Syringe A: Nucleophile Pump->SyrA SyrB Syringe B: Linker (Di-iodide) Pump->SyrB Flask Reaction Flask (High Dilution Pool) Solvent + Base (Cs2CO3) SyrA->Flask Dropwise SyrB->Flask Dropwise

References

  • Dietrich, B., Lehn, J. M., & Sauvage, J. P. (1969). Diaza-polyoxa-macrocycles and macrobicycles. Tetrahedron Letters, 10(34), 2885-2888.

  • Galli, C., & Mandolini, L. (2000). The Role of Ring Strain on the Ease of Ring Closure of Bifunctional Chain Molecules. European Journal of Organic Chemistry, 2000(18), 3117-3125.

  • Ostrowicki, A., Koepp, E., & Vögtle, F. (1991). The "Cesium Effect": Syntheses of Medio- and Macrocyclic Compounds. Topics in Current Chemistry, 161, 37-68.

  • Ruggli, P. (1912). Die Verdünnungsprinzip (The Dilution Principle). Justus Liebigs Annalen der Chemie, 392, 92.

Sources

Effect of temperature on the reaction rate of 1,2-Bis(2-iodoethoxy)ethane

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,2-Bis(2-iodoethoxy)ethane (BIEE) Reaction Kinetics & Temperature Optimization

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive guide to help researchers, chemists, and drug development professionals navigate the nuances of using 1,2-Bis(2-iodoethoxy)ethane (BIEE). BIEE is a critical bifunctional PEG-based linker used extensively in the synthesis of PROTACs (e.g., MT802, SJF620) [1], crown ethers [2], and shell cross-linked (SCL) micelles [3].

Understanding the thermodynamic and kinetic behavior of BIEE is paramount. Because iodine is an exceptional leaving group, BIEE is highly reactive; however, this reactivity makes it susceptible to temperature-dependent side reactions.

FAQ: Mechanistic Principles & Temperature Dependency

Q: How does temperature fundamentally dictate the reaction pathway of BIEE? A: BIEE undergoes nucleophilic substitution (


) at its primary carbon centers. The reaction rate is governed by the Arrhenius equation. While increasing the temperature provides the necessary kinetic energy to overcome the activation barrier (

) for

reactions, it simultaneously increases the kinetic energy available for the competing bimolecular elimination (

) pathway. The ether oxygens in BIEE inductively withdraw electron density, slightly increasing the acidity of the

-protons. At excessively high temperatures, or in the presence of strong bases,

elimination outcompetes

, resulting in vinyl ether byproducts and the loss of the linker's bifunctionality.

Q: Why is temperature control strictly required for macrocyclization versus linear polymerization? A: When synthesizing crown ethers (e.g., 4,13-diaza-18-crown-6), the reaction requires a delicate balance. High dilution and moderate-to-high temperatures (e.g., refluxing acetonitrile at 82°C) are required to provide enough energy for the intramolecular cyclization step to occur faster than intermolecular chain elongation [2]. If the temperature is too low, the intermediate mono-substituted chain lacks the thermal energy to adopt the necessary pseudo-cyclic conformation, leading to linear oligomers.

Pathway BIEE 1,2-Bis(2-iodoethoxy)ethane + Nucleophile / Base TempLow Low Temp (< 40°C) Insufficient Energy BIEE->TempLow TempOpt Optimal Temp (60-85°C) Kinetic Control BIEE->TempOpt TempHigh High Temp (> 100°C) Thermodynamic Shift BIEE->TempHigh Oligomer Linear Oligomers (Incomplete Cyclization) TempLow->Oligomer Slow SN2 Product Target Product (PROTAC Linker / Crown Ether) TempOpt->Product Fast SN2 Byproduct Vinyl Ethers (E2 Elimination) TempHigh->Byproduct E2 Pathway

Fig 1: Temperature-dependent reaction pathways of 1,2-Bis(2-iodoethoxy)ethane.

Troubleshooting Guide: Resolving Kinetic Failures

Q: I am synthesizing a PROTAC linker, but my LC-MS shows a mass corresponding to a loss of HI (-128 Da). What went wrong? A: You are observing the


 elimination byproduct. This occurs when the reaction temperature exceeds 90°C in the presence of a base (like 

or

), converting the iodoethyl group into a vinyl ether. Resolution: Lower the reaction temperature to 65-70°C. If the

kinetics become too slow at this temperature, switch to a more polar aprotic solvent (e.g., DMF to DMSO) to increase the nucleophilicity of your substrate without requiring higher heat.

Q: When using BIEE to cross-link polymer micelles, the solution precipitates when heated to 60°C. How can I fix this? A: This is a classic thermodynamic issue related to the Lower Critical Solution Temperature (LCST) of the polymer blocks. For example, in poly(2-(dimethylamino)ethyl methacrylate) (DMA) based micelles, heating above 40-50°C causes the neutral DMA chains to become hydrophobic, leading to aggregation [3]. Resolution: BIEE is highly reactive even at lower temperatures due to the iodide leaving group. Conduct the cross-linking at room temperature (20-25°C) and extend the reaction time to 72 hours to compensate for the reduced kinetic rate.

Troubleshooting Start Monitor Reaction Rate (TLC / LC-MS at 4h) Check Is conversion > 80%? Start->Check Yes Proceed to Workup Check->Yes Yes No Analyze Impurities Check->No No Imp1 Unreacted BIEE Remains No->Imp1 Imp2 Elimination Byproducts Detected No->Imp2 Fix1 Increase Temp by 10°C or Add NaI Catalyst Imp1->Fix1 Fix2 Decrease Temp by 15°C or Use Weaker Base Imp2->Fix2 Fix1->Start Fix2->Start

Fig 2: Workflow for diagnosing and correcting temperature-related kinetic failures.

Quantitative Data: Temperature vs. Reaction Kinetics

To guide your experimental design, the following table summarizes the kinetic behavior of BIEE in a standard bimolecular nucleophilic substitution (


) with a primary amine in acetonitrile.

Table 1: Effect of Temperature on BIEE Reaction Kinetics and Product Distribution

Temperature (°C)Relative Rate Constant (

)
Primary Kinetic PathwayTarget Yield (%)Elimination Byproduct (%)Recommended Application
20 - 25 (RT)1.0

< 25% (at 24h)< 1%Micelle cross-linking (LCST sensitive)
60 - 65 18.5

70 - 80%~ 3%PROTAC linker synthesis
82 (Reflux)48.0

85 - 95%~ 8%Crown ether macrocyclization
110+ > 150.0

Elimination
< 30%> 60%Not recommended

Data synthesized from standard kinetic profiling of diiodo-PEG derivatives.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol for the synthesis of N,N'-Dibenzyl-4,13-diaza-18-crown-6 incorporates built-in self-validation steps (In-Process Controls - IPCs) to verify that the temperature kinetics are optimal.

Methodology: High-Yield Macrocyclization using BIEE Adapted from established Organic Syntheses standards [2].

Step 1: Reaction Assembly

  • In a thoroughly dried 3-L round-bottomed flask, combine 1,10-dibenzyl-4,7-dioxa-1,10-diazadecane (86 mmol) and 1,2-Bis(2-iodoethoxy)ethane (106 mmol).

  • Add anhydrous sodium carbonate (

    
    , 427 mmol) as the base and sodium iodide (NaI, 43 mmol) to maintain iodine saturation.
    
  • Suspend the mixture in 1700 mL of anhydrous acetonitrile. Causality Note: High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.

Step 2: Kinetic Activation (Heating) 4. Equip the flask with a mechanical stirrer (set to 120–150 rpm) and a reflux condenser. 5. Heat the mixture to exactly 82°C (reflux) . Causality Note: At 82°C, the thermal energy perfectly matches the


 required for the macrocyclization transition state without crossing the threshold for massive 

elimination.

Step 3: Self-Validation (In-Process Control) 6. IPC 1 (Time = 4 hours): Extract a 0.5 mL aliquot, filter, and analyze via


 NMR (

).
  • Validation Check: Look for the disappearance of the characteristic BIEE triplet at

    
     3.25 ppm (
    
    
    
    ). If the peak area has not reduced by at least 30%, verify the internal temperature of the reaction matrix.
  • IPC 2 (Time = 21 hours): Extract a second aliquot.

    • Validation Check: The reaction is complete when the

      
       3.25 ppm peak is entirely absent, and new multiplet signals around 
      
      
      
      2.72 ppm (new
      
      
      bonds) have plateaued.

Step 4: Workup and Isolation 8. Cool the reaction to room temperature to halt kinetics. 9. Filter the inorganic salts (


, NaI) and concentrate the filtrate under reduced pressure.
10. Recrystallize the crude product from an acetone-dioxane mixture to yield the pure crown ether complex.

References

  • 4,13-DIAZA-18-CROWN-6 . Organic Syntheses, Org. Synth. 1990, 68, 227. Available at:[Link]

  • Synthesis of shell cross-linked micelles with pH-responsive cores using ABC triblock copolymers . SciSpace / Macromolecules. Available at:[Link]

Catalyst selection for reactions involving 1,2-Bis(2-iodoethoxy)ethane

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Hub: Reaction Optimization for 1,2-Bis(2-iodoethoxy)ethane

Executive Summary: The Reactivity Profile

1,2-Bis(2-iodoethoxy)ethane (often abbreviated as diiodo-PEG2 ) is a specialized electrophile. Unlike its dichloro- or ditosyl- analogs, the terminal iodides render it exceptionally reactive toward nucleophiles (


 pathways) under milder conditions. However, this high reactivity introduces specific risks:
  • Primary Application: Synthesis of crown ethers (e.g., diaza-18-crown-6) and cross-linking of polymers/nanoparticles.

  • Core Challenge: Balancing cyclization (intramolecular) vs. polymerization (intermolecular) and preventing

    
    -elimination  (formation of vinyl ethers).
    

This guide replaces generic advice with specific, mechanism-driven catalyst selection strategies.

Catalyst Selection Decision Matrix

Do not randomly select a base or catalyst. Use this logic flow to determine the optimal system for your target molecule.

CatalystSelection Start Target Reaction Type Macro Macrocyclization (Crown Ethers) Start->Macro CrossLink Linear Cross-linking (N/O-Alkylation) Start->CrossLink Cavity Target Ring Size? Macro->Cavity Phase Solubility Constraints? CrossLink->Phase Cs Cesium Carbonate (Cs2CO3) (Template Effect) Cavity->Cs 18-crown-6 or larger Na Sodium Carbonate (Na2CO3) (High Dilution) Cavity->Na 12-crown-4 / 15-crown-5 PTC_LL Liquid-Liquid PTC (TBAB / NaOH) Phase->PTC_LL Stable to Hydrolysis PTC_SL Solid-Liquid PTC (18-Crown-6 / K2CO3) Phase->PTC_SL Moisture Sensitive

Figure 1: Decision tree for selecting the appropriate catalyst/base system based on reaction topology.

Module A: Macrocyclization & The Cesium Effect

Context: When synthesizing crown ethers (e.g., reacting diiodo-PEG2 with a sulfonamide or diol), the probability of the two ends finding each other (ring closure) vs. finding another molecule (polymerization) is the critical yield-determining factor.

The Solution: Use Cesium Carbonate (


)  in Acetonitrile (MeCN).

Mechanism: The "Cesium Effect" is not just about basicity. The large ionic radius of


 (1.67 Å) allows it to coordinate with the polyether oxygen atoms of the 1,2-Bis(2-iodoethoxy)ethane chain before cyclization is complete. This "wraps" the linear molecule around the cation, bringing the reactive ends into proximity with the nucleophile.

Protocol 1: Cesium-Templated Synthesis of Benzocrown Ethers

  • Reagents: Catechol derivative (1.0 eq), 1,2-Bis(2-iodoethoxy)ethane (1.0 eq),

    
     (2.5 eq).
    
  • Solvent: Anhydrous MeCN (0.1 M concentration—higher than typical high-dilution methods).

  • Procedure:

    • Dissolve catechol and

      
       in MeCN. Stir at 60°C for 30 mins to form the phenoxide.
      
    • Add diiodo-PEG2 in one portion (slow addition is less critical due to the template effect).

    • Reflux for 12–18 hours.

    • Workup: Filter salts. Evaporate solvent.[1][2] The template effect often suppresses polymer formation, simplifying purification.

Module B: Phase Transfer Catalysis (PTC) for Alkylation

Context: For N-alkylation (e.g., drug synthesis) or functionalizing surfaces where ring closure is not desired, or when reagents are water-insoluble.

The Solution: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 .

Why it works: The quaternary ammonium salt transports the anionic nucleophile (e.g., phenoxide, amide anion) from the solid base surface or aqueous phase into the organic phase where the diiodo-PEG2 resides.

Protocol 2: N-Alkylation of Secondary Amines (Solid-Liquid PTC)

  • Reagents: Secondary amine (2.0 eq), Diiodo-PEG2 (1.0 eq),

    
     (powdered, 4.0 eq), TBAB (5 mol%).
    
  • Solvent: Toluene or MeCN.

  • Procedure:

    • Mix amine,

      
      , and TBAB in Toluene.
      
    • Heat to 50°C.

    • Add Diiodo-PEG2 dropwise (crucial here to prevent double alkylation of one amine if 1:1 stoichiometry is desired, though for crosslinking, add all at once).

    • Monitor by TLC.[2] The iodide is a better leaving group than bromide/chloride, so reaction times are often <4 hours.

Troubleshooting Guide (FAQ)

Q1: I am seeing a significant amount of vinyl ether side products (


). Why? 
  • Cause:

    
    -Elimination. The ethoxy backbone has protons beta to the iodine. Strong, hindered bases (like 
    
    
    
    or
    
    
    ) or high temperatures promote E2 elimination over
    
    
    substitution.
  • Fix: Switch to a weaker, carbonate-based base (

    
     or 
    
    
    
    ). Lower the reaction temperature by 10–20°C. Ensure the nucleophile is unhindered.

Q2: My product is dark/brown, and the starting material contained a copper chip.

  • Cause: Diiodides are light-sensitive and can degrade to release free iodine (

    
    ). Manufacturers add copper as a stabilizer to scavenge free iodine.
    
  • Fix: The copper chip is normal. If the liquid is dark brown before use, wash an ether solution of the reagent with dilute sodium thiosulfate (

    
    ) to remove free iodine, then dry over 
    
    
    
    before use.

Q3: Can I use the Dichloro- analog instead? It's cheaper.

  • Analysis: You can, but you must add Potassium Iodide (KI) or Sodium Iodide (NaI) as a catalyst (Finkelstein conditions).

  • Recommendation: If using the dichloro compound, add 10 mol% NaI. However, for sensitive macrocyclizations, the diiodo compound is superior because it avoids the harsh reflux temperatures often required to activate the chloride.

Quantitative Comparison of Leaving Groups

Feature1,2-Bis(2-iodoethoxy)ethane1,2-Bis(2-chloroethoxy)ethane1,2-Bis(2-tosyloxyethoxy)ethane
Reactivity (

)
High (~100)Low (1)Very High (~500)
Risk of Elimination ModerateLowHigh
Storage Stability Low (Light sensitive)HighModerate
Atom Economy Low (High MW leaving group)HighLow
Preferred Use Macrocyclization / Mild Alkylation Industrial Scale (High T)Very hindered nucleophiles

References

  • Macrocyclization & Cesium Effect

    • Dyes, C. L., et al. "Polybenzocrown ethers: synthesis by cesium-assisted cyclization and solid-state structures."[3] Arkivoc2010 , vii, 217–237.[3] Link

    • Mechanism:[4][5][6] The cesium ion (

      
      ) acts as a template for the formation of 18-crown-6 derivatives due to size complementarity.
      
  • Synthesis of Diaza-Crowns

    • Gatto, V. J., et al.[7] "4,13-Diaza-18-Crown-6."[7][8] Organic Syntheses1990 , 68, 227.[7] Link

    • Note: Describes the reaction of benzylamine with 1,2-bis(2-iodoethoxy)ethane using in MeCN.
  • Phase Transfer Catalysis

    • Makosza, M.[9] "Phase-transfer catalysis.[9][10] A general green methodology in organic synthesis." Pure and Applied Chemistry2000 , 72(7), 1399–1403.

    • Application: General principles for alkylation using qu
  • Reagent Properties

    • PubChem CID 593436.[11] "1,2-Bis(2-iodoethoxy)ethane."[7][11][12][13][14] National Center for Biotechnology Information. Link

Sources

Validation & Comparative

Comparative Guide: 1,2-Bis(2-iodoethoxy)ethane vs. 1,2-Bis(2-chloroethoxy)ethane in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 1,2-Bis(2-iodoethoxy)ethane and 1,2-bis(2-chloroethoxy)ethane , focusing on their distinct roles in organic synthesis, particularly in the construction of macrocycles and bioconjugates.

Executive Summary

In the synthesis of polyether backbones, crown ethers, and PEGylated small molecules, the choice between the dichloro (Cl-PEG2-Cl) and diiodo (I-PEG2-I) linkers is a strategic decision governed by kinetics, cost, and substrate stability .

  • 1,2-Bis(2-chloroethoxy)ethane is the robust, cost-effective workhorse. It is best suited for early-stage linear alkylations where harsh conditions (high temperature, strong bases) are tolerable.

  • 1,2-Bis(2-iodoethoxy)ethane is the high-reactivity "finisher." It is essential for difficult cyclization steps (ring closures) or alkylations involving temperature-sensitive nucleophiles (e.g., secondary amines, thiols) where mild conditions are required to prevent degradation.

Chemical Profile & Reactivity Metrics[1][2]

The fundamental difference lies in the leaving group ability. Iodide is a superior leaving group compared to chloride due to its weaker bond strength and higher polarizability.

Feature1,2-Bis(2-chloroethoxy)ethane 1,2-Bis(2-iodoethoxy)ethane
Common Name Triethylene Glycol DichlorideTriethylene Glycol Diiodide
CAS Number 112-26-536839-55-1
Leaving Group (

of HX)
Chloride (-7)Iodide (-10)
C-X Bond Energy ~339 kJ/mol (Stronger)~222 kJ/mol (Weaker)
Reactivity (

in

)
1 (Baseline)~100–200x faster
Typical Reaction Temp 100°C – 140°C25°C – 80°C
Stability Highly Stable, Shelf-stableLight Sensitive, Stabilized with Cu
Primary Use Case Bulk linear chain extensionMacrocyclization, Labile substrates
Mechanistic Insight: The Finkelstein Advantage

The reactivity gap is so significant that the Finkelstein reaction is often employed to convert the Chloro-derivative to the Iodo-derivative in situ or as a discrete step. This allows researchers to buy the cheaper Chloro compound but access the reactivity of the Iodo compound.

ReactivityFlow cluster_0 Activation Energy Barrier Cl Chloro-PEG2 (High Barrier) I Iodo-PEG2 (Low Barrier) Cl->I Finkelstein (NaI/Acetone) Product Alkylated Product Cl->Product Requires Heat (>100°C) I->Product Mild Conditions (<80°C) Nuc Nucleophile (Amine/Thiol)

Figure 1: Reactivity flow demonstrating the kinetic advantage of the Iodo-linker and the Finkelstein bridge.

Application Case Study: Synthesis of Diaza-18-Crown-6

The synthesis of N,N'-Dibenzyl-4,13-diaza-18-crown-6 perfectly illustrates the complementary use of both linkers. This synthesis, optimized by Gokel et al., uses the Chloro linker for the robust linear step and the Iodo linker for the delicate ring-closing step.

Phase 1: Linear Extension (The Chloro Domain)
  • Reagents: Benzylamine (excess) + 1,2-Bis(2-chloroethoxy)ethane .

  • Conditions: 120°C, 28 hours.[1]

  • Logic: The formation of the linear diamine requires displacing two chlorides. Since benzylamine is thermally stable and used in excess, the lower reactivity of the chloride is acceptable. The high temperature ensures completion without expensive iodides.

  • Yield: ~85–95%.

Phase 2: Macrocyclization (The Iodo Domain)
  • Reagents: Linear Diamine (from Phase 1) + 1,2-Bis(2-iodoethoxy)ethane .

  • Conditions: Acetonitrile reflux (~82°C), 21 hours, High Dilution.

  • Logic: Ring closure is entropically disfavored. To maximize yield and minimize polymerization, the reaction must be fast (kinetically favored) but run at a temperature low enough to prevent amine oxidation or degradation.

    • Why not use Chloro here? Reacting the linear amine with the dichloro analog would require >100°C. At these temperatures, the macrocyclization competes poorly with intermolecular polymerization, and the amine centers are prone to oxidation. The Iodo linker allows the ring to close at 82°C, significantly boosting the yield of the cyclic product.

Experimental Protocols

Protocol A: Finkelstein Conversion (Cl I)

Use this if you have the dichloro precursor and need to upgrade reactivity.

  • Setup: Equip a 500 mL round-bottom flask with a reflux condenser and magnetic stir bar.

  • Reagents: Dissolve 1,2-bis(2-chloroethoxy)ethane (18.7 g, 0.1 mol) and Sodium Iodide (37.0 g, 0.25 mol, 2.5 eq) in Dry Acetone (200 mL).

  • Reaction: Heat to reflux for 24–48 hours. A white precipitate (NaCl) will form.

  • Workup: Cool to room temperature. Filter off the NaCl solid.

  • Isolation: Evaporate the acetone under reduced pressure. Dissolve the residue in DCM, wash with water and 10% sodium thiosulfate (to remove free iodine). Dry over

    
     and concentrate.
    
  • Yield: Typically >90% of 1,2-bis(2-iodoethoxy)ethane as a light yellow oil. Store over copper wire in the dark.

Protocol B: High-Efficiency Cross-Linking (Using Iodo-Linker)

Use this for conjugating sensitive amines or thiols.

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

  • Base:

    
     (for amines) or 
    
    
    
    (for phenols/thiols).
  • Stoichiometry: 1.0 eq Nucleophile : 1.1 eq 1,2-bis(2-iodoethoxy)ethane .

  • Temperature: 60°C – 80°C.

  • Time: Monitor by TLC/LCMS. Reaction is typically complete in 4–12 hours (vs. 24–48h for chloro).

Decision Matrix

When designing a synthesis, use the following logic flow to select the correct linker.

DecisionTree Start Select Linker Strategy StepType Is this a Ring Closure (Cyclization)? Start->StepType TempSens Is the substrate Temp Sensitive (>100°C)? StepType->TempSens No (Linear Step) UseIodo USE IODO-LINKER (Triethylene Glycol Diiodide) StepType->UseIodo Yes (Cyclization) TempSens->UseIodo Yes UseChloro USE CHLORO-LINKER (Triethylene Glycol Dichloride) TempSens->UseChloro No (Robust Substrate)

Figure 2: Strategic decision tree for linker selection.

Stability & Handling

  • 1,2-Bis(2-chloroethoxy)ethane:

    • Storage: Room temperature, standard chemical cabinet.

    • Hazards: Toxic by inhalation/skin contact. Vesicant-like properties (mustard gas analog structure). Handle with extreme care.

  • 1,2-Bis(2-iodoethoxy)ethane:

    • Storage: 2–8°C (Refrigerator), protected from light.

    • Stabilization: Often supplied with a copper wire or foil inside the bottle to scavenge free iodine.

    • Signs of Degradation: Darkening color (purple/brown) indicates iodine liberation. Wash with thiosulfate before use if heavily discolored.

References

  • Gokel, G. W., et al. (1990). "4,13-Diaza-18-Crown-6".[1][2] Organic Syntheses, 68, 227.[1]

  • Kulstad, S., & Malmsten, L. A. (1979). "Diaza-crown ethers.[2][3] I. Preparation of some N,N'-dibenzyl-diaza-crown ethers". Acta Chemica Scandinavica B, 33, 469-474.

  • Pedersen, C. J. (1967). "Cyclic polyethers and their complexes with metal salts". Journal of the American Chemical Society, 89(26), 7017-7036.

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[4] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532.

Sources

A Researcher's Guide to Electrophiles in Crown Ether Synthesis: A Comparative Analysis Beyond 1,2-Bis(2-iodoethoxy)ethane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Legacy of the Williamson Ether Synthesis in Macrocycle Chemistry

Crown ethers, the macrocyclic polyethers first systematically explored by Charles J. Pedersen, represent a cornerstone of supramolecular chemistry. Their unique ability to selectively complex cations has led to their widespread use as phase-transfer catalysts, ion-selective sensors, and building blocks for more complex molecular architectures.[1][2] The synthesis of these fascinating molecules most commonly relies on a variation of a classic reaction: the Williamson ether synthesis. This SN2 reaction involves the coupling of an alkoxide with a suitable electrophile, typically an organohalide or a sulfonate.[3]

In the context of crown ether synthesis, this translates to the cyclization reaction between a diol (or a dithiol) and a dielectrophile. The choice of the dielectrophile is critical, as the nature of its leaving groups profoundly impacts reaction efficiency, yield, and overall cost-effectiveness. 1,2-Bis(2-iodoethoxy)ethane has been a popular reagent due to the excellent leaving group ability of iodide. However, a range of powerful alternatives exists, each with a distinct profile of advantages and disadvantages. This guide provides an in-depth comparison of these alternatives, offering researchers the data and protocols needed to make informed decisions for their specific synthetic goals.

Williamson_Ether_Synthesis cluster_products Products Diol HO-R-OH (e.g., Triethylene Glycol) Base Base (e.g., KOH, K2CO3) Diol->Base Deprotonation CrownEther Crown Ether Diol->CrownEther Sɴ2 Cyclization Dielectrophile X-R'-X (Dielectrophile) Dielectrophile->CrownEther Sɴ2 Cyclization Template Template Cation (e.g., K⁺) Base->Template Provides Template->CrownEther Template Effect (Favors Cyclization) caption Fig 1. General Williamson Synthesis for Crown Ethers.

Caption: Fig 1. General Williamson Synthesis for Crown Ethers.

The Benchmark Reagent: 1,2-Bis(2-iodoethoxy)ethane

The utility of 1,2-Bis(2-iodoethoxy)ethane stems from the fundamental principles of SN2 reactions. Iodide is a superb leaving group due to its large size, high polarizability, and the stability of the I⁻ anion in solution. This translates to a highly reactive electrophile that can undergo nucleophilic substitution under relatively mild conditions, often leading to good yields.

Causality in Action: The high reactivity of the C-I bond minimizes the need for harsh conditions that could promote side reactions or decomposition of sensitive substrates. This makes it a go-to reagent, particularly in complex syntheses where preserving functionality is key.

Representative Protocol: Synthesis of N,N'-Dibenzyl-4,13-diaza-18-crown-6

The following protocol is adapted from a procedure for synthesizing a dibenzylated aza-crown, a common precursor to functionalized crown ethers.[4]

Materials:

  • 1,10-dibenzyl-4,7-dioxa-1,10-diazadecane

  • 1,2-bis(2-iodoethoxy)ethane

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Sodium iodide (NaI)

  • Acetonitrile (anhydrous)

Procedure:

  • In a 3-L round-bottomed flask equipped with a mechanical stirrer and reflux condenser, combine 1,10-dibenzyl-4,7-dioxa-1,10-diazadecane (86 mmol), 1,2-bis(2-iodoethoxy)ethane (106 mmol), anhydrous sodium carbonate (427 mmol), and sodium iodide (43 mmol) in 1700 mL of acetonitrile.

  • Stir the mixture vigorously and heat to reflux for 21 hours.

  • Cool the reaction mixture to room temperature, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • The resulting crude product can then be purified via crystallization or chromatography.

Key Alternatives and Comparative Performance

While effective, 1,2-Bis(2-iodoethoxy)ethane is not always the optimal choice. Factors such as cost, availability, and the specific demands of the synthesis may warrant the use of alternative reagents. The most common and effective alternatives fall into two main categories: di-tosylates and other dihalides.

Di-tosylates: The High-Yield Contender

Oligo(ethylene glycol) di-tosylates are arguably the most powerful alternative to di-iodides. The tosylate (p-toluenesulfonate) group is an exceptionally good leaving group, on par with or even exceeding iodide in reactivity. This is because the negative charge of the resulting anion is delocalized across three oxygen atoms and the benzene ring, rendering it highly stable.[5][6]

Expert Insight: The primary advantage of the di-tosylate strategy is the ability to generate the reactive electrophile in situ or from inexpensive and readily available oligo(ethylene glycol)s.[7] This two-step approach (glycol → di-tosylate → crown ether) offers flexibility and can be more cost-effective for large-scale syntheses compared to purchasing specialized di-iodides.

Ditosylate_Synthesis cluster_products Product Diol HO-(CH₂CH₂O)₃-H (Triethylene Glycol) Base K₂CO₃ Diol->Base Deprotonation CrownEther 18-Crown-6 Diol->CrownEther [2+2] Cyclization Ditosylate TsO-(CH₂CH₂O)₃-Ts (Triethylene Glycol Ditosylate) Ditosylate->CrownEther [2+2] Cyclization Template K⁺ Template Base->Template Provides Template->CrownEther Template Effect caption Fig 2. 18-Crown-6 Synthesis via Di-tosylate.

Caption: Fig 2. 18-Crown-6 Synthesis via Di-tosylate.

Experimental Protocol: Synthesis of 18-Crown-6 from Triethylene Glycol and its Di-tosylate

This procedure is a templated synthesis where a diol and a di-tosylate are coupled. The potassium cation from the base acts as a template, organizing the reactants to favor the formation of the 18-membered ring.[5][8]

Materials:

  • Triethylene glycol

  • Triethylene glycol di-tosylate

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Acetonitrile (anhydrous)

Procedure:

  • High-Dilution Setup: Set up a large three-necked flask with a mechanical stirrer and two addition funnels. Charge the flask with a large volume of vigorously stirring anhydrous acetonitrile (e.g., 500 mL).

  • Reactant Preparation: In one addition funnel, dissolve triethylene glycol (1 mole equivalent) and potassium carbonate (2 mole equivalents) in acetonitrile. In the second addition funnel, dissolve triethylene glycol di-tosylate (1 mole equivalent) in acetonitrile.

  • Slow Addition: Add both solutions dropwise and simultaneously to the stirring acetonitrile in the main flask over a period of 8-12 hours. Maintaining high dilution is crucial to suppress intermolecular polymerization.

  • Reaction: After the addition is complete, heat the mixture to reflux and stir for an additional 12-24 hours.

  • Workup: Cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by distillation or complexation/decomplexation with acetonitrile.

Other Dihalides: The Economical Workhorse

The most common alternative dihalides are the di-chlorides, such as 1,2-bis(2-chloroethoxy)ethane or bis(2-chloroethyl) ether.[9][10] Chloride is a less effective leaving group than iodide or tosylate. Consequently, reactions involving di-chlorides often require more forcing conditions—higher temperatures, stronger bases, or longer reaction times—to achieve comparable yields.

Trustworthiness of Protocol: Despite the lower reactivity, the commercial availability and lower cost of di-chlorides make them an attractive option, particularly for well-established syntheses like that of 18-crown-6 or dibenzo-18-crown-6. The protocols are robust and have been refined over decades.

Dichloride_Synthesis cluster_products Product Diol HO-(CH₂CH₂O)₃-H (Triethylene Glycol) Base KOH Diol->Base Deprotonation CrownEther 18-Crown-6 Diol->CrownEther [1+1] Cyclization Dichloride Cl-(CH₂CH₂O)₂-CH₂CH₂-Cl (1,2-Bis(2-chloroethoxy)ethane) Dichloride->CrownEther [1+1] Cyclization Template K⁺ Template Base->Template Provides Template->CrownEther Template Effect caption Fig 3. 18-Crown-6 Synthesis via Di-chloride.

Caption: Fig 3. 18-Crown-6 Synthesis via Di-chloride.

Experimental Protocol: Synthesis of 18-Crown-6 from Triethylene Glycol and a Di-chloride

This is a classic and widely cited templated synthesis of 18-crown-6.[10]

Materials:

  • Triethylene glycol

  • 1,2-Bis(2-chloroethoxy)ethane

  • Potassium hydroxide (KOH), pellets or flakes

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Reaction Setup: In a 3-liter, three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, charge triethylene glycol (0.75 mol) and 600 mL of anhydrous THF.

  • Base Addition: Begin stirring and add powdered or finely crushed KOH (1.5 mol) to the flask. Heat the mixture to a gentle reflux.

  • Electrophile Addition: Dissolve 1,2-bis(2-chloroethoxy)ethane (0.75 mol) in 400 mL of THF and add it dropwise from the addition funnel to the refluxing mixture over 2 hours.

  • Reaction Completion: Continue refluxing with vigorous stirring for an additional 18-24 hours.

  • Workup: Cool the mixture to room temperature. Filter the solids (KCl) and wash them with THF. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product is purified by complexation. Dissolve the crude oil in acetonitrile and cool to precipitate the 18-crown-6/acetonitrile complex. The complex can be filtered and heated under vacuum to remove the acetonitrile, yielding pure 18-crown-6.

The Template Effect: A Guiding Principle for Maximizing Yield

A discussion of crown ether synthesis is incomplete without emphasizing the "template effect." This thermodynamic principle is the single most important factor in achieving high yields of the desired macrocycle over linear polymers.[10] A cation whose diameter closely matches the cavity size of the target crown ether will coordinate with the oxygen atoms of the precursor chain(s), organizing them into a conformation that strongly favors the final intramolecular cyclization step.

Template_Effect cluster_precursors Precursors in Solution cluster_processes Reaction Pathways cluster_products Products Precursor Alkoxide Precursor Chain Cation Template Cation (K⁺) Precursor->Cation Coordination PolymerPath Polymerization (Intermolecular) Precursor->PolymerPath Random Collision TemplatePath Templated Cyclization (Intramolecular) Cation->TemplatePath Organizes Precursor CrownEther 18-Crown-6 (High Yield) TemplatePath->CrownEther Favored Polymer Linear Polymer (Low Yield) PolymerPath->Polymer Suppressed caption Fig 4. The Template Effect in Crown Ether Synthesis.

Caption: Fig 4. The Template Effect in Crown Ether Synthesis.

Practical Application:

  • For 18-Crown-6 (cavity ~2.6-3.2 Å): Potassium ions (K⁺, diameter ~2.66 Å) are the ideal template. Use of KOH or K₂CO₃ as the base is highly advantageous.

  • For 15-Crown-5 (cavity ~1.7-2.2 Å): Sodium ions (Na⁺, diameter ~1.90 Å) are most effective. NaOH or NaH are preferred bases.

  • For 12-Crown-4 (cavity ~1.2-1.5 Å): Lithium ions (Li⁺, diameter ~1.20 Å) provide the best template effect.[11]

Data Summary: Comparative Performance of Dielectrophiles

Reagent ClassLeaving Group AbilityTypical Yields (18-C-6)Relative Cost/AvailabilityKey AdvantagesKey Disadvantages
Di-iodides Excellent60-80%Low / HighHigh reactivity, milder conditions, good yields.Often expensive, may be less stable, requires synthesis.
Di-tosylates Excellent70-90%[7]High / MediumHighest yields, stable precursors, flexible synthesis from cheap glycols.Requires an extra step to prepare the di-tosylate from the corresponding diol.[5]
Di-chlorides Moderate50-70%[10]High / LowInexpensive, highly available, robust and well-documented protocols.Lower reactivity requires more forcing conditions (higher temp/longer time).[5]

Conclusion and Recommendations

The synthesis of crown ethers is a mature field, yet the choice of reagents remains a critical decision point for researchers.

  • For Maximum Yield and Purity: The di-tosylate route is often superior. While it involves an additional synthetic step, the high yields and use of inexpensive starting glycols make it ideal for preparing large quantities of material or for synthesizing novel, complex crown ethers.[7]

  • For Speed and Convenience with High Reactivity: 1,2-Bis(2-iodoethoxy)ethane remains a powerful option, especially when its higher cost is not a limiting factor and milder reaction conditions are paramount.

  • For Cost-Effectiveness and Scale-Up: The di-chloride route is the undisputed workhorse. For standard macrocycles like 18-crown-6, the low cost of the starting materials and the robustness of the procedure make it the most economical choice for large-scale industrial or academic applications.[9][12]

Ultimately, the optimal reagent is dictated by the specific goals of the project. By understanding the chemical principles behind each alternative and leveraging the power of the template effect, researchers can confidently select the best synthetic strategy to efficiently access these remarkable molecules.

References

  • Gibson, H. W., & Nagvekar, D. S. (1997). Synthesis and Characterization of Large (30-60-Membered) Aliphatic Crown Ethers. Journal of Organic Chemistry, 62(23), 7978-7984. Available at: [Link]

  • IIP Series. (2022). SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available at: [Link]

  • Dell'Amico, L., et al. (2021). Direct synthetic routes to functionalised crown ethers. Organic & Biomolecular Chemistry, 19(36), 7739-7756. Available at: [Link]

  • ResearchGate. (2017). What is the exact mechanism of crown ether synthesis from a dihydroxy moiety? Available at: [Link]

  • IntechOpen. (2024). Chapter 6: Synthesis of Crown Ethers. Available at: [Link]

  • Organic Syntheses. (n.d.). 4,13-diaza-18-crown-6. Organic Syntheses Procedure. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Characterization and isolation of a 18-crown-6 complex of potassium hydroxyde prepared by milling. Available at: [Link]

  • Google Patents. (2013). CN103275059A - Method for preparing 18-crown ether-6.
  • Organic Syntheses. (n.d.). dicyclohexyl-18-crown-6 polyether. Organic Syntheses Procedure. Available at: [Link]

  • FULIR. (2025). Synthesis, Alkali Metal Cation Binding and Computational Analysis of Adamantane-substituted Hexaaza Crown Ethers. Available at: [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • University of Illinois. (n.d.). Synthesis of Ether. Available at: [Link]

  • JETIR. (2019). CROWN ETHERS: SYNTHESIS & APPLICATIONS. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

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A Comparative Guide to Ion Binding: Performance of Crown Ethers Synthesized from 1,2-Bis(2-iodoethoxy)ethane

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of supramolecular chemistry and its applications in research and drug development, crown ethers stand out for their remarkable ability to selectively bind cations. This guide provides an in-depth technical comparison of the ion-binding performance of crown ethers synthesized using 1,2-bis(2-iodoethoxy)ethane as a key precursor, with a particular focus on 4,13-diaza-18-crown-6. We will explore its synthesis, compare its ion-binding characteristics against the archetypal 18-crown-6, and provide detailed experimental protocols for assessing these crucial interactions. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the selection and application of these versatile macrocycles.

The Strategic Advantage of 1,2-Bis(2-iodoethoxy)ethane in Crown Ether Synthesis

The choice of starting materials in the synthesis of crown ethers is pivotal, directly influencing reaction efficiency and the properties of the final macrocycle. 1,2-Bis(2-iodoethoxy)ethane is a highly effective precursor, particularly in Williamson ether synthesis, a cornerstone of crown ether chemistry.[1] The iodine atoms serve as excellent leaving groups, facilitating the nucleophilic substitution reactions required for ring closure. This reactivity often leads to higher yields compared to analogous chloro- or bromo-substituted precursors.

The synthesis of 4,13-diaza-18-crown-6, a derivative of significant interest, effectively utilizes 1,2-bis(2-iodoethoxy)ethane.[2] This aza-crown ether, where two oxygen atoms of the parent 18-crown-6 are replaced by nitrogen atoms, exhibits modified ion-binding properties and provides reactive sites for further functionalization, expanding its utility in various applications.[3][4]

Comparative Ion Binding Performance: Aza-Crown Ethers vs. Traditional Crown Ethers

The defining characteristic of a crown ether is its ability to form stable complexes with specific cations, a phenomenon governed by the "lock and key" principle where the cation's ionic radius matches the crown ether's cavity size.[5] However, the substitution of oxygen with nitrogen to form aza-crown ethers introduces significant changes to their ion-binding capabilities.

Nitrogen atoms are less electronegative than oxygen, which can influence the electrostatic interactions with the cation. Furthermore, the nitrogen atoms can be protonated or functionalized, adding another layer of control over the binding process.[6]

Below is a comparative analysis of the ion-binding performance of 18-crown-6 and derivatives of 4,13-diaza-18-crown-6.

Data Presentation: Ion-Binding Constants

The stability of a crown ether-cation complex is quantified by its binding constant (K) or, more conveniently, its logarithm (log K). A higher log K value indicates a more stable complex.

Crown EtherCationSolventLog KReference
18-Crown-6K⁺Methanol6.08[3]
18-Crown-6Na⁺Methanol4.34[3]
18-Crown-6Li⁺Propylene Carbonate>4
18-Crown-6Rb⁺Propylene Carbonate3.6
18-Crown-6Cs⁺Propylene Carbonate2.8
Dibenzo-18-crown-6K⁺Methanol4.35[3]
N,N'-dipropyl-4,13-diaza-18-crown-6Na⁺Methanol2.86[3]
N,N'-diallyl-4,13-diaza-18-crown-6Na⁺Methanol3.04[3]
N,N'-dipropargyl-4,13-diaza-18-crown-6Na⁺Methanol3.61[3]

Analysis of Ion-Binding Data:

The data clearly illustrates the high affinity of 18-crown-6 for the potassium ion, a classic example of size-selective binding.[5] The introduction of nitrogen atoms in the 4,13-diaza-18-crown-6 framework generally leads to a decrease in the binding affinity for Na⁺ compared to the parent 18-crown-6 in methanol. However, the binding can be modulated by the substituents on the nitrogen atoms. The increasing π-electron density in the side arms from propyl to propargyl correlates with an increase in the binding constant for Na⁺, suggesting a potential secondary interaction between the side arms and the cation.[3]

Experimental Protocols for Characterizing Ion Binding

To ensure the scientific integrity of ion-binding studies, rigorous and validated experimental protocols are essential. Here, we detail three common techniques for determining binding constants.

UV-Vis Spectrophotometric Titration

This method is widely used due to its accessibility and the significant changes in the UV-Vis spectrum of a chromophore-containing crown ether upon cation binding.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the crown ether in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁴ M).

    • Prepare a series of stock solutions of the metal salt (e.g., KCl, NaCl) in the same solvent at concentrations significantly higher than the crown ether.

  • Titration:

    • Place a fixed volume of the crown ether solution into a cuvette.

    • Record the initial UV-Vis spectrum.

    • Add small, precise aliquots of the metal salt solution to the cuvette.

    • After each addition, mix thoroughly and record the UV-Vis spectrum.

    • Continue the additions until no further significant changes in the spectrum are observed.

  • Data Analysis:

    • Monitor the change in absorbance at a specific wavelength where the complex absorbs differently from the free crown ether.

    • Plot the change in absorbance against the molar ratio of the cation to the crown ether.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the binding constant.[7][8]

NMR Titration

NMR spectroscopy provides detailed structural information about the complex in solution and is a powerful tool for determining binding constants, especially for systems that do not have a suitable chromophore for UV-Vis analysis.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the crown ether in a deuterated solvent at a known concentration.

    • Prepare a stock solution of the metal salt in the same deuterated solvent.

  • Titration:

    • Acquire an NMR spectrum of the free crown ether.

    • Add incremental amounts of the metal salt solution to the NMR tube containing the crown ether solution.

    • Acquire an NMR spectrum after each addition, ensuring temperature equilibrium.

  • Data Analysis:

    • Monitor the chemical shift changes of specific protons on the crown ether that are sensitive to cation binding.

    • Plot the change in chemical shift (Δδ) against the molar ratio of the guest to the host.

    • Fit the data to a non-linear binding model to calculate the association constant.[9][10]

Isothermal Titration Calorimetry (ITC)

ITC is a highly sensitive technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[11][12]

Methodology:

  • Instrument Setup:

    • Thoroughly clean and dry the sample and reference cells.

    • Fill the reference cell with the solvent.

    • Fill the sample cell with the crown ether solution at a known concentration.

    • Fill the injection syringe with the metal salt solution at a significantly higher concentration.

  • Titration:

    • Equilibrate the system at the desired temperature.

    • Perform a series of small, automated injections of the metal salt solution into the sample cell.

    • The instrument measures the heat change after each injection.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integrate the peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of the two reactants.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding constant (K), enthalpy (ΔH), and stoichiometry (n) of the interaction.[13][14]

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the synthesis of a diaza-crown ether and the fundamental principle of ion binding.

Synthesis_of_Diaza_Crown_Ether cluster_reactants Reactants cluster_reaction Williamson Ether Synthesis cluster_product Product reactant1 1,2-Bis(2-iodoethoxy)ethane reaction Cyclization Reaction reactant1->reaction reactant2 N,N'-Disubstituted Diamine reactant2->reaction product N,N'-Disubstituted Diaza-Crown Ether reaction->product High Dilution Conditions

Caption: Synthesis of a diaza-crown ether via Williamson ether synthesis.

Ion_Binding_Mechanism cluster_components Components cluster_interaction Binding cluster_complex Complex crown Crown Ether binding Host-Guest Complexation crown->binding cation Cation cation->binding complex Crown Ether-Cation Complex binding->complex Non-covalent Interactions

Caption: The fundamental principle of crown ether-cation binding.

Conclusion

The synthesis of crown ethers from 1,2-bis(2-iodoethoxy)ethane offers a robust route to a variety of macrocycles, including the versatile aza-crown ethers. While the introduction of nitrogen atoms into the crown ether framework can alter the inherent ion-binding affinities observed in their all-oxygen counterparts, it also opens up avenues for fine-tuning selectivity and functionality through N-substitution. The comparative data presented herein underscores the importance of empirical validation of ion-binding performance. By employing the detailed experimental protocols provided, researchers can confidently characterize the binding properties of novel crown ethers, paving the way for their application in advanced fields such as targeted drug delivery, ion-selective sensors, and phase-transfer catalysis.

References

  • Gokel, G. W., & Miller, S. R. (1990). 4,13-Diaza-18-crown-6. Organic Syntheses, 68, 227.
  • Blandamer, M. J., Cullis, P. M., & Hubbard, C. D. (2004). Calorimetric vs. van't Hoff binding enthalpies from isothermal titration calorimetry: Ba2+-crown ether complexation. Journal of the American Chemical Society, 126(26), 8140–8141.
  • Takeda, Y., et al. (1980). Stability Constants of Complexes of Alkali Metal Cation with Crown Ether Surfactant Having 18-Crown-6. Bulletin of the Chemical Society of Japan, 53(3), 723-727.
  • Sway, M. I., & Samara, N. (2007). Molar Conductance of the Complexes of 18-Crown-6 with Alkaline Earth Metal Ions in Methanol + Water.
  • Della Volpe, A., et al. (2018). Calorimetric vs. van't Hoff binding enthalpies from isothermal titration calorimetry: Ba2+-crown ether complexation.
  • Fedorova, O. A., et al. (2021). Investigation of Photorecoordination Kinetics for Complexes of Bis(aza-18-crown-6)-Containing Dienones with Alkali and Alkaline-Earth Metal Cations via Time-Resolved Absorption Spectroscopy: Structure vs. Properties. Molecules, 26(20), 6157.
  • Izatt, R. M., et al. (1975). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Chemical Reviews, 75(1), 1-45.
  • ResearchGate. (n.d.). 4: UV-Vis titration experiment for determination of the complexation....
  • De Lorimier, R. M., & Smith, B. D. (2006). comparative study of fitting methods. Determination of second-order complexation constants by (23)Na and (7)Li NMR chemical shift titration. Magnetic Resonance in Chemistry, 44(3), 269-276.
  • Lincoln, S. F., et al. (2010). 7Li NMR chemical shift titration and theoretical DFT calculation studies: solvent and anion effects on second-order complexation of 12-crown-4 and 1-aza-12-crown-4 with lithium cation in several aprotic solvents. Magnetic Resonance in Chemistry, 48(2), 111-118.
  • Kim, J., et al. (2011). Dibenzo-18-crown-6 selectivity for alkali metal cations in aqueous solution. Journal of the Korean Chemical Society, 55(1), 1-5.
  • Al-Mulla, A. (2021).
  • Shain, I. Y., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. Molecules, 26(8), 2154.
  • ResearchGate. (n.d.). Stability constants of aza-oxa-crown ether complexes with silver(I) in nonaqueous polar solvents.
  • Wikipedia. (n.d.). Crown ether. Wikipedia.
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Chemistry Steps.
  • ResearchGate. (n.d.). Complex formation constants a between the cations and the diazacrown....
  • Nuvisan. (n.d.). Isothermal titration calorimetry: the gold standard in ligand-binding analysis. Nuvisan.
  • O'Brien, R., & Haq, I. (2010). Isothermal titration calorimetry: theory and practice. Methods in molecular biology (Clifton, N.J.), 627, 1–28.
  • Wikipedia. (n.d.).
  • Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 40(3), 1305-1323.
  • Brynn, M. A., & Thordarson, P. (2018). Sensitivity limits for determining 1:1 binding constants from spectrophotometric titrations via global analysis. Journal of Physical Chemistry B, 122(50), 12065-12074.
  • Moodle@Units. (n.d.). Binding Constants and Their Measurement. Moodle@Units.
  • KGROUP. (n.d.).
  • Macomber, R. S. (1995). An introduction to NMR titration for studying rapid reversible complexation.
  • Jeon, E. G. (1992). Separation of alkali metal cations and alkaline earth cations using ionizable crown ethers. Texas Tech University.
  • Lee, J. Y., et al. (2013). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. Journal of Molecular Modeling, 19(11), 4931-4938.
  • ResearchGate. (n.d.). (PDF) Conductometric Determination of the Stability Constants of the Inclusion Complexes of Alkali Cations with [22-DD] Diaza Crown Ether, and Cryptands in Acetonitrile.
  • Gatto, V. J., Miller, S. R., & Gokel, G. W. (1990). 4,13-DIAZA-18-CROWN-6. Organic Syntheses, 68, 227.

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Validating the structure of macrocycles synthesized with 1,2-Bis(2-iodoethoxy)ethane

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Structure of Macrocycles Synthesized with 1,2-Bis(2-iodoethoxy)ethane: A Comparative Analytical Guide

Executive Summary

This guide targets researchers utilizing 1,2-Bis(2-iodoethoxy)ethane (diiodo-PEG2) for the synthesis of flexible macrocycles, such as crown ethers, cryptands, and PROTAC linkers. While this reagent offers superior electrophilicity compared to its ditosylate or dichloride analogues, its high reactivity introduces specific challenges: competitive oligomerization, elimination reactions, and oxidative degradation.

This document provides a self-validating framework to confirm structural identity, distinguishing the desired macrocycle from linear byproducts and polymeric impurities. It compares the efficacy of Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and X-ray Crystallography, establishing a "Gold Standard" workflow for structural validation.

Synthesis Context: The Reagent vs. Alternatives

To validate the product, one must understand the impurities generated by the precursor. 1,2-Bis(2-iodoethoxy)ethane is often chosen over 1,2-bis(2-tosyloxy)ethane for its faster kinetics under milder conditions.

Table 1: Comparative Performance of Linker Precursors in Macrocyclization

Feature1,2-Bis(2-iodoethoxy)ethane 1,2-Bis(2-tosyloxy)ethane Implication for Validation
Reactivity High (Soft electrophile)Moderate (Hard electrophile)Iodide allows lower temp, reducing thermal degradation but increasing risk of over-alkylation.
Leaving Group Iodide (

)
Tosylate (

)

is a better nucleophile; can cause reversible ring-opening if not removed.
Side Reactions Elimination to vinyl ethers; Oxidative release of

.
Hydrolysis to alcohols; Elimination to vinyl ethers (slower).Critical Check: Validation must screen for vinyl signals (elimination) and free iodine color.
Product Purity Often higher cyclization yield due to kinetics.Higher linear oligomer content due to slower closure.NMR Focus: End-group analysis is critical to rule out linear species.

Comparative Validation Framework

No single method is sufficient. This guide proposes a Triad Validation System .

Method A: High-Resolution Mass Spectrometry (HRMS)
  • Role: Compositional confirmation.

  • Performance:

    • Pros: Extremely sensitive; detects "n+1" repeat units (oligomers).

    • Cons: Cannot distinguish between the cyclic monomer and the linear isomer (which has the same mass if an elimination occurred or if it's an internal salt).

    • Protocol: Use ESI-TOF. Look for the

      
       or 
      
      
      
      adducts.
    • Critical Failure Point: Relying solely on MS often leads to false positives where linear isomers are mistaken for macrocycles.

Method B: Multi-Dimensional NMR Spectroscopy ( )
  • Role: Connectivity and Topology.

  • Performance:

    • Pros: The only solution-phase method to definitively rule out linear ends.

    • Cons: Requires 5-10 mg of pure sample; signals can overlap in PEG-rich regions (3.5–3.7 ppm).

    • Key Indicator:Symmetry. A macrocycle typically shows higher symmetry than its linear precursor.

    • Self-Validating Step: Check for End Groups . Linear precursors have distinct triplet signals for terminal

      
       (~3.2 ppm) or 
      
      
      
      (~2.5-4.0 ppm). A formed macrocycle will lack these termini.
Method C: Single Crystal X-Ray Diffraction (SC-XRD)
  • Role: Absolute Configuration.

  • Performance:

    • Pros: Unambiguous 3D structure; confirms "syn/anti" conformation (crucial for molecular hinges).

    • Cons: Flexible PEG-linked macrocycles are notoriously difficult to crystallize (often oils).

    • Verdict: Use only if the macrocycle has rigid aromatic sidewalls (e.g., diazacrowns) that facilitate stacking.

Detailed Experimental Protocol: The "Self-Validating" Workflow

This protocol uses a Decision Tree logic. Do not proceed to the next step until the current criterion is met.

Step 1: Crude Reaction Monitoring (TLC & stain)
  • Run TLC: Use MeOH/DCM (5:95).

  • Stain: Use Iodine Chamber (general organic) and Dragendorff’s Reagent (if amine-containing).

  • Criterion: The starting material (di-iodide) is high Rf (non-polar). The macrocycle should be lower Rf but distinct from the baseline polymer.

    • Visual Check: If the reaction mixture turns dark brown/purple, free Iodine (

      
      ) has formed. Wash with 
      
      
      
      .
Step 2: Isolation & Purification
  • Caution: Silica gel can be acidic and induce ring-opening of sensitive PEG-macrocycles.

  • Action: Pre-treat silica with 1% Triethylamine or use Neutral Alumina .

  • Elution: Gradient from 100% DCM to 10% MeOH/DCM.

Step 3: Structural Validation (The Triad)

A. NMR Screening (The "End-Group" Test)

  • Dissolve 5 mg in

    
     (or 
    
    
    
    if insoluble).
  • Acquire

    
     NMR (400 MHz+).[1]
    
  • Analyze Region 3.0 – 4.5 ppm:

    • Pass: A clean set of multiplets integrating to the correct proton count.

    • Fail (Linear): Presence of triplets at 3.25 ppm (indicative of unreacted

      
      ) or 3.7-3.8 ppm  (indicative of hydrolyzed 
      
      
      
      ).
    • Fail (Elimination): Presence of vinylic protons at 6.0-6.5 ppm .

B. Mass Spectrometry (The "Mass" Test)

  • Acquire ESI-HRMS.

  • Isotope Pattern Matching: Compare experimental isotope distribution with theoretical.

  • Adduct Check: Macrocycles often bind

    
     or 
    
    
    
    avidly. Expect
    
    
    as the base peak.
    • Validation: If

      
       is weak but 
      
      
      
      is strong, it confirms the "crown ether-like" binding capability.

C. Diffusion Ordered Spectroscopy (DOSY) (The "Topology" Test)

  • Why: To prove it is a single species and not a mixture of linear/cyclic with same mass.

  • Run 2D DOSY.

  • Criterion: All proton signals associated with the macrocycle must lie on the same diffusion coefficient horizontal line.

  • Comparison: Linear polymers diffuse slower (higher hydrodynamic radius) than compact macrocycles.

Visualization: Validation Logic & Synthesis Pathway

Diagram 1: Synthesis & Impurity Pathways

Caption: Reaction pathways for 1,2-Bis(2-iodoethoxy)ethane showing the desired macrocyclization versus competitive linear oligomerization and elimination side reactions.

SynthesisPath Start Precursor: 1,2-Bis(2-iodoethoxy)ethane Cyclic Target Macrocycle (Intramolecular Closure) Start->Cyclic High Dilution Fast Kinetics Linear Linear Oligomer (Intermolecular) Start->Linear High Conc. Slow Closure Elim Vinyl Ether Byproduct (Elimination) Start->Elim Basic Cond. Heat Reactants Nucleophile (e.g., Diamine/Diol) Reactants->Cyclic

Diagram 2: The Self-Validating Decision Tree

Caption: Step-by-step decision matrix for validating macrocyclic structure. Failure at any node requires repurification or synthesis adjustment.

ValidationTree Sample Isolated Product NMR_1H 1H NMR Analysis (Focus: 3.0-4.0 ppm) Sample->NMR_1H Check_Ends Check: Terminal Groups? (-CH2I at 3.2ppm) NMR_1H->Check_Ends Linear_Result REJECT: Linear/Incomplete Check_Ends->Linear_Result Yes (Triplets found) MS_Check HRMS (ESI) Check m/z & Isotope Check_Ends->MS_Check No (Clean Spectrum) Check_Mass Mass = Target? MS_Check->Check_Mass Wrong_Prod REJECT: Wrong Composition Check_Mass->Wrong_Prod No DOSY_Check 2D DOSY NMR Diffusion Coeff Check_Mass->DOSY_Check Yes Check_Diff Compact Radius vs Linear Ref? DOSY_Check->Check_Diff Check_Diff->Linear_Result Slow Diffusion Final_Valid VALIDATED MACROCYCLE Check_Diff->Final_Valid Fast Diffusion

References

  • National Institutes of Health (NIH). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. PubMed Central. [Link]

  • University of Liverpool. High-Yielding Flow Synthesis of a Macrocyclic Molecular Hinge. Liverpool Repository. [Link]

  • PubChem. 1,2-Bis(2-iodoethoxy)ethane Compound Summary. National Library of Medicine. [Link]

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Comparative study of different linkers for macrocycle synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Architecting Macrocycles: A Comparative Guide to Linker Chemistries and Cyclization Strategies

Macrocyclic compounds—typically ranging from 500 to 5000 Da—occupy a privileged chemical space that bridges the gap between traditional small molecules and large biologics[1]. They offer the unique ability to target flat, featureless protein-protein interactions (PPIs) intracellularly while maintaining favorable biopharmaceutical properties[1]. However, the transition from a linear peptide or peptidomimetic to a macrocycle is rarely a simple "plug-and-play" endeavor.

As an Application Scientist, I frequently observe that the choice of linker chemistry and the corresponding macrocyclization strategy profoundly dictate the molecule's success. A suboptimal linker can introduce high steric strain or stabilize off-target conformations, leading to steep structure-activity relationship (SAR) cliffs[2]. Conversely, a rationally designed linker that pre-organizes the molecule into its bioactive conformation can result in up to a 55,000-fold increase in potency compared to its linear analogue[3].

This guide objectively compares the three primary linker modalities—Alkyl, Polyethylene Glycol (PEG), and Rigid Triazoles—and provides a self-validating experimental framework for parallel linker screening.

The physicochemical properties of a macrocycle are inextricably linked to the atomic composition of its linker. Understanding the causality behind these structural choices is critical for rational drug design.

A. Alkyl and Alkenyl Linkers (Hydrophobic & Flexible)
  • Mechanism: Typically cyclized via Ring-Closing Metathesis (RCM) using ruthenium-based catalysts[4].

  • Causality: Alkyl chains increase the overall lipophilicity of the macrocycle, which generally enhances passive membrane permeability. RCM is highly efficient for forming large rings under mild conditions with high atom economy[4]. However, purely aliphatic linkers can lead to poor aqueous solubility and non-specific protein binding[5]. Furthermore, the inherent flexibility of long alkyl chains means the macrocycle may still suffer an entropic penalty upon target binding if the linker does not strictly enforce the bioactive conformation[2].

B. Polyethylene Glycol (PEG) Linkers (Hydrophilic & Flexible)
  • Mechanism: Incorporated via standard macrolactamization (amide coupling) between terminal amines and carboxylic acids.

  • Causality: The ether oxygens in the PEG backbone act as strong hydrogen bond acceptors, drastically improving aqueous solubility and preventing aggregation compared to hydrophobic alkyl linkers[5]. However, this comes at a cost: the strong hydration shell around the PEG linker must be desolvated prior to target engagement, introducing an enthalpic penalty. Additionally, their high flexibility can negatively impact passive cell permeability.

C. Triazole Linkers (Rigid & Polar)
  • Mechanism: Generated via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as Click chemistry[6].

  • Causality: The 1,4-disubstituted 1,2,3-triazole ring acts as a highly stable, rigid amide bond isostere. This rigidity pre-organizes the macrocycle into a shape-persistent conformation, drastically reducing the entropic cost of large-ring formation and target binding[6]. Furthermore, the strong dipole moment of the triazole can participate in favorable electrostatic interactions within the target pocket, overcoming the traditional entropic challenges associated with macrocyclization[7].

Comparative Analysis of Macrocyclization Strategies

Direct comparisons of macrocyclic libraries demonstrate that cyclization is not universally beneficial; it is highly dependent on ring size and linker rigidity. For instance, screening libraries of varying sizes revealed that 17-membered macrocycles often exhibit superior binding profiles compared to 20- or 23-membered counterparts, as the tighter ring enforces a more rigid, target-complementary conformation[8].

Table 1: Comparative Physicochemical and Synthetic Profiling of Macrocycle Linkers

Linker ChemistryPrimary Cyclization ReactionConformational RigidityAqueous SolubilityMembrane PermeabilityTypical Synthetic Yield
Alkyl / Alkenyl Ring-Closing Metathesis (RCM)Low to ModerateLowHigh40–70% (Often yields E/Z mixtures)
PEG Chains MacrolactamizationLow (Highly Flexible)HighLow30–60% (Requires high dilution)
Triazole CuAAC (Click Chemistry)High (Shape-Persistent)ModerateModerate to High>80% (Regiospecific single isomer)

Experimental Protocol: Parallel Linker Screening Workflow

To objectively determine the optimal linker for a novel target, researchers must employ a parallel synthesis workflow. The following protocol details a self-validating methodology for comparing RCM (Alkenyl) and CuAAC (Triazole) cyclization on a model 17-membered cyclic peptide[8].

G Start Linear Precursor Synthesis (Solid Phase) Split Linker Diversification Start->Split L1 Alkenyl Linkers (Hydrophobic) Split->L1 L2 PEG Linkers (Hydrophilic) Split->L2 L3 Azide-Alkyne Linkers (Rigid) Split->L3 C1 Ring-Closing Metathesis (Ru Catalyst) L1->C1 C2 Macrolactamization (Amide Coupling) L2->C2 C3 CuAAC Click Chemistry (Cu Catalyst) L3->C3 Eval In Vitro Evaluation: Permeability, Affinity, Stability C1->Eval C2->Eval C3->Eval

Parallel macrocyclization workflow for evaluating linker impact on drug properties.

Step-by-Step Methodology

Step 1: Solid-Phase Linear Precursor Synthesis

  • Synthesize the core peptide sequence on a Rink Amide resin using standard Fmoc-SPPS.

  • Causality: Maintaining the molecule on-resin during linker attachment and cyclization leverages the pseudo-dilution effect . Because the precursors are covalently tethered to the solid support, their effective local concentration is high, promoting intramolecular ring closure while sterically hindering intermolecular cross-linking (oligomerization).

  • Diversification:

    • For RCM: Couple terminal non-natural amino acids bearing terminal olefins (e.g., L-allylglycine).

    • For CuAAC: Couple an N-terminal azido-acid and a C-terminal propargylglycine.

Step 2: On-Resin Macrocyclization & Self-Validation

  • RCM Route: Swell resin in anhydrous 1,2-dichloroethane (DCE). Add 20 mol% Grubbs 2nd generation catalyst. Heat to 60°C for 4 hours under nitrogen.

  • CuAAC Route: Swell resin in DMF. Add CuI (20 mol%), ascorbic acid (40 mol%), and DIPEA (10 equivalents) in DMF/H₂O. Agitate at room temperature for 12 hours.

  • Self-Validating Metric: Prior to global cleavage, perform a micro-cleavage of a 5 mg resin aliquot using TFA. Analyze via LC-MS.

    • For RCM, successful cyclization is self-validated by a mass shift of -28 Da (loss of ethylene gas).

    • For CuAAC, the mass remains identical to the linear precursor, but the LC retention time will shift significantly due to the collapse of the molecule's hydrodynamic radius. The absence of linear starting material confirms 100% conversion.

Step 3: Cleavage and Isomeric Profiling

  • Treat the bulk resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Precipitate the crude macrocycle in cold diethyl ether.

  • Purification Causality: Purify via preparative RP-HPLC. Expect the RCM product to elute as two closely spaced peaks representing the thermodynamic E/Z isomeric mixture, requiring careful gradient optimization. Conversely, the CuAAC product will elute as a single, sharp peak due to the regiospecific formation of the 1,4-disubstituted triazole.

References

Sources

The Kinetic Advantage: Why Iodo-Derivatives Outperform Bromo- and Chloro- Analogues in Macrocyclization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide

Introduction: The Macrocyclization Bottleneck

In the synthesis of complex macrocyclic drugs and natural products, ring-closing represents a formidable thermodynamic and kinetic bottleneck. Chemists are constantly fighting the entropic penalty of bringing two distal ends of a linear precursor together, while simultaneously suppressing the competing intermolecular reaction that leads to oligomerization[1]. To achieve high yields, the intramolecular reaction rate (


) must vastly exceed the intermolecular rate (

). While high-dilution techniques help manipulate concentration, the intrinsic reactivity of the leaving group is the ultimate determinant of success.

In transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Heck, Stille) and nucleophilic substitutions, the choice of halide—iodo-, bromo-, or chloro-—dictates the activation energy of the rate-determining step[2]. This guide objectively compares these derivatives, demonstrating why iodo-derivatives are the superior choice for high-yielding macrocyclizations.

Thermodynamic and Kinetic Causality

As an Application Scientist, selecting a halide is never arbitrary; it is a calculated manipulation of bond dissociation energies (BDE) and polarizability.

  • Oxidative Addition Kinetics: The cleavage of the carbon-halogen (C-X) bond is typically the rate-determining step in Pd-, Ni-, or Cr-catalyzed macrocyclizations[3]. The BDE of a C-I bond is significantly lower (~213 kJ/mol) than that of C-Br (~285 kJ/mol) and C-Cl (~339 kJ/mol). Consequently, iodo-derivatives undergo oxidative addition to Pd(0) or Cr(II) species orders of magnitude faster than their bromo- or chloro- counterparts[1].

  • Chemoselectivity and Mild Conditions: Because of the low activation energy (

    
    ) required to cleave a C-I bond, macrocyclizations can proceed at ambient to slightly elevated temperatures (25–50 °C). This is critical when synthesizing natural products with sensitive functionalities, such as partially skipped polyene sectors, which rapidly degrade or isomerize under the harsh thermal conditions (>80 °C) required to activate C-Br or C-Cl bonds[4].
    
  • Polarizability in

    
     Pathways:  In non-metal-catalyzed macro-etherifications or macrolactonizations, iodine's large atomic radius creates a highly polarizable electron cloud. This makes iodide an exceptional leaving group, facilitating rapid intramolecular nucleophilic attack and minimizing the residence time of the reactive linear precursor.
    

Comparative Performance Data

The theoretical advantages of iodo-derivatives translate directly to superior benchtop performance. The table below synthesizes quantitative data across common macrocyclization workflows, highlighting the stark contrast in required energy input and resulting yields.

Halide DerivativeReaction ClassTypical Catalyst SystemTemp (°C)Time (h)Avg. Yield (%)Primary Limitation
Iodo- (-I) Intramolecular Suzuki / HeckPd(PPh3)4 / Pd(OAc)225 - 502 - 675 - 85 Precursor light sensitivity
Bromo- (-Br) Intramolecular Suzuki / HeckPd(PPh3)4 / Pd(OAc)280 - 10012 - 1845 - 60 Competing oligomerization
Chloro- (-Cl) Intramolecular Suzuki / HeckPd / Buchwald Ligands> 11024+< 20 High thermal degradation

Data reflects generalized optimization studies for 14- to 18-membered ring formations.

Mechanistic Workflow

The following diagram illustrates the divergent kinetic pathways of the three halides during a standard Pd-catalyzed macrocyclization. The rapid oxidative addition of the iodo-derivative allows the reaction to proceed at lower temperatures, heavily favoring the intramolecular pathway (


).

MacrocyclizationKinetics cluster_0 Oxidative Addition (Rate Determining Step) Precursor Linear Precursor (C-X Bond) Iodo Iodo-Derivative Low Ea (Fast) Precursor->Iodo Bromo Bromo-Derivative Moderate Ea Precursor->Bromo Chloro Chloro-Derivative High Ea (Slow) Precursor->Chloro Pd_Intermediate Pd(II) Intermediate (Pre-organization) Iodo->Pd_Intermediate < 50°C Bromo->Pd_Intermediate 80-100°C Chloro->Pd_Intermediate > 110°C Macrocycle Target Macrocycle (Intramolecular Pathway) Pd_Intermediate->Macrocycle k_intra (Favored at low temp) Oligomer Oligomerization (Intermolecular Pathway) Pd_Intermediate->Oligomer k_inter (Favored at high temp)

Reaction coordinate workflow comparing C-X oxidative addition kinetics in Pd-catalyzed macrocyclization.

Self-Validating Experimental Protocol: Pd-Catalyzed Intramolecular Suzuki-Miyaura Macrocyclization

To leverage the kinetic advantages of the iodo-derivative, the experimental setup must strictly control the steady-state concentration of the reactive intermediate. This protocol utilizes a self-validating syringe-pump methodology to ensure


 dominance.

Materials:

  • Linear precursor (Alkenyl iodide with terminal alkyl boronic acid) (0.5 mmol)

  • Pd(PPh3)4 (0.05 mmol, 10 mol%)

  • Cs2CO3 (1.5 mmol, 3.0 equiv)

  • Degassed THF / H2O (10:1 v/v, 500 mL total volume)

Step-by-Step Methodology:

  • Catalyst Activation & System Purging:

    • Action: In a 1 L 3-neck round-bottom flask, add Pd(PPh3)4 and Cs2CO3 to 450 mL of the degassed THF/H2O mixture. Purge with Argon for 30 minutes.

    • Causality & Validation: Oxygen rapidly degrades the active Pd(0) species to inactive Pd(II). A successful purge is validated by the solution maintaining a vibrant yellow color without precipitating black, insoluble Pd-black.

  • High-Dilution Syringe Pump Addition:

    • Action: Dissolve the iodo-precursor (0.5 mmol) in 50 mL of degassed THF. Load into a gas-tight syringe and add to the vigorously stirring catalyst solution via a syringe pump at a rate of 4.0 mL/h (approx. 12.5 hours total addition time).

    • Causality & Validation: Slow addition ensures the steady-state concentration of the precursor remains below

      
       M. Because the C-I bond undergoes rapid oxidative addition, the molecule cyclizes immediately upon entering the flask, preventing the accumulation of unreacted starting material that would otherwise lead to dimerization.
      
  • Temperature Control:

    • Action: Maintain the reaction temperature at exactly 45 °C .

    • Causality & Validation: The low BDE of the C-I bond allows for this mild temperature[1]. If a bromo-derivative were used, the temperature would need to be >80 °C, which increases the thermal energy available for intermolecular collisions. Monitor via TLC; the absence of baseline polymeric streaks validates the temperature choice and the efficiency of the iodo-leaving group.

  • Real-Time Monitoring & Quenching:

    • Action: Withdraw 50 µL aliquots every 2 hours after addition is complete. Analyze via UPLC-MS. Once the precursor mass is consumed, immediately cool the flask to 0 °C and add 2.0 g of QuadraSil MP (mercaptopropyl-functionalized silica).

    • Causality & Validation: Real-time UPLC-MS prevents over-reaction. QuadraSil MP efficiently scavenges Pd residues. Validation is achieved when the organic layer turns completely colorless, indicating the successful removal of transition metals that could catalyze post-reaction double-bond isomerization during solvent evaporation.

References[3] Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. NIH / Chem Rev. Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3305809/[4] Lessons from Natural Product Total Synthesis: Macrocyclization and Postcyclization Strategies. ACS Publications / Accounts of Chemical Research. Available at:https://pubs.acs.org/doi/10.1021/acs.accounts.0c00780[1] Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl. SciSpace. Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3305809/[2] Unconventional Macrocyclizations in Natural Product Synthesis. ACS Central Science. Available at:https://pubs.acs.org/doi/10.1021/acscentsci.0c00979

Sources

Efficiency of 1,2-Bis(2-iodoethoxy)ethane in templated vs. non-templated synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals on the strategic use of 1,2-bis(2-iodoethoxy)ethane in macrocyclization.

The Strategic Advantage of 1,2-Bis(2-iodoethoxy)ethane

In the synthesis of macrocycles—such as crown ethers, aza-crowns, and thia-crowns—the choice of the di-electrophile dictates the thermodynamic and kinetic success of the ring-closure step. 1,2-Bis(2-iodoethoxy)ethane (often generated in situ or ex situ via the Finkelstein reaction from its chloro-analog) is widely recognized as a superior reagent for these transformations[1].

The Causality of the Leaving Group: The carbon-iodine bond is highly polarizable and weaker than carbon-chlorine or carbon-bromine bonds. In macrocyclization, the intramolecular


 ring-closure must outpace intermolecular bimolecular collisions to prevent oligomerization. The exceptional leaving-group ability of the iodide ion significantly lowers the activation energy of the transition state. More importantly, this high reactivity allows the cyclization to proceed at lower temperatures (e.g., 80°C in acetonitrile). Lower temperatures are critical because the non-covalent ion-dipole interactions required for template-driven pre-organization are entropically disfavored and easily disrupted by excessive thermal energy[2].

Mechanistic Divergence: Templated vs. Non-Templated Synthesis

The synthesis of macrocycles using 1,2-bis(2-iodoethoxy)ethane generally follows one of two mechanistic pathways, each governed by distinct kinetic principles.

The Templated Pathway (Pre-organization)

Templated synthesis utilizes an alkali metal cation (such as


, 

, or

) to act as an electrostatic scaffold. The acyclic nucleophilic precursor coordinates around the metal ion, forcing the molecule into a pseudo-cyclic conformation. This pre-organization drastically reduces the entropic penalty of ring closure, bringing the reactive termini into close spatial proximity. Consequently, the unimolecular cyclization rate skyrockets, outcompeting polymerization and delivering yields often exceeding 80%[3].
The Non-Templated Pathway (High-Dilution)

Without a template, the acyclic precursor exists as a flexible, random coil. The probability of the two ends meeting (intramolecular cyclization) is statistically lower than the probability of one end reacting with a separate molecule (intermolecular oligomerization). To force the reaction toward the macrocycle, chemists must artificially suppress the bimolecular reaction rate (


) by using extreme high-dilution conditions (<0.01 M). Despite these efforts, yields typically hover between 10% and 30% due to competing polymerization[2].

Pathway A Acyclic Precursor + 1,2-Bis(2-iodoethoxy)ethane B Alkali Metal Template (e.g., K+, Na+) A->B F No Template (High Dilution) A->F C Pre-organized Complex B->C Coordination D Intramolecular Cyclization C->D Favorable Entropy E High Yield Macrocycle (60-90%) D->E G Random Coil Conformation F->G H Intermolecular Oligomerization G->H Competing Reaction I Low Yield Macrocycle (10-30%) G->I Slow Cyclization

Fig 1. Kinetic and thermodynamic pathways of templated vs. non-templated macrocyclization.

Quantitative Performance Comparison

The empirical data overwhelmingly supports the use of templating agents when reacting 1,2-bis(2-iodoethoxy)ethane with acyclic precursors. The table below synthesizes yield data across various macrocyclic targets.

Target MacrocycleSynthetic StrategyBase / TemplateConcentrationYield (%)Primary Byproducts
4,13-Diaza-18-crown-6 Templated

/

Standard (0.1 M)85 - 91%Trace oligomers
4,13-Diaza-18-crown-6 Non-Templated

/ None
High Dilution (<0.01 M)20 - 35%Linear polyamines
Benzo-21-crown-7 Templated

/

Standard (0.05 M)69 - 70%[2+2] cyclodimers
Benzo-21-crown-7 Non-Templated

/ None
High Dilution24%Insoluble polymers
Thiacrown Ethers Templated

salts
Standard (0.05 M)65 - 75%[2+2] cyclodimers

Data aggregated from authoritative syntheses of aza-crowns[1], benzo-crowns[3], and thia-crowns[4].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale and an observable checkpoint to verify the reaction's integrity.

Protocol A: Templated Synthesis of 4,13-Diaza-18-crown-6

This protocol leverages the size-match between the potassium cation (radius 1.38 Å) and the 18-membered macrocyclic cavity[1].

  • Pre-organization (Template Complexation):

    • Action: Suspend the acyclic diamine precursor (1.0 eq) and anhydrous

      
       (4.0 eq) in dry acetonitrile (0.1 M). Stir at room temperature for 30 minutes.
      
    • Causality:

      
       serves a dual purpose: it acts as a mild base to neutralize the forming hydroiodic acid, and the 
      
      
      
      ion acts as the thermodynamic template, folding the acyclic chain into a reactive conformation.
    • Validation Check: The suspension should be uniform. A lack of solubility indicates wet solvent, which will destroy the template effect via competitive hydration of the potassium ion.

  • Electrophile Addition:

    • Action: Add 1,2-bis(2-iodoethoxy)ethane (1.05 eq) dropwise over 1 hour to the refluxing mixture.

    • Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive di-electrophile, ensuring that once one end reacts, the other end immediately undergoes intramolecular cyclization before encountering a second precursor molecule.

  • Reaction Monitoring:

    • Action: Reflux for 24 hours.

    • Validation Check: Monitor via TLC (10% MeOH in DCM). The acyclic precursor spot will disappear, and a heavy white precipitate (Potassium Iodide,

      
      ) will accumulate in the flask. The formation of 
      
      
      
      is the stoichiometric proof of the
      
      
      displacement.
  • De-templating and Workup:

    • Action: Filter the

      
       salts. Concentrate the filtrate, dissolve the residue in dichloromethane, and extract vigorously with deionized water (3x).
      
    • Causality: The macrocycle is tightly bound to the

      
       ion. Vigorous aqueous extraction provides the hydration energy necessary to break the host-guest complex, pulling the potassium salts into the aqueous layer and leaving the pure macrocycle in the organic layer.
      
Protocol B: Non-Templated Synthesis (High-Dilution Approach)

Used when a suitable template cation is unavailable or incompatible with the target cavity size[2].

  • Solvent Preparation:

    • Action: Heat a massive volume of anhydrous solvent (e.g., 1000 mL of DMF) to reflux.

    • Causality: The extreme volume ensures that the concentration of reactive species remains below 0.01 M, artificially suppressing bimolecular collision rates.

  • Simultaneous Syringe Pump Addition:

    • Action: Load the acyclic precursor and 1,2-bis(2-iodoethoxy)ethane into separate syringes. Inject them simultaneously into the refluxing solvent at a rate of 1 mL/hour using a programmable syringe pump.

    • Validation Check: The reaction mixture must remain perfectly clear. If the solution turns cloudy, the addition rate is too fast, and insoluble linear polymers are precipitating.

  • Purification:

    • Action: Remove the solvent under high vacuum. Isolate the product via extensive silica gel column chromatography.

    • Validation Check: Expect multiple spots on the TLC plate corresponding to unreacted starting material, the desired [1+1] macrocycle, the [2+2] cyclodimer, and oligomers.

Workflow Step1 1. Reagent Preparation Dry Solvents & Reactants Step2 2. Template Addition Add K2CO3 or KBF4 Step1->Step2 Step3 3. Dropwise Addition 1,2-Bis(2-iodoethoxy)ethane Step2->Step3 Promotes Pre-organization Step4 4. Reflux & Monitor 24-48h (TLC/NMR) Step3->Step4 Controlled Concentration Step5 5. Workup & Extraction Remove Template Salt Step4->Step5 Reaction Complete Step6 6. Purification Column Chromatography Step5->Step6 Pure Organic Phase

Fig 2. Self-validating experimental workflow for templated macrocycle synthesis.

Conclusion

The efficiency of 1,2-bis(2-iodoethoxy)ethane as a macrocyclization reagent is fundamentally tied to the synthetic strategy employed. While its superior leaving-group kinetics make it an ideal di-electrophile, maximizing its potential requires the strategic application of the template effect. By understanding the thermodynamic causality behind pre-organization and employing self-validating protocols, researchers can reliably elevate macrocyclic yields from the 20% baseline of high-dilution methods to the 80%+ threshold required for scalable drug development and materials science.

References

1.1 2.3 3.2 4.5 5.4

Sources

Spectroscopic comparison of crown ethers from different synthetic routes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Paradox in Host-Guest Chemistry

In high-precision applications—such as phase-transfer catalysis, ion-selective electrodes, or drug delivery vectors—the purity of a crown ether is not merely a specification; it is the determinant of thermodynamic binding constants (


). A common pitfall in supramolecular chemistry is assuming that "98% purity" implies the remaining 2% is inert. In reality, linear poly(ethylene glycol) (PEG) impurities or incorrect ring sizes (e.g., 15-crown-5 in a batch of 18-crown-6) can competitively bind cations or alter solvation shells, drastically skewing experimental results.

This guide objectively compares the two dominant synthetic routes for 18-Crown-6 (18C6) and Dibenzo-18-Crown-6 (DB18C6): the Williamson Ether Synthesis and Catalytic Oligomerization . We analyze their spectroscopic fingerprints to empower you to validate your reagents before they compromise your data.

Synthetic Routes: Mechanism & Causality

To understand the impurities, one must understand their origin. The synthetic route dictates the "impurity profile."

Route A: Williamson Ether Synthesis (The Precision Approach)
  • Mechanism: Step-growth polymerization utilizing an

    
     reaction between a diol (alkoxide) and a di-halide.
    
  • Template Effect: Crucial for 18C6. The presence of Potassium (

    
    ) ions organizes the linear precursor into a pseudo-cyclic conformation, positioning the reactive ends for ring closure rather than polymerization.
    
  • Primary Impurities: Linear diols (incomplete cyclization), vinylic ethers (elimination side-reactions), and residual salts (

    
    ).
    
Route B: Catalytic Oligomerization of Ethylene Oxide (The Industrial Approach)
  • Mechanism: Cationic ring-opening polymerization of ethylene oxide (EO) mediated by Lewis acids (e.g.,

    
    , 
    
    
    
    ) or metal salts.
  • Characteristics: This is a statistical process. While conditions are tuned to favor cyclic products, the result is a Gaussian distribution of ring sizes.

  • Primary Impurities: Homologous cyclic oligomers (12-crown-4, 15-crown-5, 24-crown-8), 1,4-dioxane, and linear PEG chains.

Visualization: Synthetic Pathways & Impurity Origins

The following diagram maps the chemical causality from starting material to specific impurity profiles.

CrownEtherSynthesis Start_Williamson Williamson Route (Triethylene Glycol + Dichloride) Template Template Effect (K+) Pre-organization Start_Williamson->Template Start_Oligomer Oligomerization Route (Ethylene Oxide + BF3) Random_Growth Statistical Growth Chain Extension Start_Oligomer->Random_Growth Product_W Crude 18-Crown-6 (High Specificity) Template->Product_W Impurity_W1 Linear Diols (Incomplete Closure) Template->Impurity_W1 Failure Impurity_W2 Vinyl Ethers (Elimination) Template->Impurity_W2 Side Rxn Product_O Crude Mixture (Broad Distribution) Random_Growth->Product_O Impurity_O1 Homologs (15-C-5, 21-C-7) Random_Growth->Impurity_O1 Impurity_O2 1,4-Dioxane (Dimerization) Random_Growth->Impurity_O2

Caption: Causal mapping of synthetic routes to specific impurity profiles. Williamson relies on templating; Oligomerization relies on statistics.

Spectroscopic Benchmarking: The Fingerprint of Purity

This section details how to use NMR, IR, and MS to identify the origin and purity of your sample.

A. Proton NMR ( -NMR)

The symmetry of the crown ether is its defining feature.

  • Pure 18-Crown-6: In

    
    , it appears as a sharp singlet at 
    
    
    
    3.67 ppm
    . All 24 protons are chemically equivalent (D3d symmetry in average conformation).
  • Williamson Impurities: Look for "feet" at the base of the singlet or small triplets nearby, indicating linear glycol tails (non-equivalent protons). Vinylic protons appear downfield (

    
     4.0–6.5 ppm).
    
  • Oligomerization Impurities: Harder to detect. Homologs (like 15-crown-5) also produce singlets, but slightly shifted. A "singlet" that is broader than the solvent residual peak often indicates a mixture of cyclic homologs exchanging rapidly or overlapping.

B. Infrared Spectroscopy (FT-IR)
  • The "Crown" Band: Strong C-O-C stretching at 1100–1130 cm⁻¹ .

  • The "Linear" Tell: The presence of a broad band at 3300–3500 cm⁻¹ (O-H stretch) is the "smoking gun" for linear PEG impurities. Pure cyclic crown ethers have no hydroxyl groups. If your "pure" crown ether has an OH peak, it is either wet (hygroscopic) or contains linear precursors.

C. Mass Spectrometry (MALDI-TOF / ESI-MS)
  • Williamson: Dominant peak at

    
    . Minor peaks at 
    
    
    
    .
  • Oligomerization: A "forest" of peaks separated by 44 Da (one ethylene oxide unit). Even after distillation, traces of

    
     and 
    
    
    
    rings often remain.
Comparative Data Summary
MetricWilliamson Route (Crude)Oligomerization Route (Crude)Target Specification (Pure)

-NMR (

)
Singlet (3.67 ppm) + Triplets (Linear)Broad Singlet (Overlap of rings)Sharp Singlet (3.67 ppm)
IR Spectrum Strong C-O-C, Moderate O-HStrong C-O-C, Weak O-HStrong C-O-C, No O-H
Impurity Profile Linear Glycols, Vinyls, Salts15-C-5, 21-C-7, Dioxane< 0.1% Impurities
Yield (Typical) 30–50%70–90% (Mixed Cycles)N/A

Experimental Protocol: The Acetonitrile Complexation

This is a self-validating protocol . 18-Crown-6 forms a specific host-guest crystal lattice with acetonitrile (


). Linear glycols and incorrect ring sizes (15-C-5) do not fit this lattice. Therefore, crystallization from acetonitrile acts as a molecular sieve.

Reagents:

  • Crude 18-Crown-6 (dark/brown oil or semi-solid).

  • Acetonitrile (HPLC Grade).

Workflow:

  • Dissolution: Dissolve crude 18-Crown-6 in minimum hot acetonitrile.

  • Complexation: Allow to cool to Room Temp, then place in a freezer (-20°C).

  • Observation: Fine, white, needle-like crystals will form. These are the 18-Crown-6

    
     Acetonitrile complex .
    
  • Filtration: Filter rapidly (the complex is hygroscopic and melts near RT).

  • De-complexation: Place crystals in a round-bottom flask under high vacuum (0.1 mmHg) at 40°C for 2–3 hours. The acetonitrile guest is removed, leaving pure 18-Crown-6.

Validation: Run an NMR of the final solid in


. If the singlet at 

2.1 ppm (residual acetonitrile) is absent and the crown peak is a sharp singlet, purity is confirmed.

Workflow Visualization: Purification Logic

PurificationLogic Sample Unknown Crown Ether Sample IR_Check Step 1: FT-IR Analysis Sample->IR_Check OH_Present OH Peak (3400 cm-1)? IR_Check->OH_Present NMR_Check Step 2: 1H-NMR (CDCl3) OH_Present->NMR_Check No Purify Action: Acetonitrile Recrystallization OH_Present->Purify Yes (Linear Impurity) Singlet_Check Sharp Singlet @ 3.67? NMR_Check->Singlet_Check Singlet_Check->Purify No (Multiplets/Broad) Use Action: Ready for Use Singlet_Check->Use Yes Purify->Sample Re-analyze

Caption: Decision tree for spectroscopic validation and purification of crown ethers.

References

  • Pedersen, C. J. (1967).[1][2] Cyclic polyethers and their complexes with metal salts.[3] Journal of the American Chemical Society, 89(26), 7017–7036. Link

  • Gokel, G. W., et al. (1988). 18-Crown-6.[1][4][5][6][7][8][9][10] Organic Syntheses, Coll. Vol. 6, p. 395. Link

  • Li, F., et al. (2019). Comparison of synthetic methods for crown ethers and their impact on purity. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 93, 1-15.
  • Steed, J. W., & Atwood, J. L. (2009). Supramolecular Chemistry (2nd Ed.). Wiley.
  • Dale, J., & Kristiansen, P. O. (1972). Cyclic oligomers of ethylene oxide. Acta Chemica Scandinavica, 26, 1471-1488.

Sources

Reactivity comparison of 1,2-Bis(2-iodoethoxy)ethane with other diiodoalkanes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 1,2-Bis(2-iodoethoxy)ethane against standard diiodoalkanes. It is designed for researchers optimizing macrocyclization reactions, PROTAC linker synthesis, and cross-linking protocols.

Content Type: Technical Comparison Guide
Subject: 1,2-Bis(2-iodoethoxy)ethane (CAS 36839-55-1)[1][2][3][4]

Executive Summary

1,2-Bis(2-iodoethoxy)ethane (also known as Triethylene glycol diiodide) is a specialized bifunctional electrophile. Unlike simple aliphatic diiodides (e.g., 1,6-diiodohexane), its reactivity is governed by the "Oxygen Effect" —the influence of the ether backbone on conformation, cation solvation, and nucleophilic substitution rates.

While standard diiodoalkanes act as passive electrophilic tethers, 1,2-Bis(2-iodoethoxy)ethane acts as an active template . The ether oxygens coordinate metal cations (Na⁺, K⁺), pre-organizing the molecule for cyclization. This makes it superior for synthesizing crown ethers (e.g., Benzo-12-crown-4) but potentially slower in simple Sₙ2 substitutions due to the inductive electron-withdrawing effect of the


-oxygens.

Chemical Identity & Physical Comparison

Direct comparison with its aliphatic analog (1,8-diiodooctane, similar chain length) and the short-chain 1,2-diiodoethane.

Property1,2-Bis(2-iodoethoxy)ethane 1,6-Diiodohexane (Aliphatic Analog)1,2-Diiodoethane (Short Chain)
CAS 36839-55-1 629-09-4624-73-7
Structure I-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-II-(CH₂)₆-II-CH₂CH₂-I
Backbone Polyether (Polar, Flexible)Alkyl (Non-polar, Hydrophobic)Alkyl (Rigid)
Physical State LiquidLiquidSolid (Crystalline)
Density ~2.03 g/mL~1.8 g/mL~2.13 g/mL
Solubility Miscible in polar organic solvents (MeCN, DMF)Soluble in non-polar solvents (Hexane, DCM)Soluble in organic solvents
Primary Use Crown ether synthesis, PROTAC linkersHydrophobic cross-linkingSmI₂ generation
Stability Light sensitive; Stabilized w/ CopperLight sensitiveLight sensitive; Eliminates to alkene

Reactivity Profile: The "Oxygen Effect"

A. Nucleophilic Substitution (Sₙ2) Kinetics

In simple bimolecular substitution (Sₙ2), 1,2-Bis(2-iodoethoxy)ethane exhibits distinct kinetics compared to alkyl diiodides.

  • Inductive Retardation: The oxygen atoms in the backbone are electronegative. In the segment -O-CH₂-CH₂-I, the oxygen is

    
     to the reaction center. Through the -I (inductive) effect , the oxygen withdraws electron density from the carbon, slightly destabilizing the developing positive charge in the Sₙ2 transition state. Consequently, intrinsic substitution rates are often slower  than in pure alkyl chains (e.g., 1,6-diiodohexane).
    
  • Solvation Assistance: Conversely, if the nucleophile is an ion pair (e.g., K⁺CN⁻), the ether chain can solvate the cation (K⁺), creating a "naked," more reactive anion. This can offset the inductive retardation, especially in non-polar solvents.

B. Macrocyclization & The Template Effect

This is the defining advantage of 1,2-Bis(2-iodoethoxy)ethane. In the synthesis of crown ethers (e.g., reacting with catechol), the ether backbone does not behave like a random coil.

  • Cation Coordination: The ether oxygens wrap around the metal cation (e.g., Na⁺ or K⁺) from the base (NaOH/KOH).

  • Pre-organization: This "template effect" brings the two iodide termini into close proximity, drastically increasing the Effective Molarity (EM) of the reaction ends.

  • Outcome: Cyclization is favored over polymerization. Aliphatic diiodides lack this self-organizing capability and require high-dilution techniques to avoid polymerization.

C. Pathway Visualization

The following diagram illustrates the divergence between the Template Pathway (Ether) and the Random Walk Pathway (Alkyl).

ReactivityComparison Start_Ether 1,2-Bis(2-iodoethoxy)ethane (Ether Backbone) Template Template Complex (Pre-organized Fold) Start_Ether->Template Coordination w/ K+ Start_Alkyl 1,6-Diiodohexane (Alkyl Backbone) Random Random Coil (Entropic Barrier) Start_Alkyl->Random No Coordination Cation Metal Cation (K+) Cation->Template Cyclization Macrocyclization (Crown Ether) Template->Cyclization Fast Intramolecular Rxn (High Effective Molarity) Polymer Polymerization (Linear Chain) Template->Polymer Minor Pathway Random->Cyclization Slow (Requires High Dilution) Random->Polymer Major Pathway (Intermolecular)

Caption: The "Template Effect" allows the ether-linker to pre-organize around a cation, favoring ring closure. Alkyl chains lack this, favoring polymerization.

Experimental Protocols

Protocol A: Synthesis of Benzo-12-Crown-4

An optimized protocol leveraging the template effect.

Reaction Principle: Catechol (1,2-dihydroxybenzene) + 1,2-Bis(2-iodoethoxy)ethane


 Benzo-12-Crown-4 + 2HI.
Note: The linker provides 2 ether oxygens + 2 carbons at each end. Combined with the 2 oxygens of catechol, this forms a 12-membered ring with 4 oxygens.

Materials:

  • Catechol (11.0 g, 0.10 mol)

  • 1,2-Bis(2-iodoethoxy)ethane (37.0 g, 0.10 mol) [CAS: 36839-55-1]

  • Lithium Hydroxide (LiOH) or NaOH (Template Cation source)

  • Solvent: n-Butanol or Acetonitrile

Step-by-Step:

  • Setup: Equip a 1L 3-neck flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Dissolution: Dissolve Catechol (0.1 mol) in n-Butanol (400 mL).

  • Base Addition: Add LiOH (0.22 mol). Stir for 30 mins to form the phenoxide. Expert Tip: Li⁺ is the optimal template size for 12-crown-4; Na⁺ is acceptable but less selective.

  • Addition: Add 1,2-Bis(2-iodoethoxy)ethane (0.1 mol) dropwise over 1 hour.

  • Reflux: Heat to reflux (117°C) for 24 hours. The mixture will turn dark brown.

  • Workup: Cool to RT. Acidify with dilute H₂SO₄ to pH 4. Evaporate solvent.

  • Extraction: Dissolve residue in DCM, wash with water, dry over MgSO₄.

  • Purification: Distill or recrystallize from heptane.

Protocol B: General Cross-Linking (Alkyl vs. Ether)

When using this reagent for cross-linking proteins or nanoparticles:

  • Buffer Choice: Avoid phosphate buffers if high concentrations of cations interfere with the linker's folding. Use HEPES or MOPS.

  • Quenching: Unlike alkyl diiodides, the ether linker is more soluble in water. Quench unreacted iodides with Sodium Thiosulfate to prevent long-term iodine leaching.

Stability & Handling

  • Copper Stabilization: Commercial 1,2-Bis(2-iodoethoxy)ethane is typically stored over copper wire/turnings. The copper acts as a scavenger for free iodine (

    
    ), which catalyzes decomposition. Do not remove the copper  until immediately before use.
    
  • Light Sensitivity: The C-I bond is weak (~50 kcal/mol). Exposure to light causes homolytic cleavage, turning the liquid brown (iodine release). Store in amber glass wrapped in foil at 4°C.

  • Comparison to 1,2-Diiodoethane: 1,2-diiodoethane is a solid that spontaneously eliminates iodine to form ethylene (

    
    ) upon standing. 1,2-Bis(2-iodoethoxy)ethane is significantly more stable  towards elimination because the 
    
    
    
    -hydrogens are not part of a strained vicinal diiodide system.

References

  • Synthesis of Diaza-Crowns: Gatto, V. J., et al. "4,13-Diaza-18-Crown-6."[1] Organic Syntheses, Coll.[1][2] Vol. 8, p.152 (1993); Vol. 68, p.227 (1990). Link

  • Template Effect Mechanism: Pedersen, C. J. "Cyclic polyethers and their complexes with metal salts." Journal of the American Chemical Society, 89(26), 7017-7036 (1967). Link

  • Physical Properties & Safety: PubChem Compound Summary for CID 593436, 1,2-Bis(2-iodoethoxy)ethane. Link

  • Nucleophilic Substitution Kinetics: Streitwieser, A. "Solvolytic Displacement Reactions." Chemical Reviews, 56(4), 571-752 (1956). (Foundational text on inductive effects in Sₙ2).

Sources

Safety Operating Guide

Bis(2-iodoethoxy)methane proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An essential component of laboratory safety and operational efficiency in drug development is the rigorous management of reactive intermediates. Bis(2-iodoethoxy)methane (C₅H₁₀I₂O₂) is a bifunctional alkylating agent. Due to the excellent leaving-group ability of the iodide ion, this compound is significantly more reactive than its chlorinated analog, bis(2-chloroethoxy)methane, presenting acute exposure risks and specific disposal challenges.

This guide provides an authoritative, step-by-step operational plan for the safe handling, segregation, and disposal of bis(2-iodoethoxy)methane, grounded in established physicochemical principles and environmental regulatory standards.

Physicochemical Hazards & Disposal Causality

To design a self-validating disposal protocol, we must first understand the causality behind the chemical's behavior. Standard in-lab chemical neutralization (e.g., using strong nucleophiles or bases) is strongly discouraged for this compound. Incomplete neutralization of bifunctional alkylators can yield mono-alkylated intermediates that retain high toxicity, while exothermic hydrolysis can aerosolize the compound[1].

Therefore, the only professionally validated disposal method is segregation into a halogenated organic waste stream for high-temperature incineration [2].

  • Alkylating Potential: The carbon-iodine (C-I) bond is highly polarized and weaker than C-Cl or C-Br bonds, making it highly susceptible to nucleophilic attack (Sₙ2). It can readily alkylate DNA and proteins, necessitating strict containment.

  • Halogen Content: During thermal decomposition, iodine-containing organics release toxic iodine gas (I₂) and corrosive hydrogen iodide (HI). Standard non-halogenated waste incinerators operate at lower temperatures and lack the necessary flue-gas scrubbers to capture these emissions. High-temperature rotary kiln incineration is mandatory[2].

  • Incompatibilities: The acetal linkage is stable to bases but susceptible to cleavage by strong mineral acids. Contact with strong oxidizers can trigger violent reactions[1].

Quantitative Data: Chemical Profile

Because empirical safety data on the iodo-derivative is limited in standard literature[3], operational parameters are extrapolated from its well-documented chlorinated analog, bis(2-chloroethoxy)methane[4], adjusted for the heavier halogen.

PropertyBis(2-chloroethoxy)methane (Reference)Bis(2-iodoethoxy)methane (Operational Estimate)Impact on Disposal Strategy
PubChem CID 8147[4]153844242[3]Regulatory tracking and manifesting.
Molecular Weight 173.04 g/mol [4]355.94 g/mol Higher mass requires robust containerization.
Density 1.23 g/cm³[2]> 2.0 g/cm³ (Estimated)Will sink in aqueous mixtures; phase separation risks in mixed waste.
Boiling Point 217.5 °C[2]> 250 °C (Estimated)Low volatility at room temp, but heating generates toxic vapors.
Waste Category Halogenated Organic[2]Strictly Halogenated Organic Requires specialized incineration (rotary kiln)[2].

Operational Disposal Workflow

The following diagram illustrates the logical relationship between waste generation, containment, and final destruction.

G Gen Waste Generation Bis(2-iodoethoxy)methane Seg Waste Segregation Halogenated Organic Stream Gen->Seg Cont Containerization HDPE / PTFE-lined Glass Seg->Cont Store Satellite Accumulation Cool, Dark, Ventilated Cont->Store Disp Final Disposal High-Temp Incineration Store->Disp

Caption: Operational workflow for the segregation, storage, and disposal of Bis(2-iodoethoxy)methane.

Step-by-Step Methodology: Laboratory Disposal Plan

This procedural guidance ensures compliance with standard Environmental Health and Safety (EHS) protocols for highly reactive halogenated organics.

Phase 1: Preparation and Engineering Controls
  • Isolate the Operation: All transfers of bis(2-iodoethoxy)methane waste must be conducted inside a certified, properly functioning chemical fume hood to prevent inhalation exposure.

  • Don Appropriate PPE: Standard nitrile gloves may not provide sufficient breakthrough time for heavy alkylating agents. Use double-gloving (nitrile under butyl rubber) along with a chemical-resistant lab coat and splash goggles.

Phase 2: Waste Segregation & Containerization
  • Select the Receptacle: Use a dedicated, chemically compatible waste container. High-Density Polyethylene (HDPE) or PTFE-lined amber glass bottles are required. Do not use metal containers , as trace degradation products (HI) will cause severe corrosion.

  • Segregate Streams: Pour the waste strictly into a container designated for Halogenated Organic Waste .

    • Critical Rule: Never mix this waste with strong acids (which cleave the acetal) or oxidizing agents (which react violently with the iodine moieties)[1].

  • Manage Aqueous Biphasic Waste: If the chemical is mixed with water from an extraction process, remember that its high density will cause it to form the bottom layer. Ensure the entire biphasic mixture is collected in the halogenated waste stream, or carefully separate the layers and dispose of the organic layer as halogenated waste.

Phase 3: Satellite Accumulation & Storage
  • Seal and Label: Cap the container tightly immediately after the transfer. Label the container explicitly with the full chemical name: "Hazardous Waste - Halogenated Organics containing Bis(2-iodoethoxy)methane." Do not use abbreviations.

  • Control the Environment: Store the waste container in a designated Satellite Accumulation Area (SAA) that is cool, dry, and protected from direct light (light accelerates the decomposition of iodo-alkanes, releasing I₂ gas).

  • Secondary Containment: Place the primary waste container inside a secondary containment tray made of polyethylene to capture any potential leaks or spills.

Phase 4: Institutional Hand-off
  • EHS Notification: Once the container is 80% full, or at the end of the experimental campaign, submit a waste pickup request to your institutional EHS department.

  • Manifesting: Ensure the waste profile clearly indicates the presence of a heavy halogen (Iodine) and an alkylating agent. This signals to the licensed waste contractor that the material must be routed to a liquid injection or rotary kiln incinerator equipped with wet scrubbers to neutralize hydrogen iodide emissions[2].

References

  • Bis(2-chloroethoxy)methane - Regenesis: Safety Data and Incineration Protocols. Regenesis. Available at: [Link]

  • Bis(2-chloroethoxy)methane | C5H10Cl2O2 | CID 8147: Physicochemical Properties. PubChem. Available at:[Link]

  • Bis(2-iodoethoxy)methane | C5H10I2O2 | CID 153844242: Chemical Structure and Identifiers. PubChem. Available at:[Link]

Sources

Personal protective equipment for handling Bis(2-iodoethoxy)methane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive: The "Hidden" Hazard

Bis(2-iodoethoxy)methane is not a standard solvent or benign reagent; it is a bifunctional alkylating agent . While specific Safety Data Sheet (SDS) data for this exact structure is often sparse compared to its ethane-bridge analog, structural activity relationship (SAR) analysis mandates that we treat it with the highest level of containment.

The Scientific Rationale for Caution: This molecule combines two highly reactive primary alkyl iodide moieties separated by a formaldehyde-derived acetal linkage (


).
  • Leaving Group Lability: Iodide is a superior leaving group to chloride.

  • Toxicity Inference: Its structural analog, Bis(2-chloroethoxy)methane (CAS 111-91-1) , is classified as Acute Toxic (Oral/Dermal/Inhalation) .

  • Mechanism: As a bis-electrophile, it can cross-link biological macromolecules (DNA/Proteins) similar to nitrogen mustards, posing significant mutagenic and carcinogenic risks.

Core Directive: Handle this compound as a suspected carcinogen and potent neurotoxin . Do not rely on standard nitrile gloves for prolonged protection.

Chemical Profile & Physical Properties[1][2]

PropertyData / Inference
Chemical Name Bis(2-iodoethoxy)methane
Structure

Molecular Weight ~355.94 g/mol
Physical State Liquid (High boiling point, likely >200°C based on analogs)
Solubility Soluble in organic solvents (DCM, THF, DMSO); limited water solubility.
Stability Light sensitive (Stabilized with Copper often); degrades to

over time.
Reactivity Strong Electrophile. Reacts violently with strong nucleophiles and oxidizers.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. The high lipophilicity and alkylating power of organic iodides allow them to permeate standard rubber quickly.

A. Hand Protection (Critical)

Recommendation: Silver Shield® (Laminate) Gloves are the only barrier rated for prolonged contact with organic halides.

Glove MaterialEstimated Breakthrough TimeUsage Protocol
Laminate (Silver Shield/4H) > 4 hours MANDATORY for spill cleanup, neat handling, or reaction setup.
Nitrile (Double Layer, 8 mil) < 10 minutesSplash Protection ONLY. Use under Laminate gloves for dexterity, or for very brief transfer steps. Change immediately upon any splash.
Latex Do Not Use Permeable to organic iodides; offers no protection.
B. Respiratory Protection
  • Primary Control: All operations must occur within a certified Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Secondary Control: If fume hood containment is breached (e.g., spill outside hood), use a Full-Face Respirator with Organic Vapor (OV) cartridges.

    • Note: Organic iodides often have poor olfactory warning properties. Do not rely on smell to detect exposure.[1]

C. Body & Eye Defense
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Face shield required if working with volumes >50 mL.

  • Body: Lab coat (100% cotton or Nomex/fire-resistant). For scale-up (>10g), wear a chemically resistant apron (Tychem® or similar) over the lab coat.

Operational Protocol: Safe Handling Workflow

This workflow integrates safety checks directly into the experimental procedure to ensure self-validation.

HandlingProtocol Start Start: Storage Retrieval Check Check Stabilizer (Clear/Yellow = OK) (Brown = Free Iodine) Start->Check PPE Don PPE: Laminate Gloves + Goggles + Lab Coat Check->PPE If OK Waste Disposal: Segregated Halogenated Waste Stream Check->Waste If Degraded (Dark Brown) Weigh Weighing: Inside Fume Hood ONLY (Pre-tared vial) PPE->Weigh React Reaction Setup: Add Nucleophile (Minimize exposure) Weigh->React Quench Quenching: Add Na2S2O3 (Neutralize excess) React->Quench Post-Reaction Quench->Waste

Figure 1: Operational workflow for handling Bis(2-iodoethoxy)methane, emphasizing the critical decision point on chemical stability and the mandatory quenching step.

Step-by-Step Methodology:
  • Pre-Inspection:

    • Inspect the liquid.[2][3][4][5][6][7] A dark brown color indicates decomposition and the release of free iodine (

      
      ). While not explosive, it indicates compromised purity.
      
    • Action: If brown, wash the organic phase with 10% Sodium Thiosulfate (

      
      ) before use to remove free iodine.
      
  • Weighing & Transfer:

    • NEVER weigh this chemical on an open benchtop balance.

    • Technique: Tare a sealable vial with a septum cap. Move the vial to the fume hood. Add the reagent via syringe or glass pipette. Seal immediately. Reweigh the sealed vial to determine mass.

  • Reaction Quenching (The "Safety Net"):

    • Because this is a bifunctional alkylator, unreacted material in your waste stream is a hazard.

    • Protocol: After the reaction is complete, treat the reaction mixture (or waste) with an aqueous solution of Sodium Thiosulfate or a dilute amine (like ammonium hydroxide) to destroy any remaining alkylating potential.

  • Spill Management:

    • Small Spill (<5 mL): Cover with an absorbent pad. Soak the pad with 10% Sodium Thiosulfate to convert the alkyl iodide to a less volatile salt and neutralize free iodine. Double bag in hazardous waste bags.

    • Large Spill: Evacuate the area. Do not attempt cleanup without SCBA if outside a hood.

Waste Disposal & Decontamination

Do not mix with oxidizers. The combination of organic iodides and strong oxidizers (like Nitric Acid) can generate iodine gas and potentially explosive hypervalent iodine species.

  • Primary Stream: Segregate into "Halogenated Organic Waste" .

  • Labeling: Clearly label the waste container: "Contains Alkylating Agents - High Hazard."

  • Glassware Decontamination: Rinse all glassware with a dilute ethanolic KOH solution or Sodium Thiosulfate solution before removing it from the fume hood for washing. This chemically destroys trace alkylator residues.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual (OTM), Section VI: Chapter 2. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.